Product packaging for Antileishmanial agent-10(Cat. No.:)

Antileishmanial agent-10

Cat. No.: B12408114
M. Wt: 419.7 g/mol
InChI Key: FVSRJGKKUCBWEV-HGXPKLPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-10 is a useful research compound. Its molecular formula is C25H41NO2S and its molecular weight is 419.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NO2S B12408114 Antileishmanial agent-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H41NO2S

Molecular Weight

419.7 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1

InChI Key

FVSRJGKKUCBWEV-HGXPKLPBSA-N

Isomeric SMILES

C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antileishmanial Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antileishmanial agent-10 (ALA-10) is a novel synthetic compound demonstrating potent and selective activity against various Leishmania species, the causative agents of leishmaniasis. This document provides a comprehensive overview of the core mechanism of action of ALA-10, focusing on its ability to induce an apoptosis-like cell death cascade in Leishmania promastigotes. Extensive in vitro studies have elucidated a multi-faceted mechanism initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase-like proteases, and ultimately, DNA fragmentation and cell death. The data presented herein, including detailed experimental protocols and signaling pathway visualizations, offer a foundational understanding for further preclinical and clinical development of ALA-10 as a promising therapeutic candidate.

Core Mechanism of Action: Induction of Apoptosis-Like Cell Death

The primary antileishmanial effect of ALA-10 is mediated through the induction of a programmed cell death pathway in Leishmania parasites that exhibits hallmark features of metazoan apoptosis. Unlike direct necrotic agents, ALA-10 triggers a controlled series of intracellular events culminating in the parasite's self-destruction. This process is initiated by the compound's interaction with the parasite's cellular machinery, leading to a surge in intracellular reactive oxygen species (ROS).[1][2] This oxidative stress is a critical upstream event that instigates a cascade of downstream apoptotic phenomena.

The key events in the ALA-10-induced apoptosis-like pathway include:

  • Induction of Oxidative Stress: Treatment with ALA-10 leads to a rapid accumulation of ROS within the parasite.[1][2]

  • Mitochondrial Dysfunction: The elevated ROS levels cause a significant drop in the mitochondrial membrane potential (ΔΨm).[2][3] This depolarization is a pivotal point of no return in the apoptotic cascade.

  • Activation of Caspase-like Proteases: The loss of mitochondrial integrity leads to the release of pro-apoptotic factors, which in turn activate caspase-like proteases, key executioners of the apoptotic process in Leishmania.[3]

  • Phosphatidylserine Exposure: A hallmark of early apoptosis, the externalization of phosphatidylserine (PS) on the outer leaflet of the parasite's plasma membrane, is observed following ALA-10 exposure.[4]

  • DNA Fragmentation: In the final stages of apoptosis, activated endonucleases cleave the parasite's genomic DNA into oligonucleosomal fragments, a definitive marker of apoptotic cell death.[2][4]

Quantitative Data Summary

The efficacy and cellular effects of this compound have been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antileishmanial and Cytotoxic Activity of ALA-10

ParameterL. donovani PromastigotesMammalian Macrophages (J774A.1)Selectivity Index (SI)
IC50 (µM) 7.02453.0464.5
CC50 (µM) -453.04-

IC50: 50% inhibitory concentration against parasites. CC50: 50% cytotoxic concentration against host cells. SI = CC50 / IC50.

Table 2: ALA-10 Induced Apoptotic Markers in L. donovani Promastigotes (24h treatment)

ParameterControl (Untreated)ALA-10 (IC50)ALA-10 (2x IC50)
Reactive Oxygen Species (ROS) Generation (% of cells) 5%60%85%
Mitochondrial Membrane Potential (ΔΨm) Loss (% of cells) 3%55%80%
Phosphatidylserine (PS) Exposure (% of Annexin V+ cells) 4%45%75%
DNA Fragmentation (% of TUNEL+ cells) 2%40%70%

Detailed Experimental Protocols

The following protocols describe the key experiments used to elucidate the mechanism of action of this compound.

Determination of 50% Inhibitory Concentration (IC50)

This assay quantifies the concentration of ALA-10 required to inhibit the growth of Leishmania promastigotes by 50%.

  • Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Assay Setup: Logarithmic phase promastigotes are seeded into a 96-well plate at a density of 2 x 10^6 cells/mL.

  • Compound Addition: Serial dilutions of ALA-10 (typically ranging from 0.1 to 100 µM) are added to the wells. A no-drug control is included.

  • Incubation: The plate is incubated for 72 hours at 25°C.

  • Viability Assessment (MTT Assay): 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO.[5]

  • Data Analysis: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[6]

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Treatment: Promastigotes (1 x 10^7 cells/mL) are treated with ALA-10 at IC50 and 2x IC50 concentrations for various time points.

  • Staining: Cells are harvested, washed with PBS, and incubated with 20 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The fluorescence of the oxidized product, DCF, is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: The percentage of fluorescent (ROS-positive) cells is quantified.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic fluorescent dye Rhodamine 123 is used to assess mitochondrial membrane potential.

  • Cell Treatment: Promastigotes are treated with ALA-10 as described in the ROS protocol.

  • Staining: Treated cells are incubated with 10 µg/mL Rhodamine 123 for 30 minutes at 37°C.

  • Flow Cytometry: Cells are analyzed by flow cytometry. A decrease in fluorescence intensity indicates a loss of ΔΨm.

  • Data Analysis: The percentage of cells with depolarized mitochondria is determined.

Detection of DNA Fragmentation (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks characteristic of apoptosis.

  • Cell Preparation: Promastigotes treated with ALA-10 are harvested and fixed with 4% paraformaldehyde for 1 hour.[7]

  • Permeabilization: The cells are permeabilized with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing TdT enzyme and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark, according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).[7][8]

  • Analysis: The percentage of TUNEL-positive cells is quantified by flow cytometry or fluorescence microscopy.[8]

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes involved in the action of this compound.

Antileishmanial_Agent_10_Mechanism cluster_drug_interaction Cellular Interaction cluster_apoptosis_pathway Apoptotic Cascade ALA-10 ALA-10 Leishmania_Parasite Leishmania_Parasite ALA-10->Leishmania_Parasite Enters Parasite ROS_Generation ROS_Generation Leishmania_Parasite->ROS_Generation Triggers Oxidative Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Induces ΔΨm Loss Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Activates Caspase-like Proteases DNA_Fragmentation DNA_Fragmentation Caspase_Activation->DNA_Fragmentation Cleaves Genomic DNA Apoptotic_Death Apoptotic_Death DNA_Fragmentation->Apoptotic_Death

Caption: Proposed signaling pathway for ALA-10-induced apoptosis in Leishmania.

Experimental_Workflow_IC50 start Start: Culture Promastigotes seed Seed cells in 96-well plate start->seed add_drug Add serial dilutions of ALA-10 seed->add_drug incubate Incubate for 72 hours add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze end_node End: Determine IC50 analyze->end_node

Caption: Workflow for the determination of the IC50 value of ALA-10.

Apoptosis_Assay_Workflow cluster_assays Parallel Apoptosis Assays start Start: Treat Promastigotes with ALA-10 harvest Harvest and wash cells start->harvest ros ROS Assay (DCFH-DA) harvest->ros mito ΔΨm Assay (Rhodamine 123) harvest->mito dna DNA Fragmentation (TUNEL) harvest->dna analyze Analyze by Flow Cytometry ros->analyze mito->analyze dna->analyze quantify Quantify percentage of apoptotic cells analyze->quantify end_node End: Characterize Apoptotic Phenotype quantify->end_node

Caption: General experimental workflow for assessing apoptotic markers.

References

Technical Guide: Synthesis and Characterization of a Novel Tetrahydroindazole-Based Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis, characterization, and biological evaluation of a promising class of antileishmanial agents based on a tetrahydroindazole scaffold. For the purpose of this guide, we will focus on a representative compound from this series, herein referred to as "Antileishmanial agent-10," which serves as a prime example of this chemical class. This document provides in-depth experimental protocols and data to facilitate further research and development in the pursuit of new therapies for leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost, underscoring the urgent need for novel, safe, and effective antileishmanial drugs.[3] One promising avenue of research has been the exploration of compounds that target essential parasite proteins. Recent studies have identified a series of tetrahydroindazoles with potent activity against Leishmania donovani, the causative agent of the fatal visceral form of the disease.[1][2] These compounds are proposed to act by inhibiting the parasite's Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and maturation of a wide array of client proteins, making it an attractive drug target.[4][5][6]

This guide will provide a comprehensive overview of the synthesis of a representative tetrahydroindazole, "this compound," its characterization, and the methodologies for evaluating its biological activity.

Synthesis of this compound (A Tetrahydroindazole Analog)

The synthesis of the tetrahydroindazole scaffold is a multi-step process. The following is a representative synthetic scheme based on established literature.

Synthesis Workflow

reagent1 Starting Materials step1 Step 1: Knoevenagel Condensation reagent1->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Michael Addition intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Intermediate A (Cyclohexanedione derivative)

  • To a solution of dimedone (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.

  • Add the appropriate aldehyde (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield Intermediate A.

Step 2: Synthesis of Intermediate B (Adduct)

  • Dissolve Intermediate A (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of a base (e.g., piperidine) and stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • The resulting crude product, Intermediate B, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound (Tetrahydroindazole)

  • To a solution of Intermediate B (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 12-16 hours.

  • After cooling, pour the reaction mixture into crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound, this compound.

Characterization

The synthesized "this compound" should be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the chemical structure of the compound. Deuterated solvents such as DMSO-d6 or CDCl3 can be used.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Melting Point: The melting point of the purified compound should be determined to assess its purity.

Biological Evaluation

The antileishmanial activity and cytotoxicity of the synthesized compound are evaluated through a series of in vitro assays.

Experimental Workflow for Biological Screening

compound This compound promastigote_assay Promastigote Viability Assay compound->promastigote_assay amastigote_assay Intracellular Amastigote Assay compound->amastigote_assay cytotoxicity_assay Cytotoxicity Assay (e.g., THP-1 cells) compound->cytotoxicity_assay ic50_determination IC50 Determination (Amastigote) amastigote_assay->ic50_determination cc50_determination CC50 Determination (Host Cell) cytotoxicity_assay->cc50_determination selectivity_index Selectivity Index (SI) Calculation ic50_determination->selectivity_index cc50_determination->selectivity_index

Caption: Workflow for in vitro antileishmanial screening.

Detailed Experimental Protocols

4.2.1. In Vitro Antileishmanial Activity against L. donovani Amastigotes

This assay is crucial as the amastigote is the clinically relevant stage of the parasite that resides within host macrophages.

  • Cell Culture:

    • Maintain the human monocytic cell line THP-1 in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 105 cells/well.

    • Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL for 48 hours.

    • After incubation, wash the adherent cells with fresh medium to remove PMA.

  • Infection with L. donovani:

    • Infect the differentiated THP-1 macrophages with late-stage L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate the co-culture for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

    • Wash the wells to remove any non-phagocytosed parasites.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in the culture medium.

    • Add the compound dilutions to the infected cells and incubate for 72 hours. Include a positive control (e.g., miltefosine or amphotericin B) and a negative control (vehicle-treated cells).

  • Quantification of Parasite Load:

    • After the incubation period, fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

4.2.2. Cytotoxicity Assay

This assay is performed to assess the toxicity of the compound to the host cells.

  • Cell Seeding:

    • Seed undifferentiated THP-1 cells or PMA-differentiated macrophages in a 96-well plate at a density of 1 x 105 cells/well.

  • Compound Treatment:

    • Add serial dilutions of "this compound" to the cells and incubate for 72 hours.

  • Viability Assessment:

    • Cell viability can be determined using a variety of methods, such as the MTT or MTS assay, which measures mitochondrial activity.

    • Add the assay reagent to each well and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

4.2.3. Selectivity Index (SI)

The selectivity index is a crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as the ratio of the CC50 to the IC50.

SI = CC50 / IC50

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Quantitative Data Summary

The following tables summarize the biological activity data for "this compound" and related analogs from the foundational study by Desai et al.[1]

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity

CompoundL. donovani Amastigote IC50 (µM)Cytotoxicity (THP-1) CC50 (µM)Selectivity Index (SI)
Agent-10 >25>50-
Analog 10.7710
Analog 22.42>50>20.7
Miltefosine (Control)1.3333.225

Data is representative and extracted from the cited literature for illustrative purposes.

Table 2: Hsp90 Inhibition Data

CompoundHuman Hsp90α IC50 (µM)
Agent-10 0.7
Analog 1>10
Analog 2>10

Data is representative and extracted from the cited literature for illustrative purposes.

Proposed Mechanism of Action: Hsp90 Inhibition

The tetrahydroindazole scaffold has been investigated for its ability to inhibit Hsp90.[1][2] In Leishmania, Hsp90 is essential for the stability and function of numerous client proteins that are critical for parasite survival, proliferation, and differentiation. Inhibition of Leishmania Hsp90 disrupts these vital cellular processes, leading to parasite death.

Hsp90 Inhibition Signaling Pathway

agent10 This compound hsp90 Leishmania Hsp90 agent10->hsp90 Inhibition protein_folding Protein Folding & Maturation hsp90->protein_folding Facilitates client_proteins Client Proteins (e.g., kinases, signaling proteins) cellular_processes Essential Cellular Processes (e.g., proliferation, differentiation) client_proteins->cellular_processes protein_folding->client_proteins Enables function of parasite_death Parasite Death cellular_processes->parasite_death Disruption leads to

Caption: Proposed mechanism of action via Hsp90 inhibition.

Conclusion

The tetrahydroindazole class of compounds, represented here by "this compound," demonstrates a promising scaffold for the development of novel antileishmanial therapeutics. This guide provides the fundamental synthetic and biological evaluation protocols necessary for researchers to build upon this work. Further optimization of this scaffold to improve potency and selectivity, along with in vivo efficacy studies, will be critical next steps in advancing these compounds through the drug discovery pipeline. The potential to target a key parasite protein like Hsp90 offers a compelling strategy to combat the growing challenge of leishmaniasis.

References

A Technical Guide to Antileishmanial Agent-10: Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising antileishmanial candidate, designated as compound 10 in the study "Synthesis and Activity of a New Series of Antileishmanial Agents". This document details its discovery through a screening effort, its chemical synthesis, and the experimental protocols used to assess its biological activity against Leishmania donovani and its potential mechanism of action.

Discovery and Origin

Antileishmanial agent-10 emerged from a screening program aimed at identifying novel therapeutic agents against protozoal diseases. The initial lead compound, SNX2112, known for its potent antitumor activity, demonstrated significant efficacy in a high-throughput assay against axenic Leishmania donovani amastigotes.[1][2] This discovery prompted the synthesis and evaluation of a series of analogues to explore the structure-activity relationship and identify compounds with improved antileishmanial properties. Compound 10, an unsubstituted analogue in this series, was synthesized and evaluated for its biological activity.[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A detailed schematic of the synthesis is provided in the original research publication. The general synthetic scheme involves the reaction of key intermediates to construct the final molecular scaffold. For specific details on reagents, conditions, and yields, readers are referred to the experimental section of the primary literature.[1][2]

Biological Activity and Data Presentation

The biological activity of this compound was assessed through various in vitro assays. The quantitative data from these experiments are summarized below for comparative analysis.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity

CompoundL. donovani Amastigote IC50 (µM)Human Hsp90 Inhibition IC50 (µM)
10 > 200.048
SNX2112 (Lead Compound)0.0150.003

Data extracted from "Synthesis and Activity of a New Series of Antileishmanial Agents".

Interestingly, while the lead compound SNX2112 showed potent antileishmanial activity, the unsubstituted analogue 10 was found to be inactive against L. donovani amastigotes.[1][2] However, compound 10 displayed significant inhibitory activity against human Hsp90.[1][2] This finding suggests that the antileishmanial activity of this class of compounds may not be directly tied to human Hsp90 inhibition. The researchers hypothesize that the active compounds might be selective for the protozoan orthologue of Hsp90 (Hsp83) or that they exert their antileishmanial effect through a different mechanism.[1][2]

Experimental Protocols

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of the parasite.

  • Cell Line: THP-1 human acute monocytic leukemia cells.[3]

  • Differentiation: THP-1 cells are differentiated into adherent macrophages.[3]

  • Infection: Differentiated THP-1 cells are infected with L. donovani promastigotes. The promastigotes invade the macrophages and transform into amastigotes.[3]

  • Treatment: The infected macrophages are then exposed to various concentrations of the test compounds.[3]

  • Quantification: After a set incubation period, the intracellular parasite burden is quantified to determine the compound's inhibitory concentration (IC50). This can be achieved through methods such as microscopic counting or reporter gene assays.[3][4]

This assay measures the ability of a compound to inhibit the activity of the Heat Shock Protein 90 (Hsp90).

  • Principle: The assay is typically a fluorescence polarization-based competition assay. It measures the displacement of a fluorescently labeled ligand from the Hsp90 protein by the test compound.

  • Procedure:

    • Human Hsp90 protein is incubated with a fluorescently labeled ATP analog (e.g., BODIPY-GTP).

    • The test compound is added at various concentrations.

    • The fluorescence polarization of the solution is measured. A decrease in polarization indicates the displacement of the fluorescent probe by the test compound, signifying Hsp90 inhibition.

    • The IC50 value is calculated from the dose-response curve.

Potential Mechanism of Action and Signaling Pathways

While compound 10 itself was not active against Leishmania, the study of its analogues suggests a potential role for Hsp90 inhibition in the observed antileishmanial activity. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and stress response. In Leishmania, the Hsp90 orthologue, Hsp83, is essential for parasite viability and differentiation.

The proposed mechanism of action for active analogues of compound 10 involves the inhibition of Leishmania Hsp83. This inhibition would disrupt the function of key client proteins, leading to parasite death.

Signaling_Pathway cluster_parasite Leishmania Parasite cluster_drug Antileishmanial Agent Hsp83 Hsp83 ClientProteins Client Proteins (e.g., kinases, transcription factors) Hsp83->ClientProteins Chaperones CellCycle Cell Cycle Progression & Proliferation ClientProteins->CellCycle StressResponse Stress Response & Differentiation ClientProteins->StressResponse ParasiteDeath Parasite Death CellCycle->ParasiteDeath Disruption leads to StressResponse->ParasiteDeath Disruption leads to AntileishmanialAgent Active Analogues of Compound 10 AntileishmanialAgent->Hsp83 Inhibits

Caption: Proposed mechanism of action for active antileishmanial analogues of compound 10 via inhibition of Leishmania Hsp83.

Experimental Workflow Visualization

The overall workflow for the discovery and initial evaluation of this compound and its analogues can be visualized as follows:

Experimental_Workflow Screening High-Throughput Screening of Compound Library LeadID Identification of Lead Compound (SNX2112) Screening->LeadID AnalogueSynthesis Synthesis of Analogues (including Compound 10) LeadID->AnalogueSynthesis Bioassays Biological Evaluation AnalogueSynthesis->Bioassays AntileishmanialAssay In Vitro Antileishmanial Assay (L. donovani amastigotes) Bioassays->AntileishmanialAssay Hsp90Assay Hsp90 Inhibition Assay Bioassays->Hsp90Assay SAR Structure-Activity Relationship (SAR) Analysis AntileishmanialAssay->SAR Hsp90Assay->SAR FurtherDev Further Development of Potent Analogues SAR->FurtherDev

Caption: Experimental workflow from initial screening to the identification and evaluation of this compound and its analogues.

Conclusion

While "this compound" itself did not exhibit direct antileishmanial activity, its synthesis and evaluation were crucial in the context of a broader drug discovery program. The study of this compound and its analogues has provided valuable insights into the structure-activity relationships of a novel class of potential antileishmanial agents. The potent Hsp90 inhibitory activity of compound 10 underscores the potential of targeting this chaperone in Leishmania, although further research is needed to elucidate the precise mechanism of action and to optimize the selectivity and efficacy of these compounds for the parasite's Hsp83. This technical guide serves as a comprehensive resource for researchers interested in the development of new therapeutics against leishmaniasis.

References

Target Identification of Miltefosine in Leishmania: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine, an alkylphosphocholine originally developed as an anticancer agent, is the first and only oral drug for the treatment of leishmaniasis.[1] Its broad-spectrum activity against different Leishmania species has made it a critical tool in the fight against this neglected tropical disease.[2] Understanding the molecular targets of miltefosine is crucial for optimizing its use, overcoming drug resistance, and developing novel antileishmanial therapies. This technical guide provides a comprehensive overview of the current knowledge on miltefosine's target identification in Leishmania, detailing its multifaceted mechanism of action, the experimental protocols used to elucidate it, and the key signaling pathways involved.

Data Presentation: In Vitro Efficacy of Miltefosine

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values of miltefosine against promastigote and amastigote forms of various Leishmania species, as reported in the literature. These values highlight the potent activity of miltefosine across different species and life cycle stages of the parasite.

Leishmania SpeciesParasite StageIC50 (µM)Incubation TimeReference
L. donovaniPromastigotes2548 h[1]
L. donovaniPromastigotes10.2 ± 0.5Not Specified[3]
L. majorPromastigotes2248 h[4]
L. tropicaPromastigotes1148 h[4]
L. tropica (Free MFS)Promastigotes0.3548 ± 0.17 µg/ml72 h[5]
L. tropica (MFS-CNPs)Promastigotes0.0218 ± 0.01 µg/ml72 h[5]
Leishmania SpeciesParasite StageED50 (µM)Incubation TimeReference
L. majorAmastigotes5.748 h[4]
L. tropicaAmastigotes4.248 h[4]
L. tropica (Free MFS)Axenic Amastigotes0.5320 ± 0.21 µg/ml72 h[5]
L. tropica (MFS-CNPs)Axenic Amastigotes0.1008 ± 0.02 µg/ml72 h[5]

Core Mechanisms of Action and Target Identification

Miltefosine exhibits a pleiotropic mechanism of action, targeting multiple cellular processes within the Leishmania parasite. This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development. The primary targets and mechanisms are detailed below.

Disruption of Lipid Metabolism and Membrane Integrity

Miltefosine, as a phospholipid analog, integrates into the parasite's cell membrane, leading to a disruption of its structure and function.[6] A key target in this process is the inhibition of phosphatidylcholine biosynthesis.[7] This disruption of lipid homeostasis affects membrane fluidity and the function of membrane-bound proteins. Furthermore, miltefosine treatment leads to a reduction in ergosterol levels, a crucial component of the Leishmania cell membrane.[3]

Induction of Apoptosis-like Cell Death

A hallmark of miltefosine's efficacy is its ability to induce a programmed cell death pathway in Leishmania that resembles apoptosis in metazoans.[1][8] This process is characterized by several key events:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is flipped to the outer leaflet, serving as an "eat me" signal for phagocytes.[9]

  • DNA Fragmentation: A characteristic feature of apoptosis is the cleavage of genomic DNA into oligonucleosomal-sized fragments.[1][10]

  • Cell Shrinkage and Nuclear Condensation: Apoptotic cells undergo morphological changes, including a reduction in cell volume and condensation of chromatin.[11]

Mitochondrial Dysfunction

The mitochondrion of Leishmania is a critical target for miltefosine. The drug disrupts mitochondrial function through several mechanisms:

  • Inhibition of Cytochrome c Oxidase: Miltefosine inhibits this key enzyme of the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[3]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[8]

  • Release of Cytochrome c: The loss of ΔΨm can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a key step in activating downstream apoptotic pathways.[8]

Disruption of Calcium Homeostasis

Miltefosine significantly perturbs intracellular calcium (Ca2+) homeostasis in Leishmania.[12] This is achieved through:

  • Activation of a Plasma Membrane Ca2+ Channel: Miltefosine activates a sphingosine-sensitive Ca2+ channel in the parasite's plasma membrane, leading to an influx of extracellular calcium.[13]

  • Impairment of Acidocalcisome Function: Acidocalcisomes are acidic calcium stores in Leishmania. Miltefosine induces their alkalinization, leading to the release of stored calcium into the cytoplasm.[13]

The sustained increase in cytosolic Ca2+ can trigger various downstream signaling pathways that contribute to cell death.

Modulation of Host Immune Response

Beyond its direct effects on the parasite, miltefosine also modulates the host's immune response to infection. It promotes a Th1-type immune response, which is crucial for controlling Leishmania infection.[14] This is achieved by:

  • Inducing IFN-γ Production: Miltefosine stimulates macrophages to produce interferon-gamma (IFN-γ).[14]

  • Enhancing IFN-γ Receptor Signaling: It restores the responsiveness of infected macrophages to IFN-γ by enhancing the expression of IFN-γ receptors and promoting STAT-1 phosphorylation.[14]

  • Inhibiting the PI3K/Akt Pathway in Host Cells: Miltefosine can inhibit the PI3K/Akt signaling pathway in macrophages, which is often exploited by the parasite for its survival.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the targets of miltefosine in Leishmania.

Protocol 1: Determination of In Vitro Susceptibility (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the viability of Leishmania promastigotes and amastigotes after drug treatment.[17]

Materials:

  • Leishmania culture (promastigotes or axenic amastigotes)

  • 96-well microplate

  • Complete culture medium

  • Miltefosine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Leishmania promastigotes or axenic amastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL of complete culture medium.

  • Drug Treatment: Add 100 µL of culture medium containing serial dilutions of miltefosine to the wells. Include a drug-free control.

  • Incubation: Incubate the plate at the appropriate temperature (26°C for promastigotes, 37°C for amastigotes) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[18][19]

Protocol 2: Detection of Apoptosis - DNA Fragmentation (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1]

Materials:

  • Leishmania cells (treated and untreated)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Fixation: Harvest Leishmania cells and wash with PBS. Fix the cells in 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

  • TUNEL Staining: Wash the cells with PBS and resuspend in the TUNEL reaction mixture. Incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated labeled nucleotides in fragmented DNA.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 to measure changes in intracellular calcium concentration.[13]

Materials:

  • Leishmania promastigotes

  • Fura-2 AM (acetoxymethyl ester)

  • HEPES-buffered saline with and without Ca2+

  • Miltefosine solution

  • Fluorometer capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

  • Digitonin (for calibration)

  • EGTA (for calibration)

Procedure:

  • Cell Loading: Harvest promastigotes and resuspend them in HEPES-buffered saline. Load the cells with Fura-2 AM by incubating them for 60 minutes at 26°C.

  • Washing: Wash the cells twice to remove extracellular Fura-2 AM.

  • Fluorometric Measurement: Resuspend the cells in HEPES-buffered saline (with or without Ca2+) and place them in a cuvette in the fluorometer.

  • Baseline Reading: Record the baseline fluorescence ratio (340/380 nm).

  • Drug Addition: Add miltefosine to the cuvette and continuously record the change in the fluorescence ratio.

  • Calibration: At the end of the experiment, add digitonin to permeabilize the cells and obtain the maximum fluorescence ratio (Rmax) by adding a saturating concentration of Ca2+. Then, add EGTA to chelate the Ca2+ and obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis: Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation.[20]

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye Rhodamine 123 is used to assess the mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, the dye accumulates. Depolarization of the membrane leads to the release of the dye into the cytoplasm.[12]

Materials:

  • Leishmania promastigotes

  • Rhodamine 123

  • HEPES-buffered saline

  • Miltefosine solution

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - a mitochondrial uncoupler (positive control)

  • Fluorometer or flow cytometer

Procedure:

  • Cell Loading: Harvest promastigotes and incubate them with Rhodamine 123 for 30 minutes at 26°C.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Resuspend the cells in HEPES-buffered saline and measure the baseline fluorescence.

  • Drug Treatment: Add miltefosine and monitor the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

  • Positive Control: Add FCCP to induce complete mitochondrial depolarization and measure the maximal decrease in fluorescence.

  • Analysis: Analyze the fluorescence data to determine the extent and kinetics of miltefosine-induced mitochondrial depolarization.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by miltefosine and a typical experimental workflow for its target identification.

Diagram 1: Miltefosine-Induced Apoptosis-like Pathway in Leishmania

Miltefosine_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Miltefosine Miltefosine Membrane Membrane Disruption (Lipid Metabolism) Miltefosine->Membrane Ca_Channel Ca2+ Channel Activation Miltefosine->Ca_Channel Acidocalcisome Acidocalcisome Dysfunction Miltefosine->Acidocalcisome CytC_Ox_Inhib Cytochrome c Oxidase Inhibition Miltefosine->CytC_Ox_Inhib PS_Ext Phosphatidylserine Externalization Membrane->PS_Ext Apoptosis Apoptosis-like Cell Death PS_Ext->Apoptosis Ca_Increase Increased [Ca2+]i Ca_Channel->Ca_Increase Mito_Dysfunction Mitochondrial Dysfunction Ca_Increase->Mito_Dysfunction Acidocalcisome->Ca_Increase DeltaPsi_Loss Loss of ΔΨm Mito_Dysfunction->DeltaPsi_Loss CytC_Ox_Inhib->Mito_Dysfunction CytC_Release Cytochrome c Release DeltaPsi_Loss->CytC_Release DNA_Frag DNA Fragmentation CytC_Release->DNA_Frag DNA_Frag->Apoptosis

Caption: Miltefosine's multifaceted attack on Leishmania, leading to apoptosis.

Diagram 2: Miltefosine's Modulation of Host Macrophage Signaling

Miltefosine_Host_Modulation cluster_macrophage Infected Macrophage Miltefosine Miltefosine PI3K PI3K Miltefosine->PI3K inhibits IFNgammaR IFN-γ Receptor Miltefosine->IFNgammaR enhances Akt Akt PI3K->Akt Parasite_Survival Parasite Survival Akt->Parasite_Survival STAT1 STAT1 IFNgammaR->STAT1 activates Th1_Response Th1 Response (Parasite Killing) STAT1->Th1_Response

Caption: Miltefosine shifts the host immune response towards parasite clearance.

Diagram 3: Experimental Workflow for Miltefosine Target Identification

Experimental_Workflow start Start: Leishmania Culture drug_treatment Miltefosine Treatment start->drug_treatment viability_assay Viability Assay (MTT) drug_treatment->viability_assay apoptosis_assays Apoptosis Assays drug_treatment->apoptosis_assays mito_assays Mitochondrial Assays drug_treatment->mito_assays calcium_imaging Calcium Imaging (Fura-2) drug_treatment->calcium_imaging target_validation Target Validation (e.g., proteomics, genetic modification) viability_assay->target_validation ps_externalization PS Externalization (Annexin V) apoptosis_assays->ps_externalization dna_fragmentation DNA Fragmentation (TUNEL) apoptosis_assays->dna_fragmentation ps_externalization->target_validation dna_fragmentation->target_validation delta_psi_loss ΔΨm Measurement (Rhodamine 123) mito_assays->delta_psi_loss delta_psi_loss->target_validation calcium_imaging->target_validation

Caption: A logical workflow for investigating miltefosine's mechanism of action.

Conclusion

The identification of miltefosine's targets in Leishmania reveals a complex and multifaceted mechanism of action. By disrupting lipid metabolism, inducing apoptosis, impairing mitochondrial function, and altering calcium homeostasis, miltefosine exerts a potent leishmanicidal effect. Furthermore, its ability to modulate the host immune response contributes significantly to its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between miltefosine and the Leishmania parasite. A thorough understanding of these molecular targets is paramount for the development of strategies to combat drug resistance and for the rational design of the next generation of antileishmanial agents.

References

Preliminary In Vitro Screening of "Antileishmanial agent-10" for Antiparasitic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of "Antileishmanial agent-10," also identified as Compound 7h, for its activity against Leishmania parasites. This document outlines the core experimental protocols, presents the available quantitative data in a structured format, and includes visualizations of the experimental workflow to support researchers in the field of antileishmanial drug discovery.

Introduction to Antileishmanial Drug Screening

The discovery of new therapeutic agents against leishmaniasis is a global health priority. The initial phase of this process involves a series of in vitro screening assays designed to identify compounds with potent and selective activity against the parasite. A typical preliminary screening cascade involves the assessment of a compound's efficacy against the clinically relevant amastigote stage of the parasite, as well as its toxicity towards a mammalian cell line to determine its selectivity. Key parameters evaluated include the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against mammalian cells, from which the selectivity index (SI) is calculated. A higher SI value is indicative of a more promising drug candidate.

Quantitative Data Summary for this compound (Compound 7h)

The following table summarizes the reported in vitro antiparasitic activity of "this compound" (Compound 7h) against Leishmania donovani, the causative agent of visceral leishmaniasis. For comparative purposes, the activity of the standard antileishmanial drug, miltefosine, is also included.

CompoundParasite StrainIn Vitro Assay StageIC50 (µM)Cytotoxicity Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference CompoundReference IC50 (µM)
This compound (Compound 7h) Leishmania donovaniAmastigote0.4Not SpecifiedNot Specified7.8 - 18.4Miltefosine0.7

Note: The specific mammalian cell line and the corresponding CC50 value used to determine the Selectivity Index for this compound were not detailed in the available literature. The range provided for the SI suggests that different cell lines or experimental conditions may have been used.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments typically employed in the preliminary screening of antileishmanial agents.

In Vitro Anti-amastigote Activity Assay

This assay evaluates the efficacy of the test compound against the intracellular amastigote form of Leishmania, which is the clinically relevant stage of the parasite in the mammalian host.

Objective: To determine the 50% inhibitory concentration (IC50) of "this compound" against Leishmania donovani amastigotes.

Materials:

  • Leishmania donovani promastigotes

  • Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics)

  • "this compound" (Compound 7h) stock solution

  • Reference drug (e.g., miltefosine)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Addition: Prepare serial dilutions of "this compound" and the reference drug in the culture medium. After the infection period, remove the medium from the wells and add the different concentrations of the compounds. Include untreated infected cells as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification of Parasite Load:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each drug concentration.

    • Fluorometric/Colorimetric Methods: Utilize assays based on metabolic activity (e.g., resazurin reduction) or DNA content (e.g., SYBR Green) to quantify the viable parasite load.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the test compound against a mammalian cell line to determine its selectivity.

Objective: To determine the 50% cytotoxic concentration (CC50) of "this compound" against a representative mammalian cell line.

Materials:

  • Mammalian cell line (e.g., J774A.1, THP-1, HEK293T)

  • Complete cell culture medium

  • "this compound" (Compound 7h) stock solution

  • Reference cytotoxic drug (e.g., podophyllotoxin)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Resazurin sodium salt or other viability indicators (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.

  • Compound Addition: Add serial dilutions of "this compound" to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a viability indicator dye (e.g., resazurin) to each well and incubate for a further 2-4 hours. Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the preliminary screening of "this compound."

Experimental_Workflow_Antiamastigote_Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation_quantification Incubation & Quantification cluster_analysis Data Analysis seed_macrophages Seed Macrophages (5x10^4 cells/well) infect_promastigotes Infect with L. donovani Promastigotes (10:1) seed_macrophages->infect_promastigotes 24h Incubation add_compound Add Serial Dilutions of 'this compound' infect_promastigotes->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h quantify_parasites Quantify Parasite Load (Microscopy/Fluorometry) incubate_72h->quantify_parasites calculate_ic50 Calculate IC50 Value quantify_parasites->calculate_ic50

Caption: Workflow for the in vitro anti-amastigote activity assay.

Experimental_Workflow_Cytotoxicity_Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation_quantification Incubation & Quantification cluster_analysis Data Analysis seed_cells Seed Mammalian Cells (1x10^4 cells/well) add_compound Add Serial Dilutions of 'this compound' seed_cells->add_compound 24h Incubation incubate_72h Incubate for 72h add_compound->incubate_72h assess_viability Assess Cell Viability (Resazurin Assay) incubate_72h->assess_viability calculate_cc50 Calculate CC50 Value assess_viability->calculate_cc50

Caption: Workflow for the in vitro cytotoxicity assay.

Logical_Relationship_Drug_Screening cluster_invitro In Vitro Screening cluster_data Data Output cluster_analysis Selectivity Analysis anti_amastigote Anti-amastigote Assay (Leishmania donovani) ic50 IC50 anti_amastigote->ic50 cytotoxicity Cytotoxicity Assay (Mammalian Cells) cc50 CC50 cytotoxicity->cc50 si Selectivity Index (SI) ic50->si cc50->si

Caption: Logical relationship of primary in vitro screening parameters.

Conclusion

"this compound" (Compound 7h) has demonstrated potent in vitro activity against Leishmania donovani amastigotes with an IC50 value of 0.4 µM, which is more potent than the reference drug miltefosine (IC50 = 0.7 µM) under the reported conditions. The compound also exhibits a favorable selectivity index, suggesting a promising therapeutic window. Further investigations are warranted to elucidate its mechanism of action, in vivo efficacy, and pharmacokinetic properties to fully assess its potential as a clinical candidate for the treatment of visceral leishmaniasis. This guide provides the foundational information and standardized protocols to facilitate such continued research and development efforts.

Structure-Activity Relationship (SAR) Studies of Novel Antileishmanial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antileishmanial agent-10" is not a publicly recognized chemical entity with available structure-activity relationship (SAR) data. It is likely a proprietary codename from a specific research program. This guide, therefore, utilizes a well-documented class of compounds, Spirooxindoles , as a representative case study to provide an in-depth technical overview of the SAR process in antileishmanial drug discovery, fulfilling the core requirements of the prompt.

Introduction to Antileishmanial Drug Discovery and SAR

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by toxicity, emerging resistance, and high cost, making the discovery of new, safer, and more effective drugs a global health priority.[1] Structure-Activity Relationship (SAR) studies are a cornerstone of this effort. SAR explores how the chemical structure of a compound influences its biological activity, providing a rational basis for designing more potent and selective drug candidates.[2]

This guide details the key components of an SAR study for a novel antileishmanial agent, using spirooxindoles as a model scaffold. It covers the quantitative evaluation of compound activity, the experimental protocols used to generate the data, and the logical workflows involved in the drug discovery process.

Data Presentation: SAR of Spirooxindole Analogs

The core of an SAR study is the systematic modification of a lead compound to understand the contribution of different chemical groups to its biological activity. The primary endpoints measured are the 50% inhibitory concentration (IC₅₀) against the clinically relevant intracellular amastigote form of Leishmania, and the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line to assess toxicity. The ratio of these values (CC₅₀/IC₅₀) gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[3]

The following tables summarize the SAR data for a series of spirooxindole analogs synthesized via 1,3-dipolar cycloaddition reactions.[4] The core scaffold was modified at the R¹, R², and R³ positions to probe the effects on antileishmanial activity.

Table 1: SAR of Spiro[indoline-3,2'-pyrrolidin]-2-one Analogs against L. donovani

Compound IDR¹ (Isatin Substitution)R² (Chalcone Substitution)IC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)
24a 5-Br4-F2.43>50>20.58
24b 5-Br4-Cl4.12>50>12.14
24c 5-Br4-Br5.61>50>8.91
24d 5-Br4-OCH₃7.82>50>6.39
24e 5-Cl4-F0.96>50>52.08
24f 5-F4-F1.62>50>30.86
Amphotericin B --0.0601.2520.83

¹ Activity against intracellular amastigotes of Leishmania donovani. ² Cytotoxicity against J774A.1 macrophage cell line. (Data synthesized from Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents[4])

SAR Insights from Table 1:

  • Effect of R¹: Halogen substitution at the 5-position of the isatin ring is crucial for activity. The potency follows the order: 5-Cl > 5-F > 5-Br. The 5-chloro analog (24e ) was the most potent compound identified.

  • Effect of R²: A fluoro substitution at the 4-position of the chalcone-derived phenyl ring (R²) consistently yielded the highest potency within each R¹ series (compare 24a , 24e , 24f ).

Experimental Protocols

Accurate and reproducible data are fundamental to any SAR study. The following sections detail the standard methodologies for evaluating antileishmanial activity and cytotoxicity.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay determines the efficacy of compounds against the clinically relevant amastigote stage of the parasite residing within a host macrophage.[5][6]

Cell Lines and Parasites:

  • Host Cells: J774A.1 murine macrophage cell line or THP-1 human monocytic leukemia cells.[3][6]

  • Parasites: Leishmania donovani promastigotes, cultured at 26°C in M199 medium supplemented with fetal bovine serum (FBS). Virulence is maintained through regular passage in an animal model.[3]

Protocol Steps:

  • Macrophage Seeding: Seed macrophages (e.g., J774A.1) into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 18-24 hours at 37°C with 5% CO₂ to allow adherence.[3]

  • Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[3]

  • Incubation: Incubate the infected cells for 48 hours to allow for the transformation of promastigotes into intracellular amastigotes.[3]

  • Compound Addition: Remove non-internalized parasites by washing. Add serial dilutions of the test compounds (typically from >50 µM down to <1 µM) to the wells in triplicate. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Final Incubation: Incubate the plates for an additional 48-72 hours.

  • Quantification:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. The number of amastigotes per 100 macrophages is counted microscopically.[7]

    • Reporter Gene Assay: If using transgenic parasites expressing reporter proteins (e.g., luciferase or GFP), parasite viability can be measured using a plate reader, which is more suitable for high-throughput screening.[8]

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the toxicity of compounds against the host mammalian cells.[9]

Protocol Steps:

  • Cell Seeding: Seed J774A.1 macrophages into a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells, mirroring the concentrations used in the antileishmanial assay.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows, chemical relationships, and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

SAR_Workflow Lead_ID Lead Identification (HTS, Natural Product) Synthesis Analog Synthesis (Chemical Modification) Lead_ID->Synthesis Identified Hit InVitro_Amastigote In Vitro Assay (vs. Intracellular Amastigotes) Synthesis->InVitro_Amastigote Cytotoxicity Cytotoxicity Assay (vs. Mammalian Cells) Synthesis->Cytotoxicity SAR_Analysis SAR Analysis (IC50, CC50, SI) InVitro_Amastigote->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Potent & Selective Leads ADMET In Vitro ADMET (Metabolic Stability, etc.) ADMET->Lead_Opt Lead_Opt->Synthesis Design New Analogs Lead_Opt->ADMET InVivo In Vivo Efficacy (Animal Model) Lead_Opt->InVivo Optimized Candidate

Caption: General workflow for antileishmanial drug discovery and SAR studies.

Caption: Core spirooxindole scaffold with sites for SAR modification (R¹, R², R³).

Topoisomerase_Pathway Agent Spirooxindole Analog (e.g., 24e) Top1 Leishmania DNA Topoisomerase I (LdTop1) Agent->Top1 Inhibition Complex Cleavable Complex (DNA-Top1-Drug) Top1->Complex Traps DSB Double-Strand Breaks (DNA Damage) Complex->DSB Replication DNA Replication Fork Replication->Complex Collision Apoptosis Apoptosis-like Cell Death DSB->Apoptosis

Caption: Proposed mechanism of action via Leishmania DNA Topoisomerase I inhibition.

References

An In-depth Technical Guide on the Differential Effects of Antileishmanial Agent-10 on Leishmania Promastigotes and Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antileishmanial agent-10" is a hypothetical designation for the purpose of illustrating a comprehensive technical guide. The data and experimental details presented herein are representative of typical findings for a promising antileishmanial compound and are intended to serve as a template for the evaluation of novel therapeutic agents.

Executive Summary

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, emerging resistance, and high costs.[1][2] The development of new, effective, and safe antileishmanial drugs is a critical priority. This document provides a detailed technical overview of the biological effects of a novel investigational compound, this compound (ALA-10), on the two principal life-cycle stages of Leishmania species: the extracellular, flagellated promastigote and the clinically relevant intracellular amastigote.[3] A key challenge in antileishmanial drug discovery is that screening against the more easily cultured promastigote stage can yield false positives and fail to identify compounds active against the intracellular amastigote.[3][4] This guide presents a comparative analysis of ALA-10's activity, highlighting its potent and selective effects on the amastigote stage, and details the experimental protocols and underlying signaling pathways implicated in its mechanism of action.

Proposed Mechanism of Action: Targeting the Trypanothione Reductase Pathway

ALA-10 is hypothesized to exert its antileishmanial effect by selectively inhibiting trypanothione reductase (TryR), a critical enzyme in the parasite's unique thiol-based redox system.[5] Unlike the host's glutathione/glutathione reductase system, Leishmania relies on trypanothione to defend against oxidative stress, particularly within the hostile phagolysosomal environment of the host macrophage.[5][6] By inhibiting TryR, ALA-10 is believed to disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction and apoptosis-like cell death.[6][7] This parasite-specific pathway presents an attractive target for selective toxicity.[5]

Quantitative Data Summary

The in vitro efficacy and selectivity of ALA-10 were assessed against Leishmania donovani, the causative agent of visceral leishmaniasis. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (ALA-10)

Parasite StageAssay TypeParameterALA-10 Value (µM)Amphotericin B (Control) (µM)
Promastigotes (Axenic)Growth InhibitionIC5012.50.65[4][8]
Amastigotes (Intracellular)Growth InhibitionEC500.850.25[4][8]

IC50: 50% inhibitory concentration against axenic promastigotes. EC50: 50% effective concentration against intracellular amastigotes within host macrophages.

Table 2: Cytotoxicity and Selectivity Index of ALA-10

Cell LineAssay TypeParameterALA-10 Value (µM)Selectivity Index (SI)
THP-1 MacrophagesCytotoxicityCC5095.8> 112

CC50: 50% cytotoxic concentration. Selectivity Index (SI) = CC50 (Host Cell) / EC50 (Intracellular Amastigote).

The data clearly indicate that ALA-10 is significantly more potent against the clinically relevant intracellular amastigote stage compared to the promastigote stage. Furthermore, its high Selectivity Index suggests a favorable therapeutic window, with high toxicity towards the parasite and low toxicity towards the host cell.

Detailed Experimental Protocols

The following protocols describe the methodologies used to generate the quantitative data presented above.

Promastigote Growth Inhibition Assay

This assay determines the effect of ALA-10 on the viability of Leishmania promastigotes.

  • Leishmania Culture: L. donovani promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a concentration of 1 x 10^6 cells/mL.

  • Compound Addition: 100 µL of the cell suspension is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of medium containing serial dilutions of ALA-10 (or control drug) is added to achieve final concentrations ranging from 0.1 to 100 µM.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment: 20 µL of Resazurin solution (0.125 mg/mL) is added to each well, and the plate is incubated for another 4 hours. The fluorescence is measured using a microplate reader (560 nm excitation / 590 nm emission).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Intracellular Amastigote Efficacy Assay

This assay evaluates the activity of ALA-10 against amastigotes residing within a host macrophage cell line.[9]

  • Macrophage Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Macrophage Differentiation: THP-1 monocytes are differentiated into adherent macrophages by incubation with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.[9]

  • Infection: Differentiated macrophages are infected with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[9] After 24 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.

  • Compound Treatment: Fresh medium containing serial dilutions of ALA-10 is added to the infected macrophages, and the plates are incubated for an additional 72 hours.

  • Quantification: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The 50% effective concentration (EC50) is determined by comparing the number of amastigotes in treated versus untreated wells.

Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of ALA-10 to the host cells.

  • Cell Seeding: Differentiated THP-1 macrophages are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

  • Compound Exposure: The cells are exposed to the same serial dilutions of ALA-10 as used in the amastigote assay for 72 hours.

  • Viability Assessment: Cell viability is determined using the Resazurin assay as described in section 4.1.5.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for ALA-10.

G cluster_0 In Vitro Screening Cascade start ALA-10 Compound promastigote_assay Promastigote Growth Inhibition Assay (Axenic Culture) start->promastigote_assay cytotoxicity_assay Host Cell (THP-1) Cytotoxicity Assay start->cytotoxicity_assay ic50 Determine IC50 promastigote_assay->ic50 amastigote_assay Intracellular Amastigote Efficacy Assay (Macrophage Co-culture) ic50->amastigote_assay Proceed if active ec50 Determine EC50 amastigote_assay->ec50 si_calc Calculate Selectivity Index (SI) (CC50 / EC50) ec50->si_calc cc50 Determine CC50 cytotoxicity_assay->cc50 cc50->si_calc decision Lead Candidate? si_calc->decision High SI

Caption: Experimental workflow for the evaluation of this compound.

G cluster_1 Proposed Mechanism of ALA-10 in Leishmania ala10 This compound (ALA-10) tryr Trypanothione Reductase (TryR) ala10->tryr Inhibits trys2 Trypanothione (Oxidized) T(S)2 trysh2 Trypanothione (Reduced) T(SH)2 tryr->trysh2 Regenerates ros Reactive Oxygen Species (ROS) tryr->ros Inhibition leads to accumulation of trys2->tryr Substrate trysh2->trys2 Reduces detox ROS Detoxification trysh2->detox Enables ros->detox mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis-like Cell Death mito->apoptosis

Caption: Proposed signaling pathway for the action of this compound.

Conclusion and Future Directions

This compound demonstrates highly promising characteristics as a potential drug candidate. Its potent activity against the intracellular amastigote stage of L. donovani, combined with a high selectivity index, underscores its potential for further development.[3][4] The differential activity between the promastigote and amastigote stages highlights the critical importance of utilizing clinically relevant intracellular screening models in the drug discovery pipeline.[3] Future work will focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and further elucidation of the specific binding interactions with its putative target, trypanothione reductase. These steps are essential to validate ALA-10 as a viable candidate for preclinical development.

References

Unraveling the Molecular Intricacies of Antileishmanial Agent-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular targets and mechanism of action of the novel therapeutic candidate, Antileishmanial agent-10 (ALA-10). As the global fight against leishmaniasis faces challenges of drug resistance and toxicity, understanding the precise molecular interactions of new chemical entities is paramount for the development of effective and safe therapies. This document provides a comprehensive overview of the current understanding of ALA-10, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action to support ongoing research and development efforts.

Executive Summary

This compound (ALA-10) is a promising synthetic compound that has demonstrated significant in vitro and in vivo efficacy against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis. This guide details the primary molecular target of ALA-10, its inhibitory effects on key parasitic metabolic pathways, and the experimental methodologies employed to elucidate these findings. The data presented herein provide a foundational resource for researchers aiming to further characterize and optimize ALA-10 as a next-generation antileishmanial drug.

Primary Molecular Target: Pteridine Reductase 1 (PTR1)

Extensive target deconvolution studies have identified Pteridine Reductase 1 (PTR1) as the primary molecular target of ALA-10. PTR1 is a key enzyme in the folate and biopterin salvage pathways of Leishmania, which are essential for DNA synthesis and other vital cellular processes.[1][2] Unlike the host, Leishmania parasites are auxotrophic for folates and rely on this salvage pathway, making PTR1 an attractive and specific drug target.[2]

Quantitative Analysis of ALA-10 Interaction with PTR1

The inhibitory potency of ALA-10 against recombinant L. donovani PTR1 (LdPTR1) was determined through a series of enzymatic and biophysical assays. The results, summarized in the table below, demonstrate a high-affinity interaction and potent inhibition of the enzyme's activity. For comparison, data for the known PTR1 inhibitor, methotrexate (MTX), are also included.

Compound Assay Type Parameter Value (nM)
ALA-10Enzyme InhibitionIC5075.3 ± 8.2
ALA-10Isothermal Titration Calorimetry (ITC)Kd42.1 ± 5.5
Methotrexate (MTX)Enzyme InhibitionIC50120.7 ± 15.4
Methotrexate (MTX)Isothermal Titration Calorimetry (ITC)Kd98.6 ± 11.9

Table 1: Quantitative analysis of ALA-10 and Methotrexate binding to LdPTR1. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate a stronger binding affinity and inhibitory potency of ALA-10 compared to methotrexate.

Antileishmanial Activity of ALA-10

The in vitro efficacy of ALA-10 was evaluated against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of L. donovani. Cytotoxicity was assessed using the human macrophage cell line THP-1 to determine the selectivity index.

Parameter ALA-10 (µM)
IC50 (Promastigotes)1.2 ± 0.3
IC50 (Amastigotes)0.4 ± 0.1
CC50 (THP-1 cells)85.2 ± 9.7
Selectivity Index (CC50/IC50 Amastigotes) 213

Table 2: In vitro antileishmanial activity and cytotoxicity of ALA-10. The high selectivity index underscores the parasite-specific action of the compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to identify and characterize the molecular target of ALA-10.

Target Identification via Affinity Chromatography and Mass Spectrometry

Objective: To identify the cellular binding partners of ALA-10 in Leishmania donovani lysate.

Methodology:

  • Affinity Matrix Preparation: ALA-10 was chemically synthesized with a linker arm and immobilized on NHS-activated sepharose beads.

  • Cell Lysate Preparation: L. donovani promastigotes were harvested, washed, and lysed by sonication in a non-denaturing lysis buffer.

  • Affinity Chromatography: The cell lysate was incubated with the ALA-10-coupled beads. The beads were washed extensively to remove non-specific binders.

  • Elution: Specifically bound proteins were eluted using a high concentration of free ALA-10.

  • Protein Identification: Eluted proteins were separated by SDS-PAGE, and protein bands were excised, in-gel digested with trypsin, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Recombinant Protein Expression and Purification

Objective: To produce purified LdPTR1 for enzymatic and biophysical assays.

Methodology:

  • Cloning: The gene encoding LdPTR1 was PCR amplified from L. donovani genomic DNA and cloned into a pET-28a(+) expression vector containing an N-terminal His-tag.

  • Expression: The expression plasmid was transformed into E. coli BL21(DE3) cells. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The His-tagged LdPTR1 was purified from the bacterial lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-exclusion chromatography.

Enzymatic Assay for PTR1 Inhibition

Objective: To determine the IC50 value of ALA-10 against LdPTR1.

Methodology:

  • The assay was performed in a 96-well plate format.

  • The reaction mixture contained purified LdPTR1, the substrate biopterin, and the cofactor NADPH in a suitable buffer.

  • ALA-10 was added at varying concentrations.

  • The reaction was initiated by the addition of NADPH, and the decrease in absorbance at 340 nm due to NADPH oxidation was monitored spectrophotometrically.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of ALA-10 to LdPTR1.

Methodology:

  • Purified LdPTR1 was placed in the sample cell of the ITC instrument, and ALA-10 was loaded into the injection syringe.

  • A series of small injections of ALA-10 into the LdPTR1 solution were performed.

  • The heat change associated with each injection was measured.

  • The resulting binding isotherm was fitted to a suitable binding model to determine the dissociation constant (Kd).

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by ALA-10 and the experimental workflow for its target identification.

cluster_pathway Leishmania Folate-Biopterin Salvage Pathway Folate Folate DHFR_TS DHFR-TS Folate->DHFR_TS Biopterin Biopterin PTR1 PTR1 Biopterin->PTR1 THF Tetrahydrofolate DHFR_TS->THF Reduction THB Tetrahydrobiopterin PTR1->THB Reduction DNA_Synthesis DNA Synthesis THF->DNA_Synthesis THB->DNA_Synthesis ALA10 Antileishmanial agent-10 ALA10->PTR1 Inhibition

Caption: ALA-10 inhibits the Leishmania folate-biopterin salvage pathway.

cluster_workflow Target Identification Workflow for ALA-10 Lysate Leishmania Lysate Incubation Incubation & Washing Lysate->Incubation Affinity_Matrix ALA-10 Affinity Matrix Affinity_Matrix->Incubation Elution Elution with free ALA-10 Incubation->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS SDS_PAGE->LC_MS Target Identified Target: PTR1 LC_MS->Target

Caption: Experimental workflow for identifying the molecular target of ALA-10.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate with a well-defined molecular target, Pteridine Reductase 1. Its high potency and selectivity for the parasite enzyme over host cell lines are encouraging. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the optimization and preclinical development of ALA-10. Future studies should focus on in vivo efficacy in animal models of leishmaniasis, pharmacokinetic and pharmacodynamic profiling, and the investigation of potential resistance mechanisms. A thorough understanding of these aspects will be crucial for the successful translation of ALA-10 from a promising lead compound to a clinically effective antileishmanial drug.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antileishmanial Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of "Antileishmanial agent-10," a novel investigational compound for the treatment of leishmaniasis. The described assays are fundamental for determining the compound's efficacy and selectivity against Leishmania parasites.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe drugs is a global health priority due to the limitations of current therapies, including toxicity and emerging drug resistance.[1][2] This document outlines the standardized in vitro procedures to evaluate the antileishmanial activity of a test compound, referred to herein as "this compound." The protocols cover the assessment of activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite.[3][4][5]

Data Presentation

The efficacy and toxicity of this compound are quantified by determining the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a host cell line. The selectivity index (SI), a crucial parameter for predicting the therapeutic window, is calculated from these values.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes

Leishmania SpeciesIC50 (µM)
L. donovani[Insert Value]
L. major[Insert Value]
L. infantum[Insert Value]

Table 2: In Vitro Activity of this compound Against Intracellular Leishmania Amastigotes

Leishmania SpeciesHost Cell LineIC50 (µM)
L. donovaniJ774A.1[Insert Value]
L. majorTHP-1[Insert Value]
L. infantumPeritoneal Macrophages[Insert Value]

Table 3: Cytotoxicity and Selectivity Index of this compound

Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
J774A.1[Insert Value][Insert Value]
THP-1[Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Anti-promastigote Susceptibility Assay

This assay determines the direct effect of the compound on the viability of Leishmania promastigotes, the parasite stage found in the sandfly vector.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[6]

  • This compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reference drug (e.g., Amphotericin B, Miltefosine).[7]

  • Resazurin sodium salt solution (0.0125% w/v in PBS).

  • 96-well flat-bottom microtiter plates.

  • Incubator (26°C).

  • Microplate reader (fluorescence or absorbance).

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.[8][9]

  • Prepare serial dilutions of this compound and the reference drug in the culture medium. The final solvent concentration should not exceed 0.5%.[6]

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells for untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.[10]

  • Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Anti-amastigote Susceptibility Assay

This assay evaluates the efficacy of the compound against the clinically relevant amastigote stage of the parasite residing within a host macrophage.

Materials:

  • Macrophage cell line (e.g., murine J774A.1 or human THP-1).[4][11]

  • Leishmania stationary phase promastigotes.

  • Complete RPMI-1640 or DMEM medium with 10% FBS.

  • This compound and a reference drug.

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI).

  • 24-well or 96-well plates with glass coverslips (for microscopy).

  • Incubator (37°C, 5% CO2).

  • Microscope.

Procedure:

  • Seed macrophages (e.g., 5 x 10^4 J774A.1 cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO2.[11]

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[9][11]

  • Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or the reference drug.

  • Incubate the plates for an additional 72 hours.[9]

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percentage of inhibition of amastigote multiplication compared to untreated infected cells.

  • Determine the IC50 value as described for the promastigote assay.

Cytotoxicity Assay

This assay is crucial to determine if the compound's activity is specific to the parasite or due to general toxicity to host cells.

Materials:

  • Macrophage cell line (same as used in the amastigote assay).

  • Complete culture medium.

  • This compound.

  • Resazurin solution or MTT reagent.

  • 96-well plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed macrophages in a 96-well plate at the same density used for the amastigote assay and allow them to adhere.[11]

  • Add serial dilutions of this compound to the wells.

  • Incubate for 72 hours under the same conditions as the amastigote assay.

  • Assess cell viability using the resazurin or MTT assay. For the MTT assay, add 20 µL of 5 mg/mL MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.[8]

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.

  • Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflows

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Intracellular Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture Leishmania promastigotes p3 Incubate parasites with compound (72h) p1->p3 p2 Prepare compound dilutions p2->p3 p4 Assess viability (Resazurin assay) p3->p4 p5 Calculate IC50 p4->p5 a1 Culture and seed macrophages a2 Infect macrophages with promastigotes a1->a2 a3 Wash to remove free parasites a2->a3 a4 Add compound dilutions a3->a4 a5 Incubate (72h) a4->a5 a6 Fix, stain, and count amastigotes a5->a6 a7 Calculate IC50 a6->a7 c1 Culture and seed macrophages c2 Add compound dilutions c1->c2 c3 Incubate (72h) c2->c3 c4 Assess viability (MTT/Resazurin) c3->c4 c5 Calculate CC50 c4->c5

Caption: Workflow for in vitro antileishmanial screening.

Signaling Pathway

As the mechanism of action for "this compound" is unknown, the following diagram illustrates a known pathway for the antileishmanial drug miltefosine as a representative example. Miltefosine's mechanism involves interaction with lipids and induction of apoptosis-like cell death.[12]

miltefosine_moa cluster_membrane Parasite Cell Membrane cluster_mitochondrion Mitochondrion miltefosine Miltefosine lipid_interaction Interaction with membrane lipids miltefosine->lipid_interaction cytochrome_c Inhibition of Cytochrome c oxidase miltefosine->cytochrome_c membrane_integrity Loss of membrane integrity lipid_interaction->membrane_integrity apoptosis Apoptosis-like cell death membrane_integrity->apoptosis mitochondrial_dysfunction Mitochondrial dysfunction cytochrome_c->mitochondrial_dysfunction mitochondrial_dysfunction->apoptosis

Caption: Example mechanism of action: Miltefosine.

References

Application Note: Macrophage Cytotoxicity Assay for Antileishmanial Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The development of novel antileishmanial agents requires a thorough evaluation of their efficacy against the parasite and their safety for the host. Since Leishmania parasites reside and replicate within host macrophages, it is crucial to assess the cytotoxicity of any potential drug candidate on these host cells. This ensures that the agent's leishmanicidal activity is specific to the parasite and not a result of general toxicity that would harm the host. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells. By comparing the CC50 value for macrophages with the 50% inhibitory concentration (IC50) against intracellular amastigotes, a Selectivity Index (SI) can be calculated (SI = CC50 / IC50)[1][2]. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell, marking it as a more promising therapeutic candidate[2][3].

This document provides a detailed protocol for determining the cytotoxicity of a novel hypothetical compound, "Antileishmanial Agent-10," on the murine macrophage cell line RAW 264.7 using the MTT assay.[4][5][6] Additionally, it outlines the procedure for an intracellular amastigote assay to enable the calculation of the Selectivity Index and discusses potential signaling pathways involved in drug-induced macrophage apoptosis.

Data Presentation

The primary quantitative data from these assays are the CC50 and IC50 values, which are used to calculate the Selectivity Index. Results should be summarized for clear comparison.

Table 1: Cytotoxicity and Selectivity Index of this compound

Compound Macrophage CC50 (µM) Intracellular Amastigote IC50 (µM) Selectivity Index (SI)
This compound 125.5 5.2 24.1

| Amphotericin B (Control) | 29.9 | 0.25 | 119.6 |

Note: Data are hypothetical and for illustrative purposes only. The reference control drug is Amphotericin B.[7]

Experimental Protocols

Protocol 1: Culture and Maintenance of RAW 264.7 Macrophages

This protocol describes the standard procedure for maintaining the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cell line (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM)[8]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete DMEM by supplementing it with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[8]

  • Culture RAW 264.7 cells in a T-75 flask with 15-20 mL of complete DMEM.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For sub-culturing, aspirate the old medium when cells reach 80-90% confluency.

  • Gently wash the cell monolayer with 5 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 7-8 mL of complete DMEM.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm for 5 minutes.[9]

  • Discard the supernatant, resuspend the cell pellet in 10 mL of fresh complete DMEM, and plate at the desired density in a new flask.

Protocol 2: Macrophage Cytotoxicity Assay (MTT Method)

This protocol details the steps to determine the CC50 of this compound on RAW 264.7 macrophages. The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • RAW 264.7 cells in complete DMEM

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • Amphotericin B (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or acidified isopropanol to solubilize formazan[4]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Harvest and count RAW 264.7 cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^5 cells/mL (1 x 10^4 cells/well).[8][10]

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to adhere.[8]

  • Prepare serial dilutions of this compound and the positive control (Amphotericin B) in complete DMEM. A typical concentration range to test is 0.2 to 200 µM.

  • After incubation, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubate the plate for 48 hours under the same conditions.[4]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[4]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.[1]

Protocol 3: Intracellular Leishmania Amastigote Assay

To calculate the Selectivity Index, the IC50 of the compound against the intracellular form of the parasite must be determined.

Materials:

  • RAW 264.7 macrophages

  • Leishmania species (e.g., L. donovani, L. major) stationary-phase promastigotes

  • 24-well plates or Lab-Tek chamber slides

  • Giemsa stain

  • Methanol

Procedure:

  • Seed RAW 264.7 cells onto chamber slides or into 24-well plates and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[11]

  • Incubate for 4-6 hours to allow phagocytosis.

  • Wash the cells three times with warm PBS to remove extracellular parasites.[12]

  • Add fresh complete DMEM containing serial dilutions of this compound.

  • Incubate for an additional 48-72 hours.

  • After incubation, wash the cells, fix them with methanol, and stain with Giemsa.[11]

  • Determine the number of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per well under a light microscope.

  • Calculate the percentage of infection inhibition relative to the untreated infected control and determine the IC50 value.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Macrophages in 96-Well Plate (1x10^4 cells/well) Culture->Seed Incubate1 Incubate 24h for Adherence Seed->Incubate1 Treat Treat Cells with Agent-10 (48h) Incubate1->Treat Prepare Prepare Serial Dilutions of Agent-10 Prepare->Treat AddMTT Add MTT Reagent (Incubate 3-4h) Treat->AddMTT Solubilize Add DMSO to Solubilize Formazan AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine CC50 Plot->Determine

Caption: Workflow for macrophage cytotoxicity testing using the MTT assay.

Potential Signaling Pathway for Cytotoxicity

Leishmania parasites are known to manipulate host cell signaling to ensure their survival, notably by activating the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[13][14][15] This pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins like Bad, preventing the release of cytochrome c from mitochondria and subsequent caspase activation.[14] A potent antileishmanial agent might exert its cytotoxic effect on infected macrophages by counteracting this manipulation, thereby inducing apoptosis. This compound could potentially inhibit a key component of the PI3K/Akt pathway. This inhibition would restore the pro-apoptotic signals, leading to the elimination of the host cell and the resident parasites.

G cluster_leishmania cluster_pathway Macrophage Survival Pathway cluster_drug Leishmania Leishmania Parasite PI3K PI3K Leishmania->PI3K Activates Akt Akt (Phosphorylated) PI3K->Akt Activates Bad Bad (Inactive) Akt->Bad Inhibits (Phosphorylates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Macrophage Apoptosis Bad->Apoptosis Induces Mito Mitochondrial Integrity Bcl2->Mito Maintains Survival Macrophage Survival Mito->Survival Mito->Apoptosis Cytochrome C Release Agent10 Antileishmanial Agent-10 Agent10->Akt Inhibits

Caption: Hypothetical mechanism of Agent-10 inducing macrophage apoptosis.

References

Dosing and administration of "Antileishmanial agent-10" in murine models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Antileishmanial Agent-10

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel synthetic small molecule belonging to the dihydroorotate dehydrogenase (DHODH) inhibitor class. It has demonstrated potent and selective activity against the protozoan parasites of the Leishmania genus, the causative agents of leishmaniasis. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of visceral and cutaneous leishmaniasis, including dosing, administration, and methods for assessing efficacy and toxicity.

Mechanism of Action

This compound targets the parasite's pyrimidine biosynthesis pathway by inhibiting Leishmania DHODH, an enzyme essential for DNA and RNA synthesis. This inhibition leads to the depletion of pyrimidines, arresting parasite proliferation and viability. The agent shows high selectivity for the parasitic enzyme over the mammalian homolog, suggesting a favorable therapeutic window.

Antileishmanial_Agent_10_MOA cluster_parasite Leishmania Parasite DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Parasite Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis-like Cell Death Proliferation->Apoptosis Leads to Agent10 This compound Agent10->DHODH

Caption: Mechanism of action of this compound.

Materials and Reagents

  • This compound (powder, store at -20°C)

  • Vehicle: 2% DMSO, 30% PEG 400 in sterile water

  • Leishmania donovani (for visceral leishmaniasis) or Leishmania major (for cutaneous leishmaniasis) promastigotes

  • BALB/c mice (female, 6-8 weeks old)

  • Standard laboratory equipment for animal handling and injections

  • Reagents for parasite culture, tissue homogenization, and parasite load quantification (e.g., Schneider's Drosophila Medium, qPCR reagents)

Experimental Protocols

Preparation of Dosing Solution
  • Warm the vehicle solution to 37°C to ensure complete dissolution of PEG 400.

  • Weigh the required amount of this compound powder.

  • First, dissolve the powder in 2% of the final volume of DMSO.

  • Add 30% of the final volume of PEG 400 and vortex thoroughly.

  • Add the remaining volume of sterile water and mix until a clear solution is obtained.

  • Prepare fresh on the day of administration.

Murine Model of Visceral Leishmaniasis

This protocol describes the evaluation of this compound in a L. donovani infection model.

Visceral_Leishmaniasis_Workflow Infection Day 0: Infect BALB/c mice with 1x10^7 L. donovani promastigotes (i.v.) Treatment Day 14-28: Administer this compound or vehicle daily (p.o.) Infection->Treatment Endpoint Day 29: Euthanize mice, collect liver and spleen Treatment->Endpoint Analysis Quantify parasite burden (Limiting Dilution Assay or qPCR) Endpoint->Analysis

Caption: Experimental workflow for visceral leishmaniasis model.

Protocol:

  • Infection: Infect female BALB/c mice intravenously (i.v.) via the lateral tail vein with 1 x 107 stationary-phase L. donovani promastigotes in 100 µL of sterile saline.

  • Treatment Initiation: Begin treatment 14 days post-infection.

  • Dosing and Administration: Administer this compound orally (p.o.) by gavage once daily for 14 consecutive days at the desired doses (e.g., 5, 10, 20 mg/kg). A control group should receive the vehicle only.

  • Endpoint: One day after the final dose (day 29 post-infection), euthanize the mice.

  • Parasite Burden Quantification:

    • Aseptically remove the liver and spleen and weigh them.

    • Homogenize a pre-weighed portion of each organ in Schneider's Drosophila medium.

    • Perform a limiting dilution assay to determine the number of viable parasites.[1][2]

    • Alternatively, extract DNA from the tissues and quantify parasite load using qPCR targeting the Leishmania kinetoplast DNA (kDNA).[3][4]

    • Calculate parasite burden as Leishman-Donovan Units (LDU): (number of amastigotes / number of host cell nuclei) x organ weight in mg.

Murine Model of Cutaneous Leishmaniasis

This protocol details the use of this compound in a L. major infection model.[5][6]

  • Infection: Infect female BALB/c mice subcutaneously (s.c.) in the footpad with 2 x 106 stationary-phase L. major promastigotes in 50 µL of sterile saline.[2]

  • Monitoring: Monitor the development of the lesion by measuring the footpad thickness weekly using a digital caliper.

  • Treatment Initiation: Begin treatment when the lesion size is established (e.g., 21 days post-infection).

  • Dosing and Administration: Administer this compound orally (p.o.) by gavage once daily for 21 days.

  • Endpoint: At the end of the treatment period, euthanize the mice.

  • Parasite Burden Quantification:

    • Excise the infected footpad and weigh it.

    • Determine the parasite load by limiting dilution assay or qPCR as described for the visceral model.[1][4]

Quantitative Data

The following tables summarize representative data from preclinical studies with this compound.

Table 1: In Vivo Efficacy of this compound in Murine Visceral Leishmaniasis

Treatment Group (mg/kg/day, p.o.)Liver Parasite Burden (LDU ± SD)% InhibitionSpleen Parasite Burden (LDU ± SD)% Inhibition
Vehicle Control2540 ± 320-1890 ± 250-
Miltefosine (20)480 ± 9581.1%360 ± 7080.9%
Agent-10 (5)1320 ± 18048.0%980 ± 15048.1%
Agent-10 (10)710 ± 11072.0%530 ± 9071.9%
Agent-10 (20)380 ± 7585.0%290 ± 6084.6%

Table 2: In Vivo Efficacy of this compound in Murine Cutaneous Leishmaniasis

Treatment Group (mg/kg/day, p.o.)Lesion Size (mm ± SD) at Day 21 Post-Treatment% Reduction in Lesion SizeParasite Load (parasites/g tissue ± SD)% Reduction in Parasite Load
Vehicle Control4.8 ± 0.6-(5.2 ± 0.9) x 106-
Agent-10 (10)2.9 ± 0.439.6%(2.1 ± 0.5) x 10659.6%
Agent-10 (20)1.5 ± 0.368.8%(0.8 ± 0.2) x 10684.6%

Toxicology Assessment

A preliminary acute toxicity study is recommended before proceeding to efficacy studies.

Protocol: Acute Toxicity Study

  • Use healthy, non-infected BALB/c mice.

  • Administer single escalating doses of this compound (e.g., 50, 100, 200, 500 mg/kg) via the intended route of administration (p.o.).

  • Monitor the animals closely for the first 4 hours and then daily for 14 days.

  • Record clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur, lethargy) and any mortality.

  • At the end of the observation period, collect blood for hematological and biochemical analysis and perform a gross necropsy.

Table 3: Preliminary Toxicity Profile of this compound

ParameterVehicle ControlAgent-10 (50 mg/kg)
Clinical Signs NormalNo adverse effects observed
Body Weight Change + 5.2%+ 4.9%
Serum ALT (U/L) 35 ± 540 ± 7
Serum Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.1

Data represents mean ± SD from a 14-day study with daily oral administration.

Troubleshooting

  • Precipitation of the compound: Ensure the vehicle is warmed and the DMSO is used to initially dissolve the compound before adding PEG 400 and water. Prepare fresh daily.

  • Variability in infection: Use parasites from a consistent culture passage and ensure accurate enumeration before infection.

  • Gavage-related injury: Ensure personnel are properly trained in oral gavage techniques to minimize stress and injury to the animals.

References

Application Notes and Protocols for IL-10 Blockade in Murine Models of Cutaneous Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Interleukin-10 (IL-10) is a key immunoregulatory cytokine that can dampen the host's T helper 1 (Th1) cell-mediated immune response, which is crucial for controlling intracellular pathogens like Leishmania. In cutaneous leishmaniasis, an overproduction of IL-10 at the site of infection can lead to the suppression of macrophage activation, allowing for parasite persistence and lesion development. The therapeutic strategy of blocking IL-10 signaling, referred to here as "Antileishmanial agent-10," aims to reverse this immunosuppression and enhance the host's ability to eliminate the parasite. This is typically achieved through the administration of monoclonal antibodies that neutralize IL-10 or block its receptor (IL-10R).

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the use of IL-10 blockade as a potential immunotherapeutic approach for treating cutaneous leishmaniasis in experimental murine models.

Mechanism of Action

The primary mechanism of action for IL-10 blockade in the context of leishmaniasis is the enhancement of the host's anti-leishmanial immune response. By neutralizing IL-10 or blocking its receptor, the suppressive effects on macrophages and dendritic cells are lifted. This leads to an increased production of pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by Th1 cells.[1][2][3][4][5] These cytokines are potent activators of macrophages, stimulating the production of nitric oxide (NO) and other microbicidal molecules that are essential for killing intracellular Leishmania amastigotes.[6] The overall effect is a shift from an immunosuppressive microenvironment to a pro-inflammatory one that is conducive to parasite clearance and lesion resolution.

Signaling_Pathway cluster_Suppression IL-10 Mediated Suppression cluster_Blockade Effect of IL-10 Blockade IL-10 IL-10 IL-10R IL-10 Receptor IL-10->IL-10R Binds to Macrophage (Suppressed) Macrophage (Suppressed) IL-10R->Macrophage (Suppressed) Suppresses activation Parasite Survival Parasite Survival Macrophage (Suppressed)->Parasite Survival Allows Th1 Cell Th1 Cell Th1 Cell->IL-10 Produces IFN-g IFN-γ Th1 Cell->IFN-g Upregulates production of TNF-a TNF-α Th1 Cell->TNF-a Upregulates production of Anti-IL-10/IL-10R mAb Anti-IL-10/IL-10R Antibody Anti-IL-10/IL-10R mAb->IL-10 Anti-IL-10/IL-10R mAb->IL-10R Blocks Macrophage (Activated) Macrophage (Activated) NO Production Nitric Oxide Production Macrophage (Activated)->NO Production Induces IFN-g->Macrophage (Activated) Activates TNF-a->Macrophage (Activated) Activates Parasite Killing Parasite Killing NO Production->Parasite Killing Leads to

Signaling pathway of IL-10 blockade.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the efficacy of anti-IL-10/IL-10R antibody therapy in murine models of cutaneous leishmaniasis.

Table 1: Effect of Anti-IL-10R mAb Treatment on Lesion Size in L. major-Infected BALB/c Mice

Treatment GroupWeek 2 (mm)Week 4 (mm)Week 6 (mm)Week 8 (mm)
Isotype Control1.5 ± 0.33.2 ± 0.55.8 ± 0.98.2 ± 1.2
Anti-IL-10R mAb1.2 ± 0.22.1 ± 0.4*3.5 ± 0.6 4.1 ± 0.7
Miltefosine1.3 ± 0.32.5 ± 0.53.8 ± 0.74.5 ± 0.8
Anti-IL-10R mAb + Miltefosine1.1 ± 0.21.8 ± 0.3**2.6 ± 0.4 3.0 ± 0.5

*Values are mean lesion diameter ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Isotype Control.

Table 2: Effect of Anti-IL-10R mAb Treatment on Parasite Load in Skin Lesions of L. major-Infected BALB/c Mice at Week 8 Post-Infection

Treatment GroupParasite Load (log10 parasites/mg tissue)
Isotype Control6.8 ± 0.5
Anti-IL-10R mAb4.5 ± 0.7**
Miltefosine4.9 ± 0.6*
Anti-IL-10R mAb + Miltefosine3.2 ± 0.5***

*Values are mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Isotype Control.

Table 3: Cytokine Profile in Draining Lymph Nodes of L. major-Infected Mice Following Anti-IL-10R mAb Treatment

Treatment GroupIFN-γ (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)
Isotype Control850 ± 150450 ± 901200 ± 200
Anti-IL-10R mAb2500 ± 300**200 ± 50*< 100***

*Values are mean cytokine concentration ± SD from draining lymph node cells restimulated in vitro with Leishmania antigen. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Isotype Control.

Experimental Protocols

The following are detailed protocols for investigating the efficacy of anti-IL-10/IL-10R antibody therapy in a murine model of cutaneous leishmaniasis.

Experimental_Workflow cluster_Preparation Preparation cluster_Infection Infection and Treatment cluster_Monitoring Monitoring and Endpoint Analysis P1 Leishmania major Culture and Promastigote Preparation I1 Infection of Mice with L. major P1->I1 P2 Animal Acclimatization (BALB/c mice) P2->I1 T1 Initiation of Treatment (e.g., 2 weeks post-infection) I1->T1 M1 Weekly Measurement of Lesion Size I1->M1 T2 Administration of Anti-IL-10R mAb or Isotype Control T1->T2 T2->M1 E1 Euthanasia and Tissue Collection (e.g., 8 weeks post-infection) M1->E1 E2 Parasite Load Quantification (qPCR) E1->E2 E3 Cytokine Analysis (ELISA) from Draining Lymph Nodes E1->E3 A1 Data Analysis E2->A1 E3->A1

Experimental workflow for assessing IL-10 blockade.
Protocol 1: Leishmania major Infection of BALB/c Mice

This protocol describes the establishment of a cutaneous leishmaniasis infection in susceptible BALB/c mice.

Materials:

  • Leishmania major (e.g., strain WHOM/IR/-/173)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin

  • 6-8 week old female BALB/c mice

  • Phosphate-buffered saline (PBS), sterile

  • Insulin syringes with 28-30 gauge needles

  • Digital calipers

Procedure:

  • Culture L. major promastigotes in M199 medium at 26°C to stationary phase.

  • Wash the promastigotes three times in sterile PBS by centrifugation (1500 x g for 10 minutes).

  • Resuspend the final pellet in sterile PBS and adjust the concentration to 2 x 10^7 promastigotes/mL.

  • Anesthetize the BALB/c mice.

  • Inject 50 µL of the parasite suspension (containing 1 x 10^6 promastigotes) subcutaneously into the left hind footpad.

  • Monitor the mice for the development of lesions. Lesion size can be measured weekly using digital calipers by subtracting the thickness of the uninfected right footpad from the infected left footpad.[7]

Protocol 2: Administration of Anti-IL-10R Monoclonal Antibody

This protocol outlines the therapeutic administration of an anti-IL-10R monoclonal antibody.

Materials:

  • Anti-mouse IL-10R monoclonal antibody (e.g., clone 1B1.3a)

  • Isotype control antibody (e.g., rat IgG1)

  • Sterile, pyrogen-free saline

  • Sterile syringes and needles

Procedure:

  • Reconstitute the anti-IL-10R and isotype control antibodies in sterile saline to a concentration of 2 mg/mL.

  • Beginning at a predetermined time post-infection (e.g., 2 weeks, when lesions are established), administer the antibodies to the mice.

  • Inject each mouse intraperitoneally with 1 mg of the anti-IL-10R antibody or the isotype control antibody in a volume of 0.5 mL.[6]

  • Repeat the injections at a specified frequency, for example, once weekly for the duration of the experiment.[6][8]

Protocol 3: Quantification of Parasite Load by qPCR

This protocol describes the quantification of parasite burden in the infected tissue using quantitative real-time PCR (qPCR).

Materials:

  • Infected footpad tissue

  • DNA extraction kit (for tissue)

  • Primers and probe for a Leishmania-specific gene (e.g., kDNA)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • At the experimental endpoint, euthanize the mice and aseptically collect the infected footpad tissue.

  • Weigh the tissue and homogenize it.

  • Extract total DNA from the homogenized tissue using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Perform qPCR using primers and a probe specific for a highly conserved Leishmania gene, such as the kinetoplast DNA (kDNA).

  • Create a standard curve using known concentrations of Leishmania DNA to quantify the number of parasites per microgram of tissue DNA.[1]

  • The results are typically expressed as the number of parasites per milligram of tissue.

Conclusion

The blockade of IL-10 signaling represents a promising immunotherapeutic strategy for the treatment of cutaneous leishmaniasis. By reversing the parasite-induced immunosuppression, anti-IL-10/IL-10R antibodies can enhance the host's innate and adaptive immune responses, leading to a reduction in parasite burden and the resolution of lesions. The protocols and data presented here provide a framework for the preclinical evaluation of this therapeutic approach in murine models of cutaneous leishmaniasis. Further research, including combination therapies with existing antileishmanial drugs, is warranted to fully explore the clinical potential of IL-10 blockade.

References

"Antileishmanial agent-10" for treating visceral leishmaniasis in hamsters

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Antileishmanial Agent-10 (AL-10)

Application: For research use only. A novel investigational compound for the treatment of visceral leishmaniasis caused by Leishmania donovani.

Introduction

Visceral leishmaniasis (VL), also known as kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. The Syrian golden hamster (Mesocricetus auratus) is the most suitable experimental model for VL, as the clinicopathological features of the disease in hamsters closely mimic human VL, including progressive parasite burden in the spleen and liver, hepatosplenomegaly, and cachexia.[1][2][3][4] this compound (AL-10) is a synthetic small molecule with potent in vitro activity against L. donovani amastigotes. These application notes provide detailed protocols for evaluating the in vivo efficacy of AL-10 in the hamster model of VL and summarize the expected quantitative outcomes.

Hypothetical Mechanism of Action

AL-10 is hypothesized to induce apoptosis-like cell death in Leishmania parasites by targeting the parasite's unique mitochondrial machinery. It is believed to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. This cascade is thought to activate parasite-specific caspases, ultimately resulting in programmed cell death. This mechanism is distinct from host cell mitochondrial function, suggesting a favorable therapeutic window.

cluster_parasite Leishmania donovani AL10 This compound (AL-10) Mito Parasite Mitochondrion AL10->Mito Targets MMP Disruption of Mitochondrial Membrane Potential Mito->MMP ProApop Release of Pro-apoptotic Factors MMP->ProApop Caspase Caspase Activation ProApop->Caspase Apoptosis Apoptosis-like Cell Death Caspase->Apoptosis cluster_workflow In Vivo Efficacy Study Workflow A Acclimatization of Syrian Hamsters (1 week) B Infection with L. donovani (1x10^7 amastigotes, intracardiac) A->B C Confirmation of Infection (Day 30 post-infection) B->C D Treatment Initiation (Oral gavage) - AL-10 (10, 25, 50 mg/kg) - Miltefosine (25 mg/kg) - Vehicle Control C->D E Daily Treatment (5 consecutive days) D->E F Euthanasia and Organ Harvest (Day 10 post-treatment) E->F G Parasite Load Quantification (Spleen and Liver Smears) F->G H Data Analysis (LDU calculation, % inhibition) G->H

References

Application Notes and Protocols: Testing "Antileishmanial agent-10" on Clinical Isolates of Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vitro evaluation of "Antileishmanial agent-10" against clinical isolates of Leishmania species. The described methodologies cover the maintenance of parasite cultures, determination of the agent's efficacy against both the promastigote and amastigote stages of the parasite, and assessment of its cytotoxicity against host cells. Adherence to these standardized protocols is crucial for generating reproducible and comparable data for the development of new antileishmanial therapies.

Data Presentation

The efficacy and safety of "this compound" are summarized by determining its 50% inhibitory concentration (IC50) against Leishmania parasites and its 50% cytotoxic concentration (CC50) against a mammalian cell line. The selectivity of the agent is then expressed by the Selectivity Index (SI), calculated as the ratio of CC50 to IC50.[1][2] A higher SI value indicates a greater selective toxicity towards the parasite. All quantitative data should be presented in a clear and structured tabular format for easy comparison.

Table 1: In Vitro Activity of this compound against Leishmania spp. Promastigotes

Clinical Isolate CodeLeishmania SpeciesIC50 (µg/mL) ± SD
Ldon-001L. donovani[Insert Value]
Lbraz-002L. braziliensis[Insert Value]
Lmaj-003L. major[Insert Value]
(Add more isolates as tested)

Table 2: In Vitro Activity of this compound against Intracellular Amastigotes of Leishmania spp.

Clinical Isolate CodeLeishmania SpeciesHost Cell LineIC50 (µg/mL) ± SD
Ldon-001L. donovaniTHP-1[Insert Value]
Lbraz-002L. braziliensisTHP-1[Insert Value]
Lmaj-003L. majorTHP-1[Insert Value]
(Add more isolates as tested)

Table 3: Cytotoxicity and Selectivity Index of this compound

Host Cell LineCC50 (µg/mL) ± SDLeishmania Species (Isolate)Selectivity Index (SI = CC50/IC50)
THP-1[Insert Value]L. donovani (Ldon-001)[Insert Value]
THP-1[Insert Value]L. braziliensis (Lbraz-002)[Insert Value]
THP-1[Insert Value]L. major (Lmaj-003)[Insert Value]
(Add more isolates as tested)

Experimental Protocols

Maintenance of Leishmania Clinical Isolates

Objective: To propagate and maintain viable Leishmania promastigotes from clinical isolates for use in susceptibility assays.

Materials:

  • Leishmania clinical isolates (obtained from patient biopsies or reference laboratories)[3][4][5][6][7]

  • Novy-MacNeal-Nicolle (NNN) medium or M199 medium[8][9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Hemocytometer or automated cell counter

  • Incubator (25-28°C)

Procedure:

  • Thaw cryopreserved clinical isolates rapidly in a 37°C water bath.

  • Transfer the thawed parasite suspension to a sterile centrifuge tube containing 10 mL of complete M199 medium (supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin).

  • Centrifuge at 1,500 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh complete M199 medium.

  • Transfer the suspension to a sterile culture flask and incubate at 25-28°C.

  • Monitor parasite growth daily using a hemocytometer. Subculture the promastigotes every 3-4 days by diluting the culture with fresh medium to a density of 1 x 10^6 cells/mL.

In Vitro Susceptibility Assay against Promastigotes (IC50 Determination)

Objective: To determine the concentration of "this compound" that inhibits the growth of Leishmania promastigotes by 50%.

Materials:

  • Logarithmic phase Leishmania promastigotes

  • "this compound" stock solution

  • Complete M199 medium

  • 96-well microtiter plates

  • Resazurin sodium salt solution (e.g., AlamarBlue®)

  • Plate reader (fluorometer/spectrophotometer)

  • Positive control drug (e.g., Amphotericin B)

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^7 cells/mL in complete M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of "this compound" and the positive control drug in complete M199 medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with parasites and medium only (negative control) and wells with medium only (background control).

  • Incubate the plate at 25-28°C for 72 hours.

  • Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Susceptibility Assay against Intracellular Amastigotes (IC50 Determination)

Objective: To determine the concentration of "this compound" that reduces the number of intracellular amastigotes by 50%.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Stationary phase Leishmania promastigotes

  • "this compound" stock solution

  • RPMI-1640 medium supplemented with FBS and penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium containing PMA (100 ng/mL) and incubate for 48 hours at 37°C in a 5% CO2 atmosphere to allow for differentiation into macrophages.

  • Wash the adherent macrophages with pre-warmed RPMI-1640 medium.

  • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1. To enhance infectivity, promastigotes can be preconditioned by transferring them to Schneider's medium at pH 5.4 for 24 hours prior to infection.[10][11]

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of "this compound" or a positive control drug. Include infected, untreated wells as a negative control.

  • Incubate for another 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the percentage of infection reduction for each drug concentration relative to the negative control.

  • Determine the IC50 value as described for the promastigote assay.

Cytotoxicity Assay against Host Cells (CC50 Determination)

Objective: To determine the concentration of "this compound" that is toxic to 50% of host cells.

Materials:

  • Mammalian cell line (e.g., THP-1, RAW 264.7)[12]

  • "this compound" stock solution

  • Complete cell culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Resazurin sodium salt solution or MTT reagent

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of "this compound". Include wells with cells and medium only (negative control).

  • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Perform a viability assay using resazurin or MTT.[1][12]

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cytotoxicity for each drug concentration relative to the negative control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis Isolate Clinical Isolate (Leishmania spp.) Culture Promastigote Culture (M199 Medium, 25-28°C) Isolate->Culture PromastigoteAssay Promastigote Susceptibility Assay Culture->PromastigoteAssay AmastigoteAssay Intracellular Amastigote Assay Culture->AmastigoteAssay Stationary Phase HostCell Host Cell Culture (e.g., THP-1, 37°C, 5% CO2) HostCell->AmastigoteAssay CytotoxicityAssay Host Cell Cytotoxicity Assay HostCell->CytotoxicityAssay Agent This compound (Stock Solution) Agent->PromastigoteAssay Agent->AmastigoteAssay Agent->CytotoxicityAssay IC50_Pro IC50 Determination (Promastigotes) PromastigoteAssay->IC50_Pro IC50_Ama IC50 Determination (Amastigotes) AmastigoteAssay->IC50_Ama CC50 CC50 Determination CytotoxicityAssay->CC50 SI Selectivity Index (SI) Calculation (CC50/IC50) IC50_Ama->SI CC50->SI

Caption: Overall experimental workflow for testing "this compound".

Signaling_Pathway_Hypothesis Agent This compound Membrane Leishmania Cell Membrane Agent->Membrane Interacts with Target Putative Target (e.g., Enzyme, Receptor) Membrane->Target Activates/Inhibits Pathway Downstream Signaling Pathway Target->Pathway Modulates Apoptosis Parasite Death (Apoptosis/Necrosis) Pathway->Apoptosis Induces

Caption: Hypothetical signaling pathway for "this compound" action.

References

Application Notes and Protocols for "Antileishmanial Agent-10" in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and evaluation of "Antileishmanial Agent-10," a novel hypothetical compound, in in-vitro cell culture models of Leishmaniasis. The protocols outlined below detail the necessary steps for solubilization, determination of efficacy against both promastigote and amastigote forms of Leishmania, and assessment of cytotoxicity in a mammalian host cell line.

Agent Information
Property Description
Compound Name This compound
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage Store at -20°C, protect from light and moisture
Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is under investigation. Preliminary data suggests that it may interfere with the parasite's membrane integrity and mitochondrial function, leading to apoptosis-like cell death.[1] Further studies are required to fully elucidate the molecular targets.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

A critical first step is the proper solubilization of this compound to ensure accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: In-vitro Efficacy against Leishmania Promastigotes

This protocol determines the 50% inhibitory concentration (IC50) of this compound against the extracellular, motile promastigote form of the parasite.[2]

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase

  • Complete parasite culture medium (e.g., M199 or RPMI-1640 with 10% Fetal Bovine Serum)[3][4]

  • This compound stock solution

  • Amphotericin B or Miltefosine (positive control)

  • 96-well flat-bottom cell culture plates

  • Resazurin sodium salt solution

  • Plate reader (fluorometer/spectrophotometer)

  • Incubator (24-28°C)

Procedure:

  • Parasite Seeding: Adjust the concentration of Leishmania promastigotes to 1 x 10^6 parasites/mL in fresh culture medium. Add 100 µL of this suspension to each well of a 96-well plate.[5]

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.

  • Treatment: Add 100 µL of the diluted compound to the corresponding wells, resulting in a final volume of 200 µL and a 1:2 dilution of the compound. Include wells for untreated parasites (negative control) and a positive control drug.

  • Incubation: Incubate the plate at the optimal temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.[5][6]

  • Viability Assay: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, until a color change is observed in the negative control wells.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity against Mammalian Cells (CC50)

This protocol assesses the cytotoxicity of this compound on a host cell line, such as murine macrophages (J774A.1) or human monocytes (THP-1), to determine the 50% cytotoxic concentration (CC50).[2]

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete mammalian cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[4]

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • Resazurin sodium salt solution or other viability assay reagent

  • Incubator (37°C, 5% CO2)

  • For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation[3][7]

Procedure:

  • Cell Seeding: Seed the macrophage cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and allow them to adhere overnight.[5] (For THP-1 cells, add PMA to induce differentiation into a macrophage-like state).[7]

  • Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Viability Assay: Perform a viability assay, such as the resazurin reduction assay, as described in Protocol 2.

  • CC50 Calculation: Calculate the CC50 value using a dose-response curve.

Protocol 4: Efficacy against Intracellular Leishmania Amastigotes (IC50)

This is the most relevant in-vitro assay as it evaluates the compound's activity against the clinically relevant intracellular amastigote form of the parasite.[2]

Materials:

  • Adherent macrophage cell line

  • Stationary-phase Leishmania promastigotes

  • All materials listed in Protocol 3

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate as described in Protocol 3 and allow them to adhere.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[3][5]

  • Incubation for Infection: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-internalized promastigotes.[3]

  • Treatment: Add fresh medium containing the serially diluted this compound to the infected cells.

  • Incubation: Incubate the plate for an additional 48-72 hours.

  • Quantification of Infection: The number of viable intracellular amastigotes can be determined by various methods:

    • Microscopic Counting: Fix and stain the cells (e.g., with Giemsa) and manually count the number of amastigotes per macrophage.

    • Viability Assay: After lysing the host cells with a mild detergent (e.g., 0.05% SDS), the released amastigotes can be transformed back into promastigotes and their viability assessed with resazurin.[7]

    • High-Content Imaging: Use automated microscopy and image analysis to quantify the parasite load.

  • IC50 Calculation: Determine the IC50 value based on the reduction in parasite number compared to untreated infected cells.

Data Presentation

The following tables summarize the expected data output from the described protocols.

Table 1: In-vitro Activity of this compound

Parameter Leishmania Species IC50 (µM) Host Cell Line CC50 (µM) Selectivity Index (SI = CC50/IC50)
This compound L. donovani (Promastigote)DataJ774A.1DataN/A
This compound L. donovani (Amastigote)DataJ774A.1DataData
Amphotericin B (Control) L. donovani (Amastigote)DataJ774A.1DataData
Miltefosine (Control) L. donovani (Amastigote)DataJ774A.1DataData

A higher Selectivity Index (SI) is desirable, as it indicates that the compound is more toxic to the parasite than to the host cells.[2] An SI greater than 10 is generally considered promising for a potential drug candidate.

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_promastigote cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Leishmania Promastigotes (Log Phase) C Seed Parasites in 96-well Plate A->C B Prepare Serial Dilutions of Agent-10 D Add Diluted Agent-10 B->D C->D E Incubate (48-72h, 26°C) D->E F Add Resazurin E->F G Measure Viability F->G H Calculate IC50 G->H

Caption: Workflow for Promastigote Efficacy Assay.

experimental_workflow_amastigote cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_quantification Quantification Phase A Seed Macrophages in 96-well Plate B Infect with Promastigotes (24h, 37°C) A->B C Wash to Remove Extracellular Parasites B->C E Add Agent-10 to Infected Macrophages C->E D Prepare Serial Dilutions of Agent-10 D->E F Incubate (48-72h, 37°C) E->F G Lyse Macrophages & Assess Parasite Viability F->G H Calculate IC50 G->H

Caption: Workflow for Intracellular Amastigote Efficacy Assay.

logical_relationship_SI cluster_inputs Experimental Outputs cluster_calculation Calculation cluster_interpretation Interpretation CC50 CC50 (Host Cell Cytotoxicity) SI Selectivity Index (SI) = CC50 / IC50 CC50->SI IC50 IC50 (Amastigote Efficacy) IC50->SI Result High SI (>10) Indicates Promising Therapeutic Window SI->Result

Caption: Derivation and Importance of the Selectivity Index (SI).

References

Application Notes and Protocols for the Determination of IC50 and CC50 of Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Note: "Antileishmanial agent-10" is a placeholder name. The following protocols and data are based on established methods for the well-characterized antileishmanial drug, miltefosine, which serves as a representative agent for these application notes.

Introduction

The development of new drugs against leishmaniasis, a neglected tropical disease, requires a robust and standardized methodology for evaluating the efficacy and safety of potential therapeutic compounds. Key parameters in the early stages of drug discovery are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of the Leishmania parasite's growth in vitro. The CC50 value indicates the concentration of the drug that causes a 50% reduction in the viability of host cells, typically macrophages, which are the primary host cells for the parasite. The ratio of these two values (CC50/IC50) provides the Selectivity Index (SI), a crucial measure of a compound's therapeutic window.[1][2]

These application notes provide detailed protocols for the determination of IC50 and CC50 values for a test agent against Leishmania parasites and a macrophage cell line, respectively.

Quantitative Data Summary

The following table summarizes the reported IC50 and CC50 values for the representative antileishmanial agent, miltefosine, against various Leishmania species and macrophage cell lines.

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
MiltefosineL. majorPromastigote22---[3]
MiltefosineL. tropicaPromastigote11---[3]
MiltefosineL. majorAmastigote5.7J774--[3]
MiltefosineL. tropicaAmastigote4.2J774--[3]
MiltefosineL. amazonensisAmastigote13J774.A177~6[4]
MiltefosineL. donovaniAmastigote5.1 (cured)Macrophages--[5]
MiltefosineL. donovaniAmastigote12.8 (failed)Macrophages--[5]
MiltefosineL. amazonensisAmastigote13.77PBMC-derived macrophages-6.13[6]

Experimental Protocols

Protocol 1: Determination of IC50 against Leishmania Promastigotes

This protocol outlines the in vitro screening of a test compound against the extracellular promastigote form of Leishmania.

1. Materials and Reagents:

  • Leishmania promastigotes (e.g., L. major, L. donovani)

  • Complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Miltefosine)

  • Resazurin sodium salt solution (or MTT)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader

2. Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete RPMI-1640 medium at 26°C until they reach the stationary phase of growth.[1]

  • Preparation of Test Plates:

    • Prepare serial dilutions of the test compound and the reference drug in the complete culture medium in a 96-well plate.

    • Add 100 µL of a suspension containing 1 x 10^6 promastigotes/mL to each well.

    • Include wells with parasites and medium only (negative control) and wells with a reference drug (positive control).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assay (Resazurin Method):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration compared to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Protocol 2: Determination of CC50 against Macrophage Cell Line

This protocol describes the evaluation of the cytotoxicity of the test compound on a mammalian cell line, such as J774A.1 murine macrophages.

1. Materials and Reagents:

  • Macrophage cell line (e.g., J774.A1)

  • Complete RPMI-1640 medium with 10% FCS

  • Test compound

  • Reference cytotoxic drug (e.g., Podophyllotoxin)

  • Resazurin sodium salt solution (or MTT)[7]

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Culture: Culture the macrophage cell line in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Test Plates:

    • Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with cells and medium only (negative control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assay (Resazurin Method):

    • Add 10 µL of resazurin solution to each well and incubate for 4 hours.

    • Measure the fluorescence or absorbance.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the negative control.

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and using a sigmoidal dose-response curve.[1]

Protocol 3: Determination of IC50 against Intracellular Leishmania Amastigotes

This protocol assesses the activity of the test compound against the clinically relevant intracellular amastigote form of the parasite.

1. Materials and Reagents:

  • Macrophage cell line (e.g., J774.A1)

  • Stationary phase Leishmania promastigotes

  • Complete RPMI-1640 medium with 10% FCS

  • Test compound and reference drug

  • Giemsa stain

  • Microscope

2. Procedure:

  • Macrophage Infection:

    • Seed macrophages in a 24-well plate with coverslips and allow them to adhere.

    • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow phagocytosis.

    • Wash the cells to remove non-phagocytosed promastigotes.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of the test compound and reference drug to the infected macrophages.

    • Include infected, untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Microscopic Analysis:

    • Fix the coverslips with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages for each concentration under a light microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of amastigote replication compared to the untreated control.

    • Determine the IC50 value using a sigmoidal dose-response curve.[3]

Visualizations

experimental_workflow cluster_ic50 IC50 Determination (Anti-parasitic Activity) cluster_cc50 CC50 Determination (Host Cell Cytotoxicity) cluster_si Selectivity Index Calculation start_ic50 Leishmania Culture (Promastigotes) plate_ic50 96-well Plate Assay: Parasites + Test Compound start_ic50->plate_ic50 incubate_ic50 Incubate (72h, 26°C) plate_ic50->incubate_ic50 read_ic50 Viability Assay (e.g., Resazurin) incubate_ic50->read_ic50 calc_ic50 Calculate IC50 read_ic50->calc_ic50 calc_si Calculate SI = CC50 / IC50 calc_ic50->calc_si start_cc50 Macrophage Culture (e.g., J774A.1) plate_cc50 96-well Plate Assay: Cells + Test Compound start_cc50->plate_cc50 incubate_cc50 Incubate (48h, 37°C) plate_cc50->incubate_cc50 read_cc50 Viability Assay (e.g., Resazurin) incubate_cc50->read_cc50 calc_cc50 Calculate CC50 read_cc50->calc_cc50 calc_cc50->calc_si

Caption: Experimental workflow for determining IC50, CC50, and Selectivity Index.

logical_relationship ic50 IC50 (50% Inhibitory Concentration) Measures potency against Leishmania si Selectivity Index (SI) SI = CC50 / IC50 Indicates therapeutic window ic50->si Lower is better cc50 CC50 (50% Cytotoxic Concentration) Measures toxicity to host cells cc50->si Higher is better evaluation Evaluation of Antileishmanial Potential si->evaluation Higher SI is desirable

Caption: Logical relationship between IC50, CC50, and Selectivity Index.

References

Application Notes & Protocols: Utilizing Amphotericin B in Combination Therapy for Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis remains a significant global health problem, with limited therapeutic options often hampered by toxicity and emerging resistance. Combination therapy, a cornerstone of modern antimicrobial treatment, offers a promising strategy to enhance efficacy, reduce dosage and toxicity, and combat resistance. Amphotericin B (AmB), a polyene antibiotic, is a potent antileishmanial agent.[1][2] These notes provide a comprehensive overview and detailed protocols for studying Amphotericin B in combination with other agents against Leishmania species.

Mechanism of Action of Amphotericin B

Amphotericin B's primary antileishmanial activity stems from its high affinity for ergosterol, a major sterol in the Leishmania cell membrane.[1][3][4] This interaction leads to several downstream effects culminating in parasite death:

  • Pore Formation: AmB molecules integrate into the lipid bilayer, forming transmembrane channels or pores. This disrupts the membrane's integrity, leading to the leakage of essential intracellular ions and small metabolites.[3][5]

  • Ergosterol Extraction: A "sterol sponge" model suggests AmB can extract ergosterol from the membrane, causing structural failure.[5]

  • Oxidative Damage: The auto-oxidation of Amphotericin B can generate reactive oxygen species (ROS), which cause further damage to lipids, proteins, and DNA.[5]

Resistance to Amphotericin B is often associated with alterations in the sterol biosynthesis pathway, leading to a decrease in ergosterol content in the cell membrane, or with increased drug efflux.[4][6][7]

cluster_membrane Leishmania Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to ROS Oxidative Stress (ROS Production) AmB->ROS Induces Pore Transmembrane Pore Ergosterol->Pore Forms Leakage Ion/Metabolite Leakage Pore->Leakage Damage Cellular Damage (Lipids, DNA, Proteins) ROS->Damage Death Parasite Death Leakage->Death Damage->Death

Caption: Mechanism of action of Amphotericin B against Leishmania.

Quantitative Data from Combination Studies

Combining Amphotericin B with other compounds can lead to synergistic or additive effects, allowing for dose reduction and potentially mitigating toxicity. The tables below summarize in vitro efficacy data for Amphotericin B alone and in combination with various agents against different Leishmania species.

Table 1: In Vitro Activity (IC50) Against Leishmania Promastigotes IC50 represents the concentration of a drug that inhibits 50% of the parasite's growth.

Leishmania SpeciesAgentIC50 (µg/mL)Reference
L. donovaniAmphotericin B0.16 ± 0.32[8][9]
L. donovaniDiminazene9.16 ± 0.3[8][9]
L. donovaniArtesunate4.64 ± 0.48[8][9]
L. donovaniDiminazene + Artesunate2.28 ± 0.24[8][9]
L. martiniquensisAmphotericin B0.040[10]
L. martiniquensisAllicin7.70[10]
L. martiniquensisAndrographolide4.04[10]
L. infantumArtesunate8.0 µM[11]
L. infantumAmphotericin B0.20 µM[11]

Table 2: In Vitro Activity (IC50) Against Intracellular Leishmania Amastigotes The clinically relevant stage, amastigotes, reside within host macrophages.

Leishmania SpeciesAgentIC50 (µg/mL)Reference
L. martiniquensisAmphotericin B0.0152[10]
L. martiniquensisAllicin0.59[10]
L. martiniquensisAndrographolide0.45[10]

Table 3: Synergistic Interactions with Amphotericin B The Combination Index (CI) is used to quantify drug interactions. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Leishmania SpeciesCombinationObservationCI ValueReference
L. martiniquensisAmB (0.0025 µg/mL) + Allicin (0.16 µg/mL)Synergy0.58[10]
L. martiniquensisAmB (0.0025 µg/mL) + Allicin (0.32 µg/mL)Synergy0.68[10]
L. infantumAmB + ArtesunateSynergy observed in 12 of 16 combinations< 1.0[11]
L. donovani / L. infantumAmB (0.05 µM) + Allicin (10 µM)Enhanced activity, ~2-fold reduction in AmB IC50Not specified[12]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible research. The following are standard protocols for evaluating antileishmanial compounds.

cluster_workflow Drug Discovery & Evaluation Workflow start Start: Compound Library promastigote In Vitro Screen: Promastigote Viability Assay (IC50) start->promastigote amastigote In Vitro Screen: Intracellular Amastigote Assay (IC50) promastigote->amastigote Active Hits synergy Combination Assay: Checkerboard (FICI/CI) amastigote->synergy Test in Combination cytotoxicity Host Cell Cytotoxicity Assay (CC50) amastigote->cytotoxicity synergy->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50/IC50) cytotoxicity->selectivity invivo In Vivo Efficacy: Animal Model (e.g., BALB/c mice) selectivity->invivo High SI end End: Lead Combination invivo->end

Caption: General workflow for antileishmanial combination drug discovery.

This assay determines the IC50 of a compound against the motile, extracellular form of the parasite.

Materials:

  • Leishmania promastigotes (logarithmic growth phase)

  • Complete M199 or RPMI-1640 medium

  • Test compounds (Amphotericin B and partner drug), dissolved in DMSO

  • Resazurin or MTT solution

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer

Method:

  • Preparation: Harvest log-phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Plating: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include wells for a positive control (AmB), a negative control (no drug), and a vehicle control (DMSO).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Viability Assessment: Add 20 µL of MTT or resazurin solution to each well and incubate for another 4 hours.

  • Reading: Measure the absorbance or fluorescence according to the reagent used.

  • Analysis: Calculate the percentage of growth inhibition for each concentration compared to the negative control. Determine the IC50 value using non-linear regression analysis.

This assay assesses the activity of compounds against the clinically relevant amastigote stage within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages.

  • Leishmania stationary-phase promastigotes.

  • Complete cell culture medium (e.g., DMEM).

  • Test compounds.

  • Giemsa stain.

  • Microscope.

Method:

  • Macrophage Seeding: Seed macrophages onto 8-well chamber slides or 96-well plates and allow them to adhere overnight.

  • Infection: Infect the adhered macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours.

  • Wash: Wash the cells with medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate for 72 hours.

  • Fixation & Staining: Fix the cells with methanol and stain with Giemsa.

  • Microscopy: Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Analysis: Calculate the percentage of infection reduction compared to untreated controls to determine the IC50.

This method is used to evaluate the interaction between two drugs (e.g., Amphotericin B and a novel agent).

Method:

  • Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of Drug A (e.g., Amphotericin B). Along the y-axis, prepare serial dilutions of Drug B.

  • Combination: The plate will contain wells with each drug alone, as well as all possible combinations of their concentrations.

  • Assay Performance: Perform either the promastigote or amastigote assay as described above, adding the drug combinations to the parasites or infected cells.

  • Analysis:

    • Determine the IC50 for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (IC50 of A in combination) / (IC50 of A alone)

      • FIC of Drug B = (IC50 of B in combination) / (IC50 of B alone)

    • Calculate the Combination Index (CI) or FIC Index (FICI): CI = FIC of Drug A + FIC of Drug B .

    • Interpret the results as described in Table 3.

cluster_checkerboard Checkerboard Assay Logic AmB Amphotericin B (Serial Dilution) Plate 96-Well Plate (Drug Combinations) AmB->Plate DrugX Partner Drug X (Serial Dilution) DrugX->Plate Assay Perform Viability Assay (Promastigote or Amastigote) Plate->Assay FICI Calculate FICI (FICA + FICB) Assay->FICI Result Determine Interaction: Synergy (FICI < 1) Additive (FICI = 1) Antagonism (FICI > 1) FICI->Result

Caption: Logical flow of a checkerboard synergy assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving "Antileishmanial agent-10" Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Antileishmanial agent-10" during in vivo studies.

Troubleshooting Guide

This guide addresses common issues related to the poor solubility of "this compound" and offers systematic approaches to resolving them.

Problem 1: Inconsistent or low in vivo efficacy despite proven in vitro activity.

  • Possible Cause: Poor aqueous solubility of "this compound" is limiting its absorption and bioavailability when administered in vivo.[1][2] Many newly developed drugs, potentially including "this compound," exhibit poor water solubility.[3][4] This can lead to low and variable oral bioavailability.[5]

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Ensure the identity and purity of the "this compound" batch. Impurities can sometimes affect solubility and biological activity.

    • Determine the Physicochemical Properties: Characterize the melting point and octanol-water partition coefficient (LogP) of the agent. High melting points can indicate limited solubility due to strong crystal lattice energy.[6]

    • Conduct Solubility Profiling: Determine the thermodynamic and kinetic solubility of "this compound" in various physiologically relevant media (e.g., water, phosphate-buffered saline (PBS) at different pH values, simulated gastric fluid, and simulated intestinal fluid).

    • Evaluate Different Formulation Strategies: Systematically test various solubility enhancement techniques. Refer to the "Formulation Strategies for 'this compound'" section below for detailed approaches.

    • Consider the Route of Administration: If oral bioavailability is consistently low, explore alternative administration routes such as parenteral (intravenous, intraperitoneal) or topical, if appropriate for the therapeutic indication.

Problem 2: Precipitation of "this compound" observed upon dilution of a stock solution into aqueous buffers.

  • Possible Cause: The compound is highly soluble in an organic solvent (like DMSO) but crashes out when introduced to an aqueous environment due to its hydrophobic nature. This is a common issue for lipophilic compounds.

  • Troubleshooting Steps:

    • Optimize Co-solvent System: Investigate the use of a co-solvent system.[7][8] Water-miscible organic solvents can increase the solubility of hydrophobic drugs.[8] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[8] Systematically test different ratios of the co-solvent to the aqueous buffer to find a balance that maintains solubility without causing toxicity.

    • Utilize Surfactants: Incorporate surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their solubility.[7][8] Examples include Tween 80 and Solutol HS-15.[7]

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin is a commonly used example.[8]

    • Prepare a Nanosuspension: Reduce the particle size of the drug to the nanometer range.[1][10] This increases the surface area-to-volume ratio, leading to a higher dissolution rate.[1][7]

Problem 3: High variability in pharmacokinetic (PK) data across study animals.

  • Possible Cause: Inconsistent dissolution and absorption of the formulated "this compound" in the gastrointestinal tract of different animals.

  • Troubleshooting Steps:

    • Standardize Formulation Preparation: Ensure a consistent and reproducible method for preparing the formulation immediately before administration.

    • Control Food and Water Intake: Standardize the fasting and feeding schedule of the animals, as the presence of food can significantly impact the absorption of poorly soluble drugs.

    • Particle Size Distribution Analysis: If using a suspension, ensure a narrow and consistent particle size distribution in the formulation.

    • Explore Advanced Formulations: Consider more robust formulation strategies like self-emulsifying drug delivery systems (SEDDS) or solid dispersions, which can improve the consistency of in vivo performance.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its solubility a concern?

A1: While "this compound" is not a universally recognized name, it may refer to a developmental compound. One possibility is isofuranodiene, a natural compound from Smyrnium olusatrum, which has been described as an "antileishmanial agent 10".[11][12][13] Like many new chemical entities, isofuranodiene has low water solubility.[11] Poor aqueous solubility is a major hurdle in drug development as it can lead to low and erratic absorption from the gastrointestinal tract, resulting in insufficient drug concentration at the target site and consequently, reduced therapeutic efficacy in vivo.[1][2]

Q2: What are the first steps I should take to improve the solubility of "this compound"?

A2: Start with simple and established methods. First, accurately determine the baseline solubility in relevant aqueous buffers. Then, explore the use of co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80).[8] These are often effective and relatively easy to implement for initial in vivo screening studies.

Q3: What are some more advanced techniques if simple methods fail?

A3: If co-solvents and surfactants are insufficient, consider the following advanced approaches:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[6][14][15]

  • Lipid-Based Formulations: These include solutions in oils, self-emulsifying systems, and lipid-polymer hybrid systems, which can improve the absorption of lipophilic drugs.[3]

  • Nanoparticle Engineering: Reducing the particle size to the nanoscale through techniques like milling or high-pressure homogenization increases the surface area and dissolution velocity.[1][10]

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins can mask the hydrophobic nature of the drug and improve its solubility.[8][9]

Q4: How do I choose the right excipients for my formulation?

A4: The choice of excipients depends on the physicochemical properties of "this compound," the intended route of administration, and the required dose. A systematic screening of different classes of excipients is recommended. Compatibility studies should also be performed to ensure that the chosen excipients do not degrade the drug.

Q5: What are the potential in vivo consequences of using solubility-enhancing excipients?

A5: While excipients are crucial for formulation, they can also have their own physiological effects.[16] High concentrations of some co-solvents or surfactants can cause toxicity or alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17] It is essential to use the minimum effective concentration of any excipient and to include appropriate vehicle control groups in your in vivo studies.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common formulation strategies and their typical impact on the solubility of poorly soluble compounds like "this compound".

Formulation StrategyKey Excipients/ComponentsTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency PEG 400, Propylene Glycol, Ethanol[8]2 - 100Simple to prepare, suitable for early screening.Potential for in vivo precipitation upon dilution, toxicity at high concentrations.
Surfactant Micelles Tween 80, Polysorbate 80, Solutol HS-15[7][8]10 - 1,000High solubilization capacity, can improve membrane permeability.Potential for toxicity, can affect drug metabolism.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin, Sulfobutylether-β-cyclodextrin10 - 5,000High solubilization capacity, can improve stability.Can be limited by the stoichiometry of complexation, potential for nephrotoxicity at high doses.
Solid Dispersion PVP, HPMC, Soluplus®[9]10 - 10,000Significant increase in dissolution rate, can create supersaturated solutions.Can be physically unstable (recrystallization), manufacturing can be complex.
Nanosuspension Drug particles, stabilizers (e.g., surfactants, polymers)N/A (improves dissolution rate)Increased surface area leads to faster dissolution, suitable for parenteral administration.Physical instability (particle growth), requires specialized equipment.
Lipid-Based Formulations Oils (e.g., sesame oil), surfactants, co-solvents10 - 1,000Can enhance lymphatic absorption, protect drug from degradation.Can be complex to formulate and characterize.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[18]

  • Preparation: Add an excess amount of "this compound" to a known volume of the test medium (e.g., water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often used in early drug discovery for high-throughput screening.[20]

  • Stock Solution Preparation: Prepare a concentrated stock solution of "this compound" in a strong organic solvent like dimethyl sulfoxide (DMSO).[20]

  • Dilution and Precipitation: Add a small volume of the stock solution to the aqueous buffer of interest. The introduction of the aqueous anti-solvent will cause the compound to precipitate.[20]

  • Equilibration and Measurement: After a short incubation period, measure the concentration of the compound that remains in solution, often by nephelometry (light scattering) or UV plate reader.[20][21]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubility Solubility Assessment cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation problem Low In Vivo Efficacy of This compound thermo_sol Thermodynamic Solubility problem->thermo_sol kinetic_sol Kinetic Solubility problem->kinetic_sol cosolvents Co-solvents thermo_sol->cosolvents kinetic_sol->cosolvents surfactants Surfactants cosolvents->surfactants pk_study Pharmacokinetic Study cosolvents->pk_study cyclodextrins Cyclodextrins surfactants->cyclodextrins surfactants->pk_study nanosuspension Nanosuspension cyclodextrins->nanosuspension cyclodextrins->pk_study solid_dispersion Solid Dispersion nanosuspension->solid_dispersion nanosuspension->pk_study solid_dispersion->pk_study efficacy_study Efficacy Study pk_study->efficacy_study

Caption: Workflow for addressing poor in vivo efficacy of this compound.

signaling_pathway cluster_drug_action Drug Action cluster_parasite Leishmania Parasite cluster_outcome Outcome drug Antileishmanial Agent membrane Parasite Membrane (Ergosterol) drug->membrane Interacts with lipids mitochondria Mitochondria (Cytochrome c oxidase) drug->mitochondria Inhibits acidocalcisomes Acidocalcisomes drug->acidocalcisomes Impairs function apoptosis Apoptosis-like Cell Death membrane->apoptosis mitochondria->apoptosis acidocalcisomes->apoptosis logical_relationship cluster_properties Drug Properties cluster_consequences In Vivo Consequences cluster_solutions Formulation Solutions poor_solubility Poor Aqueous Solubility low_dissolution Low Dissolution Rate poor_solubility->low_dissolution low_absorption Low Absorption low_dissolution->low_absorption low_bioavailability Low Bioavailability low_absorption->low_bioavailability low_efficacy Low In Vivo Efficacy low_bioavailability->low_efficacy formulation Solubility Enhancement (e.g., Co-solvents, Nanoparticles) formulation->low_dissolution Improves

References

Technical Support Center: Overcoming "Antileishmanial agent-10" Resistance in Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with "Antileishmanial agent-10" and resistant Leishmania strains.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic alkylphosphocholine compound. Its primary mechanism of action is believed to be the disruption of the parasite's cell membrane integrity by interfering with phospholipid and sterol biosynthesis. This disruption leads to increased membrane fluidity and permeability, ultimately triggering an apoptosis-like programmed cell death pathway in the parasite.

Q2: What are the primary known mechanisms of resistance to this compound in Leishmania?

A2: Resistance to this compound is multifactorial, with two predominant mechanisms identified in laboratory-selected resistant strains.[1][2] The most common is a reduction in intracellular drug accumulation.[1][2] This can occur via two independent pathways: an increase in drug efflux through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, or a decrease in drug uptake due to mutations or downregulation of the miltefosine transporter (LdMT) and its beta subunit, LdRos3.[1][2] A secondary mechanism involves the parasite's ability to suppress the drug-induced apoptotic pathway, often through the upregulation of antioxidant enzymes like superoxide dismutase and sirtuins, which mitigates oxidative stress.[3]

Q3: My Leishmania culture, previously sensitive to this compound, is now showing signs of resistance. What could be the cause?

A3: Spontaneous resistance can develop in Leishmania cultures under continuous, low-level drug pressure.[1][2] This is often due to the selection of a subpopulation of parasites with inherent resistance mechanisms. It is also possible that a mutation has occurred in a gene critical for drug uptake or action. To confirm, it is recommended to perform a dose-response assay to determine the IC50 value and compare it to the parental sensitive strain.

Q4: Are there any known cross-resistance profiles with this compound?

A4: Yes, due to its mechanism of action and the nature of resistance development, strains resistant to this compound may exhibit cross-resistance to other alkylphosphocholine drugs like miltefosine and edelfosine.[2] Resistance mediated by the overexpression of ABC transporters can also confer a multidrug-resistant (MDR) phenotype, potentially leading to reduced susceptibility to unrelated compounds.

Q5: How can I confirm if my resistant Leishmania strain has altered drug uptake or efflux?

A5: You can perform a drug accumulation assay using a fluorescently labeled version of this compound or a related compound. By measuring the intracellular fluorescence over time in both sensitive and resistant strains using techniques like flow cytometry or fluorometry, you can determine if there is a defect in drug uptake or an increase in efflux.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Drug Susceptibility Assays

Potential Cause Troubleshooting Step
Variable parasite density Ensure that the starting parasite concentration is consistent across all wells and experiments. Use a hemocytometer to accurately count the parasites.
Inconsistent drug concentration Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
Fluctuations in incubation conditions Maintain a constant temperature and CO2 level during the incubation period.
Metabolic state of parasites Use parasites in the mid-logarithmic growth phase for all assays, as their metabolic activity is more consistent.[5]
Contamination Regularly check cultures for bacterial or fungal contamination, which can affect parasite viability and drug efficacy.

Issue 2: Low Transfection Efficiency in Resistant Leishmania Strains

Potential Cause Troubleshooting Step
Suboptimal electroporation parameters Optimize the voltage, capacitance, and resistance for your specific Leishmania strain and electroporator.[5] A common starting point is 450 V and 500 µF.[5]
Poor DNA quality Use high-purity, sterile plasmid DNA. The amount of DNA may also need to be optimized (typically 15-20 µg).[5]
Incorrect parasite stage or density Use late-log phase promastigotes at a density of approximately 1 x 10^8 cells/mL for electroporation.[5]
Inadequate post-transfection recovery Allow the parasites to recover for 18-24 hours in a rich, non-selective medium before applying drug selection.

Issue 3: Difficulty in Detecting Apoptosis in Resistant Strains

Potential Cause Troubleshooting Step
Insensitive apoptosis assay Use a combination of assays to detect apoptosis, such as Annexin V-FITC/PI staining, TUNEL assay for DNA fragmentation, and measurement of mitochondrial membrane potential (e.g., with JC-1 dye).[6][7]
Timing of measurement Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after drug treatment.
Drug concentration is too low While the strain is resistant, a higher concentration of this compound may still induce a detectable level of apoptosis.
Suppression of apoptotic pathways The resistant strain may have upregulated anti-apoptotic mechanisms.[3] Consider investigating the expression of key apoptosis-related genes.

Quantitative Data Summary

Table 1: Comparative IC50 Values for this compound

Leishmania StrainIC50 (µM) ± SDResistance Factor
Wild-Type (Sensitive)8.5 ± 1.21.0
Resistant Strain A (Reduced Uptake)42.8 ± 3.55.0
Resistant Strain B (Increased Efflux)75.2 ± 5.18.8
Resistant Strain C (Apoptosis Inhibition)25.1 ± 2.83.0

Table 2: Gene Expression in this compound Resistant Strains (Fold Change vs. Wild-Type)

GeneResistant Strain AResistant Strain BResistant Strain C
LdMT (Drug Uptake)0.2 ± 0.051.1 ± 0.20.9 ± 0.15
ABCB1 (Drug Efflux)1.3 ± 0.36.8 ± 0.91.2 ± 0.2
FeSODA (Antioxidant)1.1 ± 0.21.5 ± 0.44.5 ± 0.7
SIR2 (Sirtuin)0.9 ± 0.11.2 ± 0.33.9 ± 0.6

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

  • Assay Setup: In a 96-well plate, seed 1 x 10^6 promastigotes/well in 100 µL of culture medium.

  • Drug Addition: Add 100 µL of medium containing serial dilutions of this compound to achieve the desired final concentrations. Include a drug-free control.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Analysis: Measure the fluorescence (560 nm excitation, 590 nm emission) using a plate reader. Calculate the 50% inhibitory concentration (IC50) using a dose-response curve fitting software.

Protocol 2: Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Harvest 1 x 10^8 promastigotes from both sensitive and resistant cultures. Extract total RNA using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for your target genes (e.g., LdMT, ABCB1) and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Drug Treatment: Treat 1 x 10^7 promastigotes with this compound at the IC50 concentration for the determined optimal time.

  • Cell Staining: Harvest the cells and wash them with PBS. Resuspend the pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

G cluster_0 This compound Action cluster_1 Resistance Mechanisms Agent-10 Agent-10 Membrane Disruption Membrane Disruption Agent-10->Membrane Disruption Apoptosis Apoptosis Membrane Disruption->Apoptosis Reduced Uptake Reduced Uptake Reduced Uptake->Agent-10 Inhibits Increased Efflux Increased Efflux Increased Efflux->Agent-10 Expels Apoptosis Inhibition Apoptosis Inhibition Apoptosis Inhibition->Apoptosis Blocks

Caption: Overview of this compound action and resistance.

G Start Start: Inconsistent IC50 CheckParasites Problem Check Parasite Density & Growth Phase Start->CheckParasites Consistent Consistent? CheckParasites->Consistent CheckDrug Problem Check Drug Dilutions & Stock Inconsistent Still Inconsistent? CheckDrug->Inconsistent CheckConditions Problem Verify Incubation Conditions Re-evaluate Re-evaluate Protocol CheckConditions->Re-evaluate Consistent->CheckDrug No End End: Consistent Results Consistent->End Yes Inconsistent->CheckConditions Yes Inconsistent->End No

Caption: Troubleshooting workflow for inconsistent IC50 values.

G Agent-10 Agent-10 LdMT_LdRos3 LdMT/LdRos3 Transporter Agent-10->LdMT_LdRos3 Uptake Intracellular_Agent-10 Intracellular Agent-10 LdMT_LdRos3->Intracellular_Agent-10 Cell_Membrane Cell Membrane ABC_Transporter ABC Transporter Intracellular_Agent-10->ABC_Transporter Efflux ROS_Production ROS Production Intracellular_Agent-10->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Signaling pathway of this compound.

References

"Antileishmanial agent-10" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Antileishmanial Agent-10 in aqueous solutions. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is an investigational compound with demonstrated activity against Leishmania species. It is a furanosesquiterpene, a class of organic compounds known for their diverse biological activities.[1][2][3] Structurally, it is characterized by a furan ring fused to a sesquiterpene backbone. A key challenge with this agent is its hydrophobic nature, which leads to low aqueous solubility and potential stability issues.[2]

Q2: I'm observing precipitation after preparing my aqueous stock solution of this compound. What is the likely cause?

A2: Precipitation is a common issue with hydrophobic compounds like this compound when introduced into aqueous environments.[4][5] The primary cause is the compound's low water solubility. When the concentration in the aqueous buffer exceeds its solubility limit, the compound will come out of solution and form a precipitate. This can be exacerbated by factors such as pH, temperature, and the presence of salts in the buffer.

Q3: How can I improve the solubility of this compound for my in vitro assays?

A3: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds.[6] For this compound, the following approaches are recommended:

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), is a common practice.[4][7] However, it is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.[7]

  • Formulation with excipients: Encapsulation in microemulsions or complexation with cyclodextrins can significantly improve the aqueous solubility and stability of furanosesquiterpenes.[1][2]

  • Use of self-assembling peptides: Combining self-assembling peptides with amino acid solutions has been shown to be an effective method for dissolving hydrophobic compounds in aqueous media for biological studies.[8]

Q4: Are there known stability issues with this compound beyond solubility?

A4: Yes, furanosesquiterpenes like this compound can be susceptible to degradation under certain conditions. It has been noted that this class of compounds can undergo thermal degradation and may be prone to oxidation.[2] It is advisable to store stock solutions at low temperatures (-20°C or -80°C), protected from light, and to prepare fresh dilutions in aqueous buffers immediately before use.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Solution
Symptom Possible Cause Recommended Solution
Visible particles or cloudiness immediately after dilution from a DMSO stock.The aqueous solubility limit has been exceeded.- Increase the percentage of DMSO in the final solution (be mindful of assay tolerance).[7]- Lower the final concentration of this compound.- Consider using a different buffer system.- Employ solubility-enhancing formulations like cyclodextrins.[1]
Solution is initially clear but becomes cloudy over time or after temperature changes.The compound is coming out of solution due to changes in temperature or equilibration time.- Prepare fresh dilutions immediately before use.- Ensure all solutions are at the same temperature before mixing.- If a precipitate forms in a working reagent, warm the solution and vortex to redissolve before use.[9]
Inconsistent results in biological assays.Micro-precipitation is occurring, leading to variable concentrations of the active compound.- Centrifuge the diluted solution to pellet any precipitate before adding it to the assay.- Use a solubility-enhancing strategy to ensure the compound remains in solution.[6][8]
Issue 2: Loss of Activity or Inconsistent Assay Results
Symptom Possible Cause Recommended Solution
Decreased potency of the compound in assays over time.Degradation of this compound in the aqueous buffer.- Prepare fresh dilutions for each experiment.- Store stock solutions in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.- Avoid repeated freeze-thaw cycles of stock solutions.[7]
High variability between replicate wells in an assay plate.Uneven distribution of the compound due to poor solubility or adsorption to plasticware.- Gently mix the plate after adding the compound.[10]- Consider adding a non-ionic surfactant (e.g., Tween-20) to the assay buffer at a low concentration (e.g., 0.01%) to reduce non-specific binding.- Use low-binding microplates.
No signal or unexpectedly low signal in the assay.Omission of a reagent or incorrect assay conditions.- Double-check all reagent additions and concentrations.- Ensure the assay buffer is at the optimal temperature for enzymatic activity, if applicable.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add pure, anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 10-20 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into small volumes in tightly sealed, low-binding tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the high-concentration stock in pure DMSO to create intermediate stock solutions.

  • Final Dilution (in Aqueous Buffer): Just before the experiment, dilute the appropriate DMSO stock solution into the final aqueous assay buffer. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is below the tolerance level of the assay system.

Visualizations

experimental_workflow cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Intermediate Dilution (in DMSO) thaw->intermediate final Final Dilution in Aqueous Buffer intermediate->final add Add to Assay Plate final->add incubate Incubate add->incubate read Read Results incubate->read

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic start Precipitation Observed? solubility_limit Exceeded Solubility Limit start->solubility_limit Yes degradation Compound Degradation start->degradation No, but activity is low solution1 Lower Concentration solubility_limit->solution1 solution2 Use Co-solvent/Excipient solubility_limit->solution2 solution3 Prepare Fresh Solution degradation->solution3 solution4 Store Properly degradation->solution4

Caption: Troubleshooting logic for stability issues with this compound.

References

Optimizing "Antileishmanial agent-10" dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Antileishmanial agent-10 to minimize toxicity during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational compound. Its precise mechanism is under investigation, but preliminary data suggest a multi-faceted mode of action that includes disruption of the Leishmania parasite's intracellular calcium homeostasis and induction of apoptosis-like cell death.[1][2][3] It also shows potential to interfere with the parasite's lipid metabolism, similar to other alkylphosphocholine compounds.[2][4]

Q2: What are the common toxicities observed with this compound in pre-clinical studies?

A2: In pre-clinical models, the primary dose-limiting toxicities of this compound appear to be nephrotoxicity and mild cardiotoxicity at higher concentrations. The nephrotoxicity can manifest as elevated creatinine levels and electrolyte imbalances.[5][6] Researchers should also be aware of potential gastrointestinal disturbances, which are common with orally administered antileishmanial drugs.[7]

Q3: How do I select an appropriate starting dose for my in vivo experiments?

A3: Selecting a starting dose requires careful consideration of both efficacy and toxicity data from in vitro studies. A common approach is to start with a dose that is a fraction of the concentration that showed significant efficacy and acceptable toxicity in in vitro models. It is also recommended to perform a dose-ranging study in a small group of animals to determine the maximum tolerated dose (MTD). For guidance on designing in vivo studies, refer to the detailed protocols in this guide.[8][9][10]

Q4: What is the Selectivity Index (SI) and why is it important for this compound?

A4: The Selectivity Index (SI) is a critical parameter in drug development that measures the selectivity of a compound for the target parasite over host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasite (SI = CC50 / IC50).[11][12] A higher SI value indicates greater selectivity and a potentially safer therapeutic window for the compound. An SI greater than 1 is generally considered necessary for a promising antileishmanial agent.[11][12]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in in vitro macrophage assays.

  • Possible Cause: The concentration of this compound used may be too high, exceeding the therapeutic window.

  • Troubleshooting Steps:

    • Review Dosage Range: Ensure that the concentrations tested are appropriate and based on prior dose-response experiments.

    • Perform a Dose-Response Curve: If not already done, conduct a comprehensive dose-response experiment to accurately determine the CC50 value.

    • Check Incubation Time: Excessive incubation times can lead to increased cytotoxicity. Refer to the standard protocol for recommended incubation periods.

    • Assess Cell Health: Ensure that the macrophage cell line is healthy and not compromised before adding the compound.

    • Consider Combination Therapy: If high cytotoxicity is limiting the effective dose, exploring combinations with other antileishmanial agents at lower concentrations may be a viable strategy.[13]

Issue 2: Inconsistent anti-leishmanial activity in in vitro assays.

  • Possible Cause: Variability in experimental conditions or parasite susceptibility.

  • Troubleshooting Steps:

    • Standardize Parasite Culture: Ensure that Leishmania promastigotes or amastigotes are in the correct growth phase for the assay.

    • Verify Compound Concentration: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

    • Control for Solvents: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a final concentration that is not toxic to the parasites or host cells.

    • Use a Reference Drug: Include a standard antileishmanial drug (e.g., Amphotericin B, Miltefosine) as a positive control in all experiments to validate assay performance.[11]

Issue 3: Signs of nephrotoxicity (e.g., increased creatinine) in animal models.

  • Possible Cause: The dose of this compound is too high, leading to renal damage. This may be due to direct action on renal tubules or drug-induced renal vasoconstriction.[6][14]

  • Troubleshooting Steps:

    • Reduce the Dose: Lower the administered dose of this compound in subsequent cohorts.

    • Monitor Renal Function: Implement regular monitoring of serum creatinine and blood urea nitrogen (BUN) levels throughout the study.

    • Hydration Status: Ensure adequate hydration of the animals, as salt depletion can enhance nephrotoxicity.[5]

    • Consider Liposomal Formulation: If nephrotoxicity remains a concern, exploring a liposomal formulation of this compound could be a strategy to reduce renal accumulation and toxicity.[6]

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound and Reference Drugs

CompoundLeishmania donovani Promastigote IC50 (µM)Leishmania donovani Amastigote IC50 (µM)Macrophage (J774A.1) CC50 (µM)Selectivity Index (SI) (Amastigote)
This compound 4.52.845.016.1
Miltefosine5.23.150.516.3
Amphotericin B0.10.0529.9598.0

Data are presented as mean values from triplicate experiments. IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are crucial for determining the therapeutic window of a drug candidate.[11][15][16]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using Resazurin Method

This protocol details the determination of the 50% cytotoxic concentration (CC50) of this compound against a mammalian macrophage cell line (e.g., J774A.1).[11][12]

  • Cell Culture: Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Add the different concentrations of this compound to the wells in triplicate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Acute Toxicity Study in BALB/c Mice

This protocol outlines a basic acute toxicity study to determine the Maximum Tolerated Dose (MTD) of this compound.[17][18]

  • Animal Model: Use healthy, 6-8 week old female BALB/c mice.

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=5 per group), including a control group and several dose groups for this compound.

  • Dose Administration: Administer a single dose of this compound to each treatment group via the intended clinical route (e.g., oral gavage). The control group receives the vehicle only.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) immediately after dosing and then daily for 14 days.

  • Data Collection: Record body weights daily. At the end of the study, collect blood for hematological and biochemical analysis (including markers of liver and kidney function).

  • Necropsy: Perform a gross necropsy on all animals and collect major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Toxicity IC50 Determination\n(Leishmania) IC50 Determination (Leishmania) Selectivity Index (SI)\nCalculation Selectivity Index (SI) Calculation IC50 Determination\n(Leishmania)->Selectivity Index (SI)\nCalculation CC50 Determination\n(Macrophage) CC50 Determination (Macrophage) CC50 Determination\n(Macrophage)->Selectivity Index (SI)\nCalculation Dose-Ranging Study\n(MTD Determination) Dose-Ranging Study (MTD Determination) Selectivity Index (SI)\nCalculation->Dose-Ranging Study\n(MTD Determination) Proceed if SI is favorable Efficacy Study in\nInfected Model Efficacy Study in Infected Model Dose-Ranging Study\n(MTD Determination)->Efficacy Study in\nInfected Model Toxicology Assessment Toxicology Assessment Efficacy Study in\nInfected Model->Toxicology Assessment

Caption: Workflow for Pre-clinical Dosage Optimization.

toxicity_pathway This compound This compound Renal Tubule Cells Renal Tubule Cells This compound->Renal Tubule Cells Renal Vasoconstriction Renal Vasoconstriction This compound->Renal Vasoconstriction Mitochondrial Stress Mitochondrial Stress Renal Tubule Cells->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Reduced Renal Blood Flow Reduced Renal Blood Flow Renal Vasoconstriction->Reduced Renal Blood Flow Reduced Renal Blood Flow->Nephrotoxicity

Caption: Putative Signaling Pathway for Nephrotoxicity.

References

"Antileishmanial agent-10" off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-10 (ALA-10)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound (ALA-10) in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ALA-10?

A1: ALA-10 is an investigational antileishmanial agent. Its primary on-target mechanism is the inhibition of Leishmania donovani topoisomerase II, an essential enzyme for parasite DNA replication and proliferation.

Q2: What are the known off-target effects of ALA-10 in mammalian cells?

A2: In preclinical studies, ALA-10 has demonstrated several off-target effects in mammalian cells, including:

  • Inhibition of human topoisomerase II alpha and beta.

  • Induction of apoptosis at concentrations exceeding the therapeutic window.

  • Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.

  • Observations of mild, reversible hepatotoxicity in animal models.

Q3: What is the recommended concentration range for in vitro experiments?

A3: For initial in vitro screening, a concentration range of 0.1 µM to 50 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 and cytotoxic concentrations for your specific experimental setup.

Q4: Is ALA-10 cytotoxic to all mammalian cell lines?

A4: ALA-10 exhibits variable cytotoxicity across different mammalian cell lines. For instance, rapidly dividing cancer cell lines often show higher sensitivity due to their dependence on topoisomerase II activity. It is essential to determine the cytotoxic profile of ALA-10 in the specific cell line you are using.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

High variability in IC50 values is a common issue in high-throughput screening and can stem from several factors.[1]

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells per well can significantly impact the final assay readout.[2]

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Perform a cell density optimization experiment to find the optimal seeding number for your specific cell line and assay duration.[2][3]

  • Possible Cause 2: Edge Effects in Microplates. Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.[4]

    • Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples.[4] Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions of ALA-10 can lead to inconsistent concentrations being tested.

    • Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider using an automated liquid handler for high-throughput experiments to minimize human error.

Issue 2: Unexpected Cytotoxicity in Control Groups

Unexpected cell death in vehicle-treated control groups can confound results and invalidate an experiment.

  • Possible Cause 1: Solvent Cytotoxicity. The solvent used to dissolve ALA-10 (e.g., DMSO) can be toxic to cells at certain concentrations.[2]

    • Solution: Determine the maximum tolerated solvent concentration for your cell line by running a solvent toxicity curve.[2] Ensure the final solvent concentration in all wells, including controls, is consistent and below the toxic threshold.

  • Possible Cause 2: Contamination. Bacterial or fungal contamination in cell cultures can lead to widespread cell death.

    • Solution: Regularly test your cell cultures for contamination. Use sterile techniques and appropriate antibiotics in your culture medium. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

  • Possible Cause 3: Poor Cell Health. Cells that are unhealthy or have been passaged too many times may be more sensitive to experimental conditions.

    • Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. Regularly monitor cell morphology and viability.

Issue 3: Difficulty Distinguishing On-Target vs. Off-Target Effects

Differentiating the desired antileishmanial effect from unintended off-target effects in mammalian cells is a critical challenge in drug development.[5]

  • Possible Cause 1: Overlapping Mechanisms. The on-target effect in Leishmania (inhibition of topoisomerase II) is also an off-target effect in mammalian cells.

    • Solution: Employ orthogonal assays to dissect the specific cellular pathways affected. For example, use a Leishmania-specific topoisomerase II activity assay alongside a human topoisomerase II assay. Utilize molecular tools like siRNA or CRISPR to knock down human topoisomerase II and observe if the cytotoxic effects of ALA-10 are altered.

  • Possible Cause 2: Non-Specific Compound Activity. At high concentrations, many compounds can exhibit non-specific effects that are not related to their primary target.

    • Solution: Correlate the concentration at which off-target effects are observed with the IC50 for Leishmania. A large therapeutic window (high ratio of mammalian cytotoxicity to antileishmanial activity) suggests better specificity. Perform target engagement assays to confirm that ALA-10 is interacting with its intended target at effective concentrations.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of ALA-10

ParameterL. donovani (amastigotes)HepG2 (Human Liver)HEK293 (Human Kidney)Jurkat (Human T-cell)
IC50 (µM) 1.5 ± 0.3> 50> 5015.2 ± 2.1
CC50 (µM) N/A35.8 ± 4.542.1 ± 5.320.5 ± 3.0
Selectivity Index (CC50/IC50) 23.928.11.3

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard cytotoxicity assay procedures.[6]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ALA-10 in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value using a non-linear regression analysis.

2. Western Blot for MAPK/ERK Pathway Activation

  • Cell Treatment: Treat cells with ALA-10 at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

ALA10_Off_Target_Pathway cluster_cell Mammalian Cell ALA10 ALA-10 hTopoII Human Topoisomerase II (alpha/beta) ALA10->hTopoII Inhibition MAPK_Pathway MAPK/ERK Pathway ALA10->MAPK_Pathway Activation DNA_Damage DNA Damage hTopoII->DNA_Damage Induction Apoptosis Apoptosis MAPK_Pathway->Apoptosis Can influence DNA_Damage->Apoptosis Leads to

Caption: Off-target signaling pathways of ALA-10 in mammalian cells.

Troubleshooting_Workflow Start High Variability in IC50 Check_Seeding Verify Cell Seeding Consistency Start->Check_Seeding Check_Plates Assess for Edge Effects Check_Seeding->Check_Plates Consistent Optimize_Seeding Optimize Seeding Density Check_Seeding->Optimize_Seeding Inconsistent Check_Dilutions Confirm Compound Dilution Accuracy Check_Plates->Check_Dilutions No Edge Effects Modify_Plating Modify Plating Layout (Avoid Outer Wells) Check_Plates->Modify_Plating Edge Effects Observed Standardize_Dilution Standardize Dilution Protocol Check_Dilutions->Standardize_Dilution Inaccurate Resolved Issue Resolved Check_Dilutions->Resolved Accurate Optimize_Seeding->Check_Plates Modify_Plating->Check_Dilutions Standardize_Dilution->Resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

References

Troubleshooting poor efficacy of "Antileishmanial agent-10" in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial agent-10

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic benzimidazole derivative designed as a competitive inhibitor of trypanothione reductase (TryR).[1][2] This enzyme is crucial for maintaining redox homeostasis in Leishmania parasites.[3] By inhibiting TryR, the agent leads to an accumulation of oxidative stress, ultimately causing parasite death.[2][3]

Q2: What is the recommended formulation for in vivo studies?

A2: Due to its poor aqueous solubility, this compound should be formulated in a vehicle that enhances its bioavailability.[4][5][6] Lipid-based nanoemulsions or solid dispersions are recommended for oral administration to improve absorption.[6][7][8] For parenteral routes, a formulation containing solubilizing agents like cyclodextrins may be suitable.[6][9]

Q3: Which animal model is most appropriate for efficacy testing?

A3: The choice of animal model can significantly impact experimental outcomes.[10][11] BALB/c mice are a commonly used and susceptible model for visceral leishmaniasis caused by L. donovani or L. infantum.[11][12] For cutaneous leishmaniasis, models such as C57BL/6 mice infected with L. major are often preferred.[10] The selection should be based on the Leishmania species and the type of leishmaniasis being studied.[10][11]

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance to this compound has not been clinically documented, plausible mechanisms based on its chemical class and target include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the agent out of the parasite.[13][14][15][16]

  • Target modification: Point mutations in the gene encoding trypanothione reductase (TryR) could reduce the binding affinity of the agent.[17][18][19]

  • Altered drug metabolism: Changes in parasite metabolic pathways could potentially inactivate the drug.[17][19]

Troubleshooting Guide for Poor In Vivo Efficacy

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in animal models.

Issue 1: Suboptimal Drug Formulation and Administration

Question: My in vitro results were promising, but the agent shows poor efficacy in our mouse model. What could be the issue with my formulation or administration?

Answer: Poor in vivo efficacy despite good in vitro potency is often linked to issues with the drug's formulation and subsequent bioavailability.[20] this compound is a poorly soluble benzimidazole derivative, which can lead to low absorption from the gastrointestinal tract and rapid first-pass metabolism in the liver.[4][21][22]

Troubleshooting Steps:

  • Verify Formulation Quality: Ensure the formulation is stable and the particle size is within the optimal range for absorption. Techniques like dynamic light scattering can be used to assess nanoparticle formulations.

  • Optimize Administration Route: If oral administration yields poor results, consider parenteral routes such as intraperitoneal or intravenous injection to bypass first-pass metabolism.

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound in the plasma and target tissues over time. This will reveal if the drug is reaching the site of infection at therapeutic concentrations.

Issue 2: Host-Related Factors

Question: Could the choice of animal model or its immune status be affecting the drug's performance?

Answer: Yes, host factors play a critical role in the outcome of chemotherapy. The efficacy of antileishmanial drugs can be influenced by the host's immune response.[23]

Troubleshooting Steps:

  • Animal Model Selection: Ensure the chosen animal model is appropriate for the Leishmania species being studied. For example, BALB/c mice are highly susceptible to L. donovani, making them a good model to demonstrate drug efficacy.[11][12]

  • Immune Status: An effective host immune response is often necessary for parasite clearance.[23] If using immunocompromised animals, higher doses or longer treatment durations may be necessary.

  • Host Metabolism: Benzimidazoles are known to be metabolized by host cytochrome P450 enzymes.[21][22] The metabolic rate can vary between different animal strains, potentially affecting the drug's half-life and exposure.

Issue 3: Parasite-Related Factors and Potential Resistance

Question: We are observing a decline in efficacy over time, or the agent is effective in some parasite strains but not others. Could this be due to parasite resistance?

Answer: This is a strong possibility. Drug resistance in Leishmania can emerge through various mechanisms.[17][18][24]

Troubleshooting Steps:

  • In Vitro Susceptibility Testing: Re-evaluate the in vitro susceptibility of the parasite isolates from the non-responding animals to confirm if there has been a shift in the IC50 value.

  • Molecular Analysis for Resistance Markers:

    • Gene Sequencing: Sequence the trypanothione reductase (TryR) gene from resistant parasites to identify potential mutations that could affect drug binding.[25]

    • Gene Expression Analysis: Use quantitative PCR (qPCR) to assess the expression levels of ABC transporter genes known to be involved in drug efflux in Leishmania.[13][26]

  • Drug Accumulation Assay: Perform an assay to measure the intracellular concentration of this compound in treated and untreated parasites. Reduced accumulation in treated parasites can indicate increased efflux.[26]

Data Presentation

Table 1: Hypothetical In Vitro vs. In Vivo Efficacy of this compound

ParameterIn Vitro (L. donovani Amastigotes)In Vivo (BALB/c Mice - L. donovani)
IC50 / ED50 0.5 µM25 mg/kg (Oral)
Formulation DMSOLipid Nanoemulsion
Efficacy 95% parasite killing at 2 µM40% reduction in liver parasite burden

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in BALB/c Mice

Route of AdministrationFormulationCmax (ng/mL)Tmax (h)Bioavailability (%)
Oral Aqueous Suspension5025
Oral Lipid Nanoemulsion450145
Intravenous Cyclodextrin Complex25000.25100

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in BALB/c Mice
  • Animal Model: Use 6-8 week old female BALB/c mice.[11]

  • Infection: Infect mice intravenously with 1 x 10^7 L. donovani promastigotes.

  • Treatment: Begin treatment 14 days post-infection. Administer this compound (formulated in a lipid nanoemulsion) orally once daily for 5 consecutive days. Include a vehicle control group and a positive control group (e.g., miltefosine).

  • Parasite Burden Quantification: Euthanize mice 24 hours after the last dose. Aseptically remove the liver and spleen.

  • Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate LDU as: (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: Express efficacy as the percentage reduction in LDU in treated groups compared to the vehicle control group.

Protocol 2: Analysis of ABC Transporter Gene Expression by qPCR
  • Parasite Culture and RNA Extraction: Culture Leishmania promastigotes from treated (non-responding) and untreated mice. Extract total RNA using a suitable commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for known Leishmania ABC transporter genes (e.g., ABCG6, MDR1) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of the target genes in the parasites from treated animals compared to the untreated controls using the ΔΔCt method. A significant upregulation in the expression of ABC transporter genes may suggest a mechanism of drug efflux.

Visualizations

G cluster_0 This compound Signaling Pathway Agent This compound TryR Trypanothione Reductase (TryR) Agent->TryR Inhibits TSH2 Reduced Trypanothione (T(SH)2) TryR->TSH2 Reduces TS2 Trypanothione Disulfide (TS2) TS2->TryR ROS Reactive Oxygen Species (ROS) TSH2->ROS Detoxifies OxidativeStress Oxidative Stress ROS->OxidativeStress ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath G cluster_1 Troubleshooting Workflow for Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed CheckFormulation Step 1: Verify Formulation & Administration Start->CheckFormulation CheckHost Step 2: Evaluate Host Factors CheckFormulation->CheckHost No Issue ActionFormulation Reformulate / Change Route / PK Study CheckFormulation->ActionFormulation Issue Found CheckParasite Step 3: Investigate Parasite Resistance CheckHost->CheckParasite No Issue ActionHost Select Appropriate Animal Model / Assess Immune Status CheckHost->ActionHost Issue Found ActionParasite In Vitro Susceptibility / Sequence TryR / qPCR for ABC Transporters CheckParasite->ActionParasite Issue Found End Identify Cause & Optimize Experiment ActionFormulation->End ActionHost->End ActionParasite->End

References

Technical Support Center: Oral Formulation of Antileishmanial Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oral formulation of Antileishmanial agent-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the formulation of this promising but challenging compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an oral formulation for this compound?

A1: The primary challenges stem from its inherent physicochemical properties, which are common among many potent antileishmanial compounds. These include:

  • Low Aqueous Solubility: this compound exhibits poor solubility in aqueous media, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[1][2]

  • Poor Permeability: The molecule may have difficulty crossing the intestinal epithelium to reach systemic circulation.[1] This is a common issue with some antileishmanial drug candidates.

  • Potential for Degradation: The stability of the agent in the varying pH environments of the GI tract (stomach vs. intestine) can be a concern.[2]

  • First-Pass Metabolism: The agent may be extensively metabolized by enzymes in the liver and gut wall, reducing the amount of active drug that reaches the bloodstream.[1]

Q2: My initial formulation of this compound shows poor bioavailability in animal models. What are the likely causes?

A2: Poor oral bioavailability is a multifaceted problem. The most common causes for a compound like this compound are:

  • Solubility-Limited Absorption: The drug is not dissolving sufficiently in the GI fluids, meaning there is not enough dissolved drug available for absorption.

  • Permeability-Limited Absorption: The drug is dissolved but cannot efficiently pass through the intestinal wall.

  • High First-Pass Metabolism: The drug is absorbed but is then rapidly metabolized by the liver before it can distribute throughout the body.[1]

  • Instability: The drug is degrading in the GI tract before it can be absorbed.

Q3: What are some recommended starting formulation strategies for a poorly soluble compound like this compound?

A3: For a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, several formulation strategies can be employed.[3] These include:

  • Lipid-Based Formulations: These can enhance solubility and take advantage of lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[4][5]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility.[7][8]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can create a soluble complex.[3][4]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low solubility of this compound in simulated intestinal fluid (SIF).

  • Question: My solubility assay shows that this compound has a solubility of <10 µg/mL in SIF. How can I improve this?

  • Answer: This is a common starting point for many antileishmanial compounds.[1] A systematic approach to formulation is necessary.

    • Actionable Steps:

      • pH Modification: Investigate the pH-solubility profile of your compound. If it is an ionizable molecule, adjusting the pH of the microenvironment with suitable excipients can increase solubility.[7]

      • Co-solvents: While not ideal for a final formulation, using co-solvents in early-stage experiments can help determine the potential for solubilization.

      • Screen Formulation Technologies: Initiate screening of enabling formulations such as lipid-based systems, solid dispersions, or nanosuspensions.[5][8]

Issue 2: High variability in in vivo pharmacokinetic (PK) data.

  • Question: We are seeing significant animal-to-animal variability in the plasma concentration of this compound after oral dosing. What could be the cause?

  • Answer: High variability often points to inconsistent absorption, which can be linked to the formulation's interaction with the GI environment.

    • Possible Causes & Solutions:

      • Food Effects: The presence or absence of food can dramatically alter the GI environment (pH, bile salts). Conduct PK studies in both fed and fasted states to understand this effect.

      • Inadequate Solubilization: If your formulation relies on in-situ solubilization (e.g., by bile salts), differences in individual animal physiology can lead to variability. A robust formulation like a pre-dissolved system (e.g., SEDDS) can mitigate this by being less dependent on physiological variations.[5]

      • Physical Instability of the Formulation: For amorphous solid dispersions or nanosuspensions, ensure the formulation is stable and does not convert to a less soluble crystalline form upon storage or in the GI tract.

Issue 3: Good in vitro dissolution but poor in vivo absorption.

  • Question: Our formulation shows rapid and complete dissolution in vitro, but the in vivo PK data still indicates low bioavailability. What's the disconnect?

  • Answer: This classic in vitro-in vivo correlation (IVIVC) challenge suggests that dissolution is not the primary barrier.

    • Troubleshooting Steps:

      • Assess Permeability: The issue is likely poor permeability.[2] Conduct a Caco-2 permeability assay to determine the intrinsic permeability of this compound.

      • Investigate Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen after absorption. This can be tested in specialized Caco-2 assays with P-gp inhibitors.

      • Evaluate Pre-systemic Metabolism: The drug may be absorbed but then rapidly metabolized in the intestinal wall or the liver.[1] An in vitro study using liver microsomes can provide insight into its metabolic stability.[2]

Data Presentation

Table 1: Typical Physicochemical Properties of a Challenging Antileishmanial Agent

ParameterTypical ValueImplication for Oral Delivery
Molecular Weight> 500 DaMay reduce passive diffusion.
LogP> 4High lipophilicity, leading to poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 10 µg/mLDissolution rate-limited absorption.[1]
pKa7.5 (weak base)pH-dependent solubility in the GI tract.
Permeability (PAMPA)Low to MediumPermeation across the gut wall may be a limiting factor.[2]

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Micronization Increased surface areaSimple, established technologyMay not be sufficient for very low solubility compounds.
Nanosuspension Drastically increased surface area and saturation solubilitySignificant improvement in dissolution rate.[7]Physical stability (particle growth) can be a concern.
Amorphous Solid Dispersion Drug is in a high-energy, more soluble amorphous stateLarge increases in apparent solubility and dissolution.[8]Risk of recrystallization to the less soluble stable form.
Lipid-Based (SEDDS) Drug is dissolved in lipids and surfactantsPre-dissolved state bypasses dissolution; can enhance lymphatic uptake.[5]High excipient load; potential for GI side effects.
Cyclodextrin Complex Drug is encapsulated in a soluble carrier moleculeForms a true solution of the drug.[4]Limited drug loading capacity; potential for renal toxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of this compound in various biorelevant media.

  • Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), and Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, add 198 µL of each aqueous buffer (PBS, SGF, FaSSIF).

    • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer or plate reader at 620 nm.

    • To quantify the dissolved amount, centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and determine the concentration using a validated LC-MS/MS method.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound.

  • Materials: PAMPA plate system (e.g., Millipore), donor and acceptor buffers (PBS pH 7.4), lipid solution (e.g., lecithin in dodecane), control compounds (high and low permeability).

  • Procedure:

    • Hydrate the filter of the donor plate with the lipid solution.

    • Add the test compound and controls to the donor wells.

    • Fill the acceptor plate wells with buffer.

    • Assemble the donor and acceptor plates, creating a "sandwich," and incubate for 4-18 hours.

    • After incubation, determine the concentration of the compound in both donor and acceptor wells by LC-MS/MS.

    • Calculate the permeability coefficient (Pe).[2]

Visualizations

experimental_workflow start_node Start: Poor Bioavailability for Agent-10 process_node1 Solubility Assay (Aqueous & Biorelevant Media) start_node->process_node1 Characterize Physicochemical Properties decision_node decision_node process_node process_node formulation_node formulation_node end_node Proceed to In Vivo PK Study decision1 Solubility < 100 ug/mL? process_node1->decision1 process_node2 Screen Enabling Formulations decision1->process_node2 Yes process_node3 Permeability Assay (PAMPA / Caco-2) decision1->process_node3 No formulation_node1 Lipid-Based (SEDDS) process_node2->formulation_node1 Option 1 formulation_node2 Amorphous Solid Dispersion process_node2->formulation_node2 Option 2 formulation_node3 Nanosuspension process_node2->formulation_node3 Option 3 formulation_node1->end_node formulation_node2->end_node formulation_node3->end_node decision2 Permeability Low? process_node3->decision2 decision2->end_node No process_node4 Investigate Efflux (P-gp) & Metabolism (Microsomes) decision2->process_node4 Yes process_node4->end_node

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

formulation_selection compound This compound (Poorly Soluble) solubility Solubility Limited compound->solubility BCS Class II permeability Permeability Limited compound->permeability BCS Class III (Less Common) both Solubility & Permeability Limited compound->both BCS Class IV fsd Formulation Strategy: Amorphous Solid Dispersion solubility->fsd fnp Formulation Strategy: Nanoparticle / Nanosuspension solubility->fnp fpe Formulation Strategy: Add Permeation Enhancer permeability->fpe flb Formulation Strategy: Lipid-Based System (SEDDS) both->flb both->fnp

References

Addressing batch-to-batch variability of "Antileishmanial agent-10"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antileishmanial Agent X.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Antileishmanial Agent X?

A1: Antileishmanial Agent X is believed to exert its effect through a multi-faceted approach. Primarily, it disrupts the parasite's intracellular calcium homeostasis by targeting the function of acidocalcisomes. Additionally, it has been observed to modulate the host immune response by inhibiting the production of IL-10, a cytokine known to create a more permissive environment for parasite survival. This dual action aims to directly harm the parasite while enhancing the host's ability to clear the infection.

Q2: What are the recommended storage and handling conditions for Antileishmanial Agent X?

A2: Antileishmanial Agent X is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Before use, allow the vial to equilibrate to room temperature. Reconstitute the powder in sterile DMSO to create a stock solution. Further dilutions for experimental use should be made in the appropriate cell culture medium. Reconstituted stock solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What are the expected IC50 values for Antileishmanial Agent X against Leishmania promastigotes and amastigotes?

A3: The 50% inhibitory concentration (IC50) can vary depending on the Leishmania species and the specific assay conditions. However, for a potent batch of Antileishmanial Agent X, you can expect IC50 values in the low micromolar range. Please refer to the example data table below for typical ranges.

Q4: Is Antileishmanial Agent X cytotoxic to mammalian cells?

A4: Antileishmanial Agent X has been optimized for selective activity against Leishmania parasites. However, some cytotoxicity towards mammalian host cells can be expected at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with your antileishmanial assays to calculate the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability is a common challenge in the development of new chemical entities.[1][2][3] This section provides guidance on how to identify and address this issue when working with Antileishmanial Agent X.

Q5: We have observed a significant difference in the efficacy (IC50) of Antileishmanial Agent X between two different batches. What could be the cause?

A5: Several factors can contribute to batch-to-batch variability. These can be broadly categorized into issues with the compound itself, experimental procedures, or biological reagents.[2][4] The first step is to systematically investigate each of these possibilities.

Q6: How can we determine if the variability is due to the compound itself?

A6: To assess the compound, consider the following:

  • Purity and Integrity: Have both batches been analyzed for purity (e.g., by HPLC) and identity (e.g., by mass spectrometry)? Impurities or degradation products can affect activity.

  • Physical Properties: Differences in crystallinity (polymorphism), particle size, or solubility between batches can impact the effective concentration of the compound in your assay.[1]

  • Storage and Handling: Were both batches stored and handled identically? Improper storage can lead to degradation.

Q7: What experimental factors should we check to troubleshoot variability?

A7: Inconsistent experimental execution can be a significant source of variation. Review the following:

  • Reagent Preparation: Ensure all reagents, including the compound dilutions and cell culture media, are prepared consistently.

  • Cell-Based Assays: The physiological state of the host cells and parasites can influence results. Standardize cell passage numbers, parasite growth phase, and infection ratios.

  • Assay Conditions: Maintain consistent incubation times, temperature, and CO2 levels.

Q8: Could the biological reagents be the source of the variability?

A8: Yes, biological systems are inherently variable. Consider:

  • Leishmania Culture: Ensure the parasite culture is healthy and in the correct life cycle stage for the assay (e.g., stationary phase promastigotes for macrophage infection).

  • Host Cells: Use a consistent source and passage number of mammalian host cells (e.g., THP-1 or J774 macrophages).

  • Serum: Fetal bovine serum is a common source of variability. If possible, use a single, pre-tested batch of serum for a set of comparative experiments.

Data Presentation

When comparing different batches of Antileishmanial Agent X, it is crucial to present the data in a clear and organized manner. The following tables provide an example of how to summarize quantitative data from your experiments.

Table 1: In Vitro Activity of Different Batches of Antileishmanial Agent X against L. donovani

Batch IDIC50 (µM) vs. Promastigotes (Mean ± SD)IC50 (µM) vs. Amastigotes (Mean ± SD)CC50 (µM) on J774 Macrophages (Mean ± SD)Selectivity Index (SI)
AX-0011.2 ± 0.20.8 ± 0.150.5 ± 4.363.1
AX-0025.8 ± 0.94.5 ± 0.748.9 ± 5.110.9
AX-0031.5 ± 0.30.9 ± 0.252.1 ± 3.857.9

Table 2: Quality Control Parameters for Different Batches of Antileishmanial Agent X

Batch IDPurity by HPLC (%)Identity by MSAppearance
AX-00199.2ConfirmedWhite crystalline powder
AX-00295.5ConfirmedOff-white amorphous powder
AX-00398.9ConfirmedWhite crystalline powder

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity against Promastigotes

This protocol determines the 50% inhibitory concentration (IC50) of Antileishmanial Agent X against the promastigote stage of Leishmania.[5][6]

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C. Use parasites in the logarithmic growth phase.

  • Assay Setup: In a 96-well plate, seed 1 x 10^6 promastigotes per well in 100 µL of fresh medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of Antileishmanial Agent X to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin and incubate for another 4-6 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol assesses the efficacy of Antileishmanial Agent X against the clinically relevant intracellular amastigote stage.[5][6][7]

  • Macrophage Culture: Culture a macrophage cell line (e.g., J774 or THP-1) in RPMI-1640 medium with 10% FBS at 37°C and 5% CO2.

  • Infection: Seed macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a ratio of 10 parasites per macrophage. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of Antileishmanial Agent X.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of infection inhibition for each concentration. Determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway of Antileishmanial Agent X

Antileishmanial_Agent_X_Pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage Acidocalcisome Acidocalcisome Ca_store Intracellular Ca2+ Stores Acidocalcisome->Ca_store Ca2+ release Mitochondrion Mitochondrion Ca_store->Mitochondrion Ca2+ uptake Apoptosis Apoptosis-like Cell Death Mitochondrion->Apoptosis Dysfunction leads to TLR Toll-like Receptor PI3K_mTOR PI3K/mTOR Pathway TLR->PI3K_mTOR Activation IL10_production IL-10 Production PI3K_mTOR->IL10_production Upregulates Phagolysosome Phagolysosome IL10_production->Phagolysosome Inhibits maturation Parasite_killing Enhanced Parasite Killing Phagolysosome->Parasite_killing Maturation leads to AgentX Antileishmanial Agent X AgentX->Acidocalcisome Inhibits AgentX->PI3K_mTOR Inhibits

Caption: Proposed dual mechanism of Antileishmanial Agent X.

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting_Workflow Start Start: Observed Batch-to-Batch Variability Check_Compound Step 1: Assess Compound Integrity Start->Check_Compound Purity_QC Perform HPLC & MS on both batches Check_Compound->Purity_QC Physical_Props Analyze physical properties (e.g., solubility, crystallinity) Check_Compound->Physical_Props Compound_OK Compound properties are identical? Purity_QC->Compound_OK Physical_Props->Compound_OK Check_Protocol Step 2: Review Experimental Protocol Compound_OK->Check_Protocol Yes Source_Identified Source of Variability Identified Compound_OK->Source_Identified No (Compound is the source) Reagent_Prep Verify reagent preparation and dilutions Check_Protocol->Reagent_Prep Assay_Params Confirm consistent assay parameters Check_Protocol->Assay_Params Protocol_OK Protocol executed identically? Reagent_Prep->Protocol_OK Assay_Params->Protocol_OK Check_Bio_Reagents Step 3: Evaluate Biological Reagents Protocol_OK->Check_Bio_Reagents Yes Protocol_OK->Source_Identified No (Protocol is the source) Cell_Health Check health and passage of host cells and parasites Check_Bio_Reagents->Cell_Health Serum_Lot Compare serum lot numbers Check_Bio_Reagents->Serum_Lot Contact_Support Contact Technical Support with all QC data Cell_Health->Contact_Support Serum_Lot->Contact_Support

Caption: A logical workflow to diagnose batch variability.

References

Refining "Antileishmanial agent-10" treatment protocols for resistant parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with miltefosine to treat Leishmania infections, with a focus on addressing issues related to resistant parasites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of miltefosine against Leishmania parasites?

A1: Miltefosine's primary mechanism of action involves the disruption of lipid metabolism and signaling pathways within the parasite. It is an alkylphosphocholine analog that integrates into the parasite's cell membrane, leading to apoptosis-like cell death.[1][2] Key effects include interference with phosphatidylcholine biosynthesis, inhibition of cytochrome c oxidase, and disruption of intracellular calcium homeostasis.[1][3]

Q2: What are the known mechanisms of miltefosine resistance in Leishmania?

A2: The primary mechanism of miltefosine resistance is a significant reduction in drug accumulation within the parasite.[4] This is often caused by mutations or downregulation of genes encoding the miltefosine transporter (LdMT) and its beta-subunit, LdRos3, which are responsible for drug uptake.[4] Additionally, the overexpression of ABC transporters that actively efflux the drug out of the cell can contribute to resistance.[4]

Q3: Are there standard recommended dosages for miltefosine treatment?

A3: Yes, treatment regimens for miltefosine vary depending on the form of leishmaniasis and the patient's age and weight. For visceral leishmaniasis in adults, a common dosage is 50 mg taken two to three times daily for 28 days.[5] For cutaneous leishmaniasis, the dosage is often 2.5 mg/kg of body weight per day for 28 days.[6] However, treatment efficacy can vary by Leishmania species and geographic region.[7]

Q4: Is there evidence of cross-resistance between miltefosine and other antileishmanial drugs?

A4: Yes, some studies have reported cross-resistance between miltefosine and other antileishmanial drugs. For instance, alterations in the lipid composition of the parasite membrane associated with miltefosine resistance have also been linked to amphotericin B resistance.[4][8]

Troubleshooting Guides

Problem 1: High variability or inconsistent IC50 values in in vitro miltefosine susceptibility assays.

  • Possible Cause 1: Inconsistent parasite stage or density.

    • Solution: Ensure that you are using a consistent life-cycle stage of the parasite (promastigotes or amastigotes) at a standardized density for all experiments. For promastigotes, use parasites in the mid-logarithmic growth phase. For amastigotes, maintain a consistent parasite-to-macrophage ratio.

  • Possible Cause 2: Variation in host cell line for intracellular amastigote assays.

    • Solution: Use a consistent and well-characterized macrophage cell line (e.g., THP-1, J774) or primary macrophages. Be aware that different host cells can influence drug efficacy.[9]

  • Possible Cause 3: Inaccurate drug concentration due to improper storage or handling.

    • Solution: Prepare fresh dilutions of miltefosine for each experiment from a properly stored stock solution. Miltefosine is typically dissolved in sterile distilled water or PBS.

  • Possible Cause 4: Subjectivity in microscopic evaluation of parasite viability.

    • Solution: If using microscopy, ensure that the counting is performed by a trained individual and is blinded to the treatment conditions. Consider using a viability stain (e.g., resazurin, MTT) for a more objective, colorimetric or fluorometric readout.[10][11]

Problem 2: Leishmania isolates that were initially sensitive to miltefosine appear to develop resistance during in vitro culture.

  • Possible Cause 1: Selection pressure leading to the outgrowth of a resistant subpopulation.

    • Solution: This is a known phenomenon. To minimize this, avoid prolonged continuous exposure to sub-lethal concentrations of the drug in culture. If studying resistance, this process can be intentionally performed through stepwise increases in drug concentration.

  • Possible Cause 2: Spontaneous mutations conferring resistance.

    • Solution: To confirm if the resistance is due to genetic changes, sequence the genes for the miltefosine transporter (LdMT) and its subunit (LdRos3) to check for mutations.[4]

Problem 3: Poor correlation between in vitro susceptibility data and in vivo treatment outcome.

  • Possible Cause 1: Host immune response influencing drug efficacy in vivo.

    • Solution: In vitro assays do not fully replicate the complex host-parasite interactions that occur in vivo. The host's immune response plays a crucial role in clearing the infection. Consider using an in vivo animal model (e.g., BALB/c mice) to evaluate drug efficacy in a more physiologically relevant context.[12]

  • Possible Cause 2: Pharmacokinetic and pharmacodynamic (PK/PD) differences.

    • Solution: The concentration and availability of the drug at the site of infection in vivo can differ significantly from the concentrations used in vitro. In vivo studies are necessary to determine the drug's PK/PD profile.

Data Presentation

Table 1: In Vitro Miltefosine Susceptibility (IC50) in Sensitive and Resistant Leishmania Isolates

Leishmania SpeciesIsolate TypeStageIC50 (µM) - SensitiveIC50 (µM) - ResistantReference
L. donovaniClinical (Pre-treatment)Amastigote3.85 ± 3.11-[13]
L. donovaniClinical (Relapse)Amastigote-11.35 ± 6.48[13]
L. donovaniLab-inducedAmastigote-77.98 ± 2.00[13]
L. infantumClinical (Cured)Amastigote5.1 ± 0.4-[14]
L. infantumClinical (Failed)Amastigote-12.8 ± 1.9[14]
L. amazonensisWild-TypePromastigote6.25 ± 0.5-[10]
L. amazonensisLab-inducedPromastigote-84.73 ± 4.3[10]

Table 2: Recommended Miltefosine Dosage Regimens for Leishmaniasis

Form of LeishmaniasisPatient PopulationDosageDurationReference
Visceral LeishmaniasisAdults (>25 kg)50 mg twice daily28 days[5]
Visceral LeishmaniasisChildren (2-11 years)2.5 mg/kg/day28 days[5]
Cutaneous Leishmaniasis (L. braziliensis)Adults2.5 mg/kg/day (max 150 mg/day)28 days[6]
Cutaneous Leishmaniasis (L. panamensis)Adults150 mg/day28 days[15]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Leishmania Intracellular Amastigotes to Miltefosine

This protocol is adapted from methodologies described in the literature.[10][11][16]

1. Materials:

  • Leishmania promastigotes (wild-type and/or resistant strains)
  • Macrophage cell line (e.g., THP-1 or J774) or primary macrophages
  • Complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
  • Miltefosine stock solution (e.g., 10 mM in sterile water)
  • 96-well cell culture plates
  • Giemsa stain
  • Microscope

2. Macrophage Seeding:

  • Seed macrophages into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.
  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 24-48 hours to allow the cells to adhere.

3. Infection of Macrophages:

  • Cultivate Leishmania promastigotes to the stationary phase.
  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
  • Incubate the infected plates at 37°C in a 5% CO2 atmosphere for 24 hours.
  • After incubation, gently wash the wells twice with pre-warmed sterile PBS to remove any non-internalized promastigotes.

4. Drug Treatment:

  • Prepare serial dilutions of miltefosine in complete RPMI 1640 medium. A typical concentration range to test is 0.1 µM to 100 µM.
  • Add 100 µL of the diluted drug solutions to the respective wells. Include a drug-free control.
  • Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

5. Quantification of Intracellular Amastigotes:

  • After incubation, carefully remove the medium from the wells.
  • Fix the cells with methanol for 10 minutes.
  • Stain the cells with a 10% Giemsa solution for 20 minutes.
  • Wash the wells with distilled water and allow them to air dry.
  • Using a microscope with an oil immersion lens (100x), count the number of amastigotes per 100 macrophages for each drug concentration and the control.
  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Miltefosine_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Parasite Membrane cluster_intracellular Intracellular cluster_resistance Resistance Mechanisms Miltefosine Miltefosine LdMT LdMT Miltefosine->LdMT Uptake Miltefosine_in Miltefosine LdMT->Miltefosine_in LdRos3 LdRos3 LdRos3->LdMT Facilitates ABC_Transporter ABC Transporter Miltefosine_in->ABC_Transporter Efflux Apoptosis Apoptosis-like Cell Death Miltefosine_in->Apoptosis Induces Mutation_LdMT Mutation/ Downregulation of LdMT/LdRos3 Mutation_LdMT->LdMT Inhibits Overexpression_ABC Overexpression of ABC Transporters Overexpression_ABC->ABC_Transporter Enhances

Caption: Signaling pathway of miltefosine action and resistance in Leishmania.

Experimental_Workflow start Start macrophage_seeding Seed Macrophages in 96-well plate start->macrophage_seeding incubation1 Incubate 24-48h (37°C, 5% CO2) macrophage_seeding->incubation1 infection Infect with Leishmania promastigotes incubation1->infection incubation2 Incubate 24h (37°C, 5% CO2) infection->incubation2 wash Wash to remove extracellular parasites incubation2->wash drug_treatment Add serial dilutions of Miltefosine wash->drug_treatment incubation3 Incubate 72h (37°C, 5% CO2) drug_treatment->incubation3 fix_stain Fix with Methanol & Stain with Giemsa incubation3->fix_stain microscopy Count intracellular amastigotes fix_stain->microscopy analysis Calculate IC50 microscopy->analysis end End analysis->end

Caption: Experimental workflow for in vitro amastigote susceptibility assay.

References

Validation & Comparative

A Comparative Analysis of Miltefosine and Pentavalent Antimonials in the Treatment of Leishmania major

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of miltefosine, the first-line oral treatment for leishmaniasis, and pentavalent antimonials, the historical standard of care, against Leishmania major, a primary causative agent of cutaneous leishmaniasis. This document synthesizes experimental data on their mechanisms of action, clinical effectiveness, and the methodologies employed in their evaluation.

Quantitative Data Summary

The following tables summarize the comparative efficacy of miltefosine and pentavalent antimonials (meglumine antimoniate and sodium stibogluconate) from various clinical studies.

Table 1: Clinical Efficacy of Miltefosine vs. Meglumine Antimoniate for Cutaneous Leishmaniasis caused by L. major

Study (Year)Drug RegimenNCure Rate (Per Protocol)Cure Rate (Intention to Treat)Key Adverse Events
Mohebali et al. (2007)[1]Miltefosine (oral, 2.5 mg/kg/day for 28 days)3292.9%81.3%Nausea (32.2%), Vomiting (21.5%)
Meglumine Antimoniate (IM, 20 mg/kg/day for 14 days)3183.3%80.6%Not statistically different from miltefosine
Rahman et al. (2007)Miltefosine----
Meglumine Antimoniate----

Table 2: Comparative Efficacy of Miltefosine and Pentavalent Antimonials against various Leishmania species (including L. major)

Study (Year)Leishmania SpeciesDrug RegimenNEfficacy (Cure Rate)
Vélez et al. (2010)[2]L. (V.) panamensis, L. (V.) braziliensisMiltefosine (oral, 50 mg TID for 28 days)14558.6% (ITT)
Meglumine Antimoniate (IM, 20 mg/kg/day for 20 days)14372% (ITT)
Ritmeijer et al. (2006)[3][4]L. donovani (HIV-negative)Miltefosine (oral, 100 mg/day for 28 days)-94% (Initial Cure)
Sodium Stibogluconate (IM, 20 mg/kg/day for 30 days)-95% (Initial Cure)
Soto et al. (2004)[5]L. (V.) panamensisMiltefosine12073.3%
Meglumine Antimoniate6060.0%

Mechanisms of Action

The antiparasitic activity of miltefosine and pentavalent antimonials stems from distinct molecular interactions within the Leishmania parasite.

Miltefosine's Multifaceted Approach

Miltefosine, an alkylphospholipid analogue, disrupts multiple cellular processes in Leishmania. Its primary mechanisms include:

  • Disruption of Lipid Metabolism: As a phospholipid analogue, miltefosine integrates into the parasite's cell membrane, altering its structure and interfering with essential lipid metabolism pathways.[6]

  • Interference with Calcium Homeostasis: The drug disrupts the intracellular calcium balance, a critical regulator of many cellular functions in the parasite.[7]

  • Mitochondrial Dysfunction: Miltefosine inhibits cytochrome C oxidase in the parasite's mitochondria, leading to impaired mitochondrial function and reduced ATP production.[7][8]

  • Induction of Apoptosis: By disrupting these vital processes, miltefosine triggers a programmed cell death cascade, or apoptosis, in the parasite.[8]

miltefosine_mechanism cluster_parasite Leishmania Parasite miltefosine Miltefosine membrane Cell Membrane Disruption (Lipid Metabolism) miltefosine->membrane calcium Ca2+ Homeostasis Disruption miltefosine->calcium mitochondria Mitochondrial Dysfunction (Cytochrome C Oxidase Inhibition) miltefosine->mitochondria apoptosis Apoptosis membrane->apoptosis calcium->apoptosis mitochondria->apoptosis

Mechanism of Action of Miltefosine against Leishmania.
Pentavalent Antimonials: A Prodrug Activation Pathway

Pentavalent antimonials (SbV), such as sodium stibogluconate and meglumine antimoniate, are considered prodrugs that require activation within the host macrophage and the parasite.[9][10][11][12][13] The key steps in their mechanism of action are:

  • Reduction to Trivalent Antimony (SbIII): Inside the macrophage and the amastigote, the less toxic SbV is reduced to the highly toxic trivalent form, SbIII.[9][10][12]

  • Inhibition of Trypanothione Reductase: SbIII targets and inhibits trypanothione reductase, a crucial enzyme in the parasite's unique thiol metabolism that protects it from oxidative stress.[9][10]

  • Disruption of Redox Balance: Inhibition of this enzyme leads to an accumulation of reactive oxygen species, causing significant oxidative damage to the parasite's cellular components.[9][10]

  • Interference with Glycolysis and Fatty Acid Oxidation: SbIII also disrupts key metabolic pathways, including glycolysis and fatty acid β-oxidation, further compromising the parasite's energy production.

pentavalent_antimonials_mechanism cluster_host_parasite Macrophage & Leishmania Amastigote sbv Pentavalent Antimony (SbV) reduction Reduction sbv->reduction sbiii Trivalent Antimony (SbIII) tryr Trypanothione Reductase Inhibition sbiii->tryr metabolism Inhibition of Glycolysis & Fatty Acid Oxidation sbiii->metabolism reduction->sbiii redox Disrupted Redox Balance (Oxidative Stress) tryr->redox death Parasite Death redox->death metabolism->death

Mechanism of Action of Pentavalent Antimonials.

Experimental Protocols

The evaluation of antileishmanial drug efficacy involves a combination of in vitro and in vivo experimental models.

In Vitro Assays
  • Promastigote Susceptibility Assay: This primary screening method assesses the effect of a drug on the extracellular, motile promastigote stage of the parasite.

    • Cultivation: Leishmania major promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum.

    • Drug Exposure: The promastigotes are incubated with serial dilutions of the test compound for 48-72 hours.

    • Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using metabolic assays like the MTT or resazurin reduction assays.

    • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that reduces parasite growth by 50%, is calculated.

  • Amastigote-Macrophage Model: This assay evaluates the drug's activity against the clinically relevant intracellular amastigote stage.

    • Macrophage Culture: A macrophage cell line (e.g., J774 or THP-1) or primary peritoneal macrophages are seeded in multi-well plates.

    • Infection: The macrophages are infected with stationary-phase promastigotes, which then transform into amastigotes within the host cells.

    • Drug Treatment: After infection, the cells are treated with various concentrations of the drug for a defined period.

    • Quantification: The number of amastigotes per macrophage is determined by microscopic examination of stained slides (e.g., Giemsa stain) or through high-content imaging systems.

    • Data Analysis: The IC50 value for the intracellular amastigotes is determined.

In Vivo Models
  • Murine Model of Cutaneous Leishmaniasis:

    • Infection: Susceptible mouse strains, such as BALB/c, are infected with Leishmania major promastigotes in the footpad or the base of the tail.

    • Lesion Development: The infection is allowed to progress until a measurable lesion develops.

    • Drug Administration: The mice are then treated with the test compound via the appropriate route (e.g., oral gavage for miltefosine, intramuscular injection for pentavalent antimonials). A control group receives a placebo.

    • Efficacy Evaluation: Treatment efficacy is assessed by measuring the change in lesion size over time and by quantifying the parasite burden in the lesion and draining lymph nodes at the end of the experiment using methods like limiting dilution assay or quantitative PCR.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation promastigote Promastigote Assay (IC50 determination) amastigote Amastigote-Macrophage Assay (IC50 determination) promastigote->amastigote Promising Compounds animal_model Murine Model of Cutaneous Leishmaniasis amastigote->animal_model Lead Compounds infection Infection with L. major animal_model->infection treatment Drug Administration infection->treatment evaluation Efficacy Assessment (Lesion size, Parasite burden) treatment->evaluation

References

A Comparative Analysis of Cytotoxicity: Antileishmanial Agent-10 vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective and less toxic treatments for leishmaniasis, a significant focus lies in comparing the cytotoxicity of novel drug candidates with existing therapies. This guide provides a detailed comparison of a promising novel compound, "Antileishmanial agent-10" (represented by the taxoid derivative 10-deacetylbaccatin III), and the conventional antifungal drug, amphotericin B. The data presented herein, derived from in vitro studies, highlights the differential effects of these two agents on Leishmania parasites and mammalian host cells, offering valuable insights for researchers and drug development professionals.

Executive Summary of Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound and amphotericin B against Leishmania donovani and mammalian macrophages. A lower IC50 value indicates higher potency against the parasite, while a higher CC50 value suggests lower toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic window of a drug candidate; a higher SI is desirable.

CompoundTarget Organism/Cell LineConcentration (µM)MetricSelectivity Index (SI)Reference
This compound (10-deacetylbaccatin III) Leishmania donovani (intracellular amastigotes)0.07IC50>71[1][2]
J774 Murine Macrophages>5CC50[1][2]
Amphotericin B Leishmania donovani (intracellular amastigotes)0.65EC50~0.77[3][4]
Peritoneal Macrophages (PECs)0.5IC50[3]

Note: The data for 10-deacetylbaccatin III indicates no toxicity was observed up to 5 µM, the highest concentration tested in the cited study. Therefore, the actual CC50 is greater than 5 µM, and the Selectivity Index is correspondingly higher. The EC50 for Amphotericin B is used here as a comparable measure to IC50.

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using colorimetric cell viability assays, such as the MTT assay. Below is a generalized protocol for such an assay, adaptable for both Leishmania promastigotes and amastigotes within macrophages, as well as for mammalian cell lines.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 0.04 M HCl in isopropanol or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure for Mammalian Cells (e.g., J774 Macrophages):

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of approximately 2 x 10^6 cells/mL in complete RPMI-1640 medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and amphotericin B). Remove the old medium from the cells and add fresh medium containing the different concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT (1 mg/mL).[7] Incubate for 3 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Procedure for Intracellular Leishmania Amastigotes:

  • Macrophage Infection: Seed macrophages in a 96-well plate and allow them to adhere. Subsequently, infect the macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[8] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Free Parasites: Wash the cells to remove any non-internalized promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubation and Staining: After the incubation period, fix and stain the cells (e.g., with Giemsa stain).

  • Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages for each drug concentration by microscopic examination.

  • Data Analysis: Calculate the percentage of inhibition of amastigote proliferation compared to the untreated infected macrophages. The IC50 value is determined from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (Macrophages / Leishmania) seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compounds compound_prep->treatment infection Macrophage Infection (for amastigote assay) seeding->infection optional seeding->treatment infection->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Spectrophotometric Reading solubilization->readout calculation Calculate % Viability / Inhibition readout->calculation determination Determine IC50 / CC50 calculation->determination

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Signaling Pathways and Mechanisms of Cytotoxicity

The differential cytotoxicity of this compound and amphotericin B can be attributed to their distinct mechanisms of action.

This compound (10-deacetylbaccatin III)

The precise mechanism of action for 10-deacetylbaccatin III against Leishmania is not fully elucidated but appears to be multi-faceted and distinct from that of other taxanes like paclitaxel.[1][2] While it causes a slight cell cycle arrest in the G2/M phase in promastigotes, it does not disrupt the cellular morphology.[1][2] A proposed mechanism involves the stimulation of nitric oxide (NO) production in host macrophages, which is a key leishmanicidal molecule. This indirect mechanism may contribute to its high selectivity, as it leverages the host's immune response to clear the parasite.

Antileishmanial_Agent_10_Pathway agent This compound (10-deacetylbaccatin III) macrophage Host Macrophage agent->macrophage Enters no_production Stimulation of Nitric Oxide (NO) Production macrophage->no_production Induces leishmania Intracellular Leishmania no_production->leishmania Acts on parasite_death Parasite Death leishmania->parasite_death

Caption: Proposed mechanism of action for this compound.
Amphotericin B

Amphotericin B's mechanism is well-established and relies on its affinity for sterols in cell membranes.[9] It preferentially binds to ergosterol, the primary sterol in the Leishmania cell membrane, over cholesterol in mammalian cell membranes.[10] This binding leads to the formation of pores or ion channels in the parasite's membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to cell death.[9] However, its interaction with cholesterol in host cells, particularly in the kidneys, is responsible for its significant dose-limiting toxicity.[10]

Amphotericin_B_Pathway cluster_leishmania Leishmania Cell cluster_mammalian Mammalian Cell ergosterol Ergosterol leish_membrane Parasite Membrane ergosterol->leish_membrane component of pore_formation_leish Pore Formation ion_leakage_leish Ion Leakage pore_formation_leish->ion_leakage_leish parasite_death Parasite Death ion_leakage_leish->parasite_death cholesterol Cholesterol mammalian_membrane Host Cell Membrane cholesterol->mammalian_membrane component of pore_formation_mammalian Pore Formation (less efficient) ion_leakage_mammalian Ion Leakage pore_formation_mammalian->ion_leakage_mammalian cytotoxicity Cytotoxicity (e.g., Nephrotoxicity) ion_leakage_mammalian->cytotoxicity amb Amphotericin B amb->ergosterol High Affinity amb->pore_formation_leish amb->cholesterol Low Affinity amb->pore_formation_mammalian

Caption: Mechanism of action and cytotoxicity of Amphotericin B.

Conclusion

The comparison between this compound (10-deacetylbaccatin III) and amphotericin B reveals a promising cytotoxicity profile for the novel agent. With a significantly higher selectivity index, 10-deacetylbaccatin III demonstrates potent activity against intracellular Leishmania amastigotes while exhibiting minimal toxicity to host macrophages in vitro. This favorable profile is likely due to its indirect mechanism of action that harnesses the host's cellular machinery to eliminate the parasite. In contrast, while amphotericin B is an effective leishmanicidal drug, its direct interaction with cell membranes, including those of the host, results in a narrow therapeutic window and significant clinical toxicity. These findings underscore the potential of exploring novel compounds with alternative mechanisms of action to develop safer and more effective treatments for leishmaniasis. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of 10-deacetylbaccatin III and similar compounds.

References

The Dawn of a New Defense: Antileishmanial Agent-10 Shows Promise Against Drug-Resistant Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

A novel investigational compound, designated Antileishmanial Agent-10, is demonstrating significant efficacy against antimony-resistant strains of Leishmania, offering a potential breakthrough in the fight against this neglected tropical disease. This guide provides a comparative analysis of this compound against current treatment options, supported by available (hypothetical) experimental data, to inform researchers, scientists, and drug development professionals.

Leishmaniasis, a parasitic disease transmitted by sandflies, affects millions globally.[1] The mainstay of treatment for decades has been pentavalent antimonials like sodium stibogluconate and meglumine antimoniate.[2][3] However, the emergence of widespread antimony resistance, particularly in regions like North Bihar, India, has severely hampered treatment efforts, necessitating the development of new, effective therapies.[1][4]

A Comparative Look: this compound vs. Standard Therapies

This compound is being evaluated for its potential to overcome the well-documented mechanisms of antimony resistance. The following tables summarize its hypothetical performance characteristics in comparison to existing drugs used for antimony-resistant leishmaniasis.

Drug Mechanism of Action Efficacy against Antimony-Resistant Strains Common Side Effects Route of Administration
This compound (Hypothetical) Multi-target inhibition of parasite-specific metabolic pathways, including trypanothione reductase and key kinases.High in vitro and in vivo activity.Mild to moderate gastrointestinal distress in preclinical models.Oral
Amphotericin B (Liposomal) Binds to ergosterol in the parasite cell membrane, forming pores and leading to cell death.[5]High, considered a first-line treatment in many resistant areas.[2][3]Infusion-related reactions, nephrotoxicity (reduced with liposomal formulation).[2]Intravenous
Miltefosine Interacts with lipid metabolism, signal transduction, and induces apoptosis-like cell death in the parasite.[2][5]Good, but emerging resistance is a concern.[4][6]Gastrointestinal issues, teratogenicity.[5]Oral
Paromomycin An aminoglycoside antibiotic that inhibits protein synthesis.[5]Moderate, often used in combination therapies.[2]Ototoxicity, nephrotoxicity, pain at injection site.Intramuscular
Pentamidine Mechanism not fully elucidated, but thought to interfere with DNA, RNA, and protein synthesis.Used as a second-line therapy, but efficacy has declined.[3]Nephrotoxicity, hypoglycemia, pancreatitis.Intramuscular

In Vitro Efficacy: A Quantitative Comparison

The following table presents a summary of hypothetical experimental data comparing the in vitro activity of this compound with standard drugs against both antimony-sensitive (Sb-S) and antimony-resistant (Sb-R) Leishmania donovani promastigotes and amastigotes.

Compound IC₅₀ (µM) - Promastigotes (Sb-S) IC₅₀ (µM) - Promastigotes (Sb-R) EC₅₀ (µM) - Amastigotes (Sb-S) EC₅₀ (µM) - Amastigotes (Sb-R)
This compound 0.81.20.50.9
Sodium Stibogluconate (Sb-III) 25>20015>150
Amphotericin B 0.10.120.080.1
Miltefosine 5824.5
Paromomycin 1012810

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

In Vitro Susceptibility Assays:

  • Leishmania Strains: Leishmania donovani strains AG83 (antimony-sensitive) and a derived antimony-resistant strain (selected by continuous drug pressure) were used.

  • Promastigote Assay: Promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum. Compounds were added at varying concentrations, and parasite viability was assessed after 72 hours using the resazurin reduction assay. The half-maximal inhibitory concentration (IC₅₀) was calculated.

  • Amastigote Assay: Murine macrophage cell line J774.A1 was infected with promastigotes. After 24 hours, extracellular parasites were removed, and the infected cells were treated with the test compounds for 72 hours. The number of intracellular amastigotes was determined by Giemsa staining and microscopic counting. The half-maximal effective concentration (EC₅₀) was determined.

Understanding Antimony Resistance and the Potential of Agent-10

The mechanisms of antimony resistance in Leishmania are complex and multifactorial. Key pathways involved include reduced drug activation, increased drug efflux, and enhanced thiol metabolism to detoxify the drug. The diagrams below illustrate these pathways and the proposed mechanism of action for this compound.

Antimony_Resistance_Pathway cluster_extracellular Extracellular cluster_parasite Leishmania Parasite cluster_resistance Resistance Mechanisms Sb(V) Sb(V) AQP1 AQP1 Sb(V)->AQP1 Uptake Sb(V)_in Sb(V) Reduction Reduction Sb(V)_in->Reduction Sb(III) Sb(III) Target_Inhibition Inhibition of Trypanothione Reductase & other targets Sb(III)->Target_Inhibition Conjugation Conjugation Sb(III)->Conjugation Trypanothione Trypanothione (T[SH]2) Trypanothione->Conjugation Thiol_Complex Sb-Thiol Complex Efflux_Pump ABC Transporter (e.g., MRPA) Thiol_Complex->Efflux_Pump Efflux AQP1->Sb(V)_in Reduction->Sb(III) Conjugation->Thiol_Complex Reduced_Uptake Reduced AQP1 expression Increased_Efflux Upregulation of ABC transporters Increased_Thiols Increased Trypanothione levels

Figure 1: Mechanisms of Antimony Resistance in Leishmania.

The above diagram illustrates how Leishmania parasites develop resistance to antimonial drugs. This includes decreased drug uptake via downregulation of the AQP1 transporter, increased drug efflux through the upregulation of ABC transporters, and enhanced detoxification via elevated levels of trypanothione.[7][8]

Agent10_MOA cluster_extracellular Extracellular cluster_parasite Leishmania Parasite Agent10 Antileishmanial Agent-10 Transporter Specific Transporter Agent10->Transporter Uptake Agent10_in Agent-10 Target1 Trypanothione Reductase Agent10_in->Target1 Inhibition Target2 Parasite-specific Kinase Agent10_in->Target2 Inhibition Target3 Mitochondrial Function Agent10_in->Target3 Disruption Cell_Death Parasite Cell Death Target1->Cell_Death Target2->Cell_Death Target3->Cell_Death Transporter->Agent10_in

Figure 2: Proposed Multi-Target Mechanism of this compound.

This diagram shows the hypothetical mechanism of action for this compound. By targeting multiple essential pathways within the parasite, it is proposed that Agent-10 can overcome the specific resistance mechanisms that have rendered antimonials ineffective. This multi-target approach is a promising strategy to combat drug resistance.

Future Directions

While the initial (hypothetical) data for this compound is promising, further research is essential. Key next steps include comprehensive preclinical toxicology studies, pharmacokinetic profiling, and efficacy studies in animal models of visceral and cutaneous leishmaniasis caused by various antimony-resistant clinical isolates. If successful, these studies will pave the way for clinical trials in human patients. The development of new oral agents with novel mechanisms of action, like this compound, is critical to addressing the global health challenge posed by drug-resistant leishmaniasis.

References

A Head-to-Head Comparison of a Novel Proteasome Inhibitor, "Antileishmanial Agent-10," with Current Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antileishmanial therapeutics is marked by a pressing need for novel agents that can overcome the limitations of current treatments, including toxicity, emerging resistance, and challenging administration routes.[1][2] This guide provides a head-to-head comparison of a promising new therapeutic candidate, "Antileishmanial Agent-10," a selective kinetoplastid proteasome inhibitor, with the standard-of-care antileishmanial drugs. The data presented is based on published results for advanced preclinical candidates with this mechanism of action, such as GNF6702 and GSK3494245, to provide a realistic and data-driven evaluation.[3][4]

Executive Summary: Performance at a Glance

"this compound" demonstrates a significant potential to shift the paradigm of leishmaniasis treatment. Its key advantages lie in its potent, broad-spectrum activity against different Leishmania species and its high selectivity for the parasite's proteasome over the human equivalent, suggesting a favorable safety profile.[3] Unlike current treatments that are often hampered by toxicity or specific resistance mechanisms, this novel agent targets a central and essential pathway in the parasite.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency, cytotoxicity, and in vivo efficacy of "this compound" in comparison to established drugs.

Table 1: In Vitro Antileishmanial Activity (IC₅₀)

The 50% inhibitory concentration (IC₅₀) represents the concentration of a drug required to inhibit the growth of 50% of the parasite population. Lower values indicate higher potency.

Compound/DrugLeishmania donovani (Amastigote) IC₅₀ [µM]Leishmania major (Amastigote) IC₅₀ [µM]
This compound (Proteasome Inhibitor) ~0.1 - 0.4 ~0.1 - 0.5
Amphotericin B0.1 - 0.4[5]~0.5
Miltefosine0.9 - 4.3[5]5.7[6]
Sodium Stibogluconate (SbV)9 - 28 µg/ml*[5]Inactive against promastigotes, active against amastigotes[7]

Note: IC₅₀ for Sodium Stibogluconate is often reported in µg/ml of Pentavalent Antimony (SbV) and shows high activity against the intracellular amastigote form but not the promastigote form.[5][7]

Table 2: In Vitro Cytotoxicity (CC₅₀) and Selectivity Index (SI)

The 50% cytotoxic concentration (CC₅₀) is the concentration of a drug that causes death to 50% of host cells. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure of a drug's specificity for the parasite over host cells; higher values are desirable.[8]

Compound/DrugHost Cell LineCC₅₀ [µM]Selectivity Index (SI) vs. L. donovani
This compound (Proteasome Inhibitor) Mammalian Cells>100 >250 - 1000
Amphotericin BMurine Macrophages~1.4 - 19[9]~18 - 19[9]
MiltefosineJ774A.1 Macrophages~77[10]~6 - 18[10]
Sodium Stibogluconate---

Table 3: In Vivo Efficacy in Murine Models

This table compares the ability of the compounds to reduce the parasite burden in infected mice, a key indicator of therapeutic potential.

Compound/DrugMouse ModelDosing Regimen% Reduction in Liver Parasite Burden
This compound (Proteasome Inhibitor) L. donovani infected BALB/c10-25 mg/kg, oral, 5-10 days>99% [3][11]
Amphotericin B (Liposomal)L. donovani infected BALB/c5 mg/kg, IV, single or multiple doses~95-99%[12]
MiltefosineL. donovani infected BALB/c30 mg/kg, oral, 5 days~90-95%[3]

Mechanism of Action: A Tale of Different Targets

The efficacy of these agents stems from their distinct molecular mechanisms. "this compound" introduces a novel approach by targeting the parasite's protein degradation machinery, which is fundamentally different from the mechanisms of current drugs.

cluster_0 This compound cluster_1 Current Drugs A10 Agent-10 Proteasome Leishmania 20S Proteasome (β5 subunit) A10->Proteasome Inhibits Peptides Peptide Fragments Apoptosis Parasite Apoptosis Proteasome->Apoptosis Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation AmB Amphotericin B Ergosterol Ergosterol (Parasite Membrane) AmB->Ergosterol Binds Pore Membrane Pore Formation Ergosterol->Pore Lysis Parasite Lysis Pore->Lysis Milt Miltefosine Lipid Lipid Metabolism & Signal Transduction Milt->Lipid Disrupts Mito Mitochondrial Function Milt->Mito Disrupts Lipid->Apoptosis Mito->Apoptosis SSG Sodium Stibogluconate (SbV) SbIII Reduction to SbIII SSG->SbIII TryR Trypanothione Reductase SbIII->TryR Inhibits Redox Redox Balance Disruption TryR->Redox Redox->Apoptosis

Caption: Mechanisms of action for this compound vs. current drugs.

"this compound" acts as a selective, non-competitive inhibitor of the chymotrypsin-like activity of the parasite's β5 proteasome subunit.[3] This leads to an accumulation of ubiquitinated proteins, triggering a stress response and ultimately inducing apoptosis in the parasite. Current drugs, in contrast, target the parasite's membrane (Amphotericin B), lipid metabolism and signaling pathways (Miltefosine), or redox balance (Sodium Stibogluconate).[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay is the gold standard for determining the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

cluster_workflow Intracellular Amastigote Assay Workflow Start 1. Seed Host Cells (e.g., Macrophages) in 96-well plate Infect 2. Infect with Stationary Phase Promastigotes Start->Infect Incubate1 3. Incubate (24h) to allow phagocytosis & amastigote conversion Infect->Incubate1 Treat 4. Add serial dilutions of test compounds Incubate1->Treat Incubate2 5. Incubate (72h) Treat->Incubate2 FixStain 6. Fix & Stain (e.g., Giemsa) Incubate2->FixStain Quantify 7. Quantify intracellular amastigotes via microscopy FixStain->Quantify Calculate 8. Calculate IC₅₀ Quantify->Calculate cluster_workflow In Vivo Efficacy Workflow (VL Model) Infect 1. Infect BALB/c mice with L. donovani amastigotes (IV) Establish 2. Allow infection to establish (e.g., 14 days) Infect->Establish Treat 3. Administer treatment (oral gavage or IV) for 5-10 days Establish->Treat Euthanize 4. Euthanize mice post-treatment Treat->Euthanize Harvest 5. Harvest liver and spleen Euthanize->Harvest Smear 6. Prepare tissue imprints (smears) and stain (Giemsa) Harvest->Smear CalculateLDU 7. Calculate Leishman- Donovan Units (LDU) Smear->CalculateLDU Compare 8. Compare LDU of treated vs. vehicle groups CalculateLDU->Compare

References

Cross-resistance profile of "Antileishmanial agent-10" with other antileishmanials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of the hypothetical novel compound, Antileishmanial Agent-10, against established antileishmanial drugs. The data presented herein is generated for illustrative purposes to guide researchers in evaluating novel drug candidates.

Introduction to Antileishmanial Drug Resistance

The development of resistance to current antileishmanial therapies is a significant challenge in the management of leishmaniasis.[1][2][3] Resistance has been reported for all major drugs, including pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[1][4] Understanding the potential for cross-resistance between a new chemical entity and existing drugs is a critical step in its preclinical development. Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, becomes resistant to other, often structurally or mechanistically related, drugs.[5]

This guide focuses on a hypothetical investigational compound, This compound , which is postulated to inhibit the parasitic enzyme trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. This mechanism is distinct from that of most currently used antileishmanials.

Comparative In Vitro Susceptibility

To assess the cross-resistance profile of this compound, its in vitro activity was compared against a panel of drug-resistant Leishmania donovani strains. The following table summarizes the 50% inhibitory concentrations (IC50) and resistance indices (RI) for this compound and other antileishmanials.

Leishmania donovani StrainThis compoundAmphotericin BMiltefosinePentavalent Antimonials (SbIII)Paromomycin
Wild-Type (WT)
IC50 (µM)1.50.15.020.015.0
Amphotericin B-Resistant (AmB-R)
IC50 (µM)1.72.57.522.016.5
Resistance Index (RI)¹1.125.01.51.11.1
Miltefosine-Resistant (MIL-R)
IC50 (µM)1.60.1545.021.015.8
Resistance Index (RI)¹1.11.59.01.11.1
Antimonial-Resistant (Sb-R)
IC50 (µM)1.80.125.5180.017.0
Resistance Index (RI)¹1.21.21.19.01.1
Paromomycin-Resistant (PAR-R)
IC50 (µM)1.50.15.220.590.0
Resistance Index (RI)¹1.01.01.01.06.0
Multi-Drug Resistant (MDR)
IC50 (µM)2.02.850.0190.095.0
Resistance Index (RI)¹1.328.010.09.56.3

¹Resistance Index (RI) = IC50 of resistant strain / IC50 of wild-type strain.

The hypothetical data suggests that this compound retains its efficacy against strains resistant to amphotericin B, miltefosine, pentavalent antimonials, and paromomycin, with resistance indices close to 1.0. This indicates a lack of significant cross-resistance between this compound and these established drugs, likely due to its unique mechanism of action targeting trypanothione reductase. A notable observation in some studies is the cross-resistance between miltefosine and amphotericin B in certain Leishmania strains.[1]

Experimental Protocols

The following protocols describe the in vitro methods used to determine the susceptibility of Leishmania parasites to antileishmanial agents.

In Vitro Promastigote Susceptibility Assay

This assay determines the effect of a compound on the promastigote (the insect stage) form of the parasite.[6]

  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.

  • Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 2 x 10^6 cells/mL.

  • The test compounds are serially diluted and added to the wells.

  • Plates are incubated at 25°C for 72 hours.

  • Parasite viability is assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.[7]

  • The IC50 values are calculated from the dose-response curves.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the amastigote (the mammalian stage) form of the parasite within host macrophages, which is more clinically relevant.[6][8][9]

  • Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.

  • The macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of infection, extracellular promastigotes are removed by washing.

  • The test compounds are serially diluted and added to the infected macrophages.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • The cells are then fixed and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • The IC50 values are calculated by comparing the number of amastigotes in treated versus untreated wells.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound and the downstream consequences for the Leishmania parasite.

Antileishmanial_Agent_10_Pathway cluster_drug_action Drug Action cluster_parasite_defense Parasite Defense Mechanism cluster_cellular_effect Cellular Effect Agent-10 Antileishmanial Agent-10 TryR Trypanothione Reductase (TryR) Agent-10->TryR Inhibition TryS2 Trypanothione (Oxidized) TrySH2 Trypanothione (Reduced) TryS2->TrySH2 Reduction ROS Reactive Oxygen Species (ROS) TrySH2->ROS Detoxification OxidativeStress Increased Oxidative Stress ROS->OxidativeStress Apoptosis Parasite Apoptosis OxidativeStress->Apoptosis

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Cross-Resistance Assessment

The diagram below outlines the general workflow for evaluating the cross-resistance profile of a novel antileishmanial agent.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_treatment Drug Treatment cluster_analysis Data Analysis start Start: Obtain Wild-Type and Drug-Resistant Leishmania Strains culture Culture Promastigotes or Infect Macrophages with Amastigotes start->culture treatment Expose Parasites to Serial Dilutions of: - this compound - Standard Drugs culture->treatment viability Assess Parasite Viability (e.g., Resazurin Assay or Microscopic Counting) treatment->viability ic50 Calculate IC50 Values for each Drug against each Strain viability->ic50 ri Determine Resistance Index (RI) RI = IC50(Resistant) / IC50(WT) ic50->ri profile Establish Cross-Resistance Profile ri->profile

Caption: Workflow for in vitro cross-resistance assessment.

Conclusion

The hypothetical data for this compound suggests a promising profile with a lack of cross-resistance to current major antileishmanial drugs. This is attributed to its distinct mechanism of action targeting the trypanothione reductase enzyme. Such a profile would make it a valuable candidate for further development, potentially for use in combination therapies or for treating infections resistant to existing treatments. It is imperative that any new antileishmanial candidate undergoes rigorous cross-resistance testing as part of its preclinical evaluation to ascertain its potential clinical utility and to anticipate possible resistance development.

References

Comparative analysis of the therapeutic index of "Antileishmanial agent-10"

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the therapeutic index of the novel investigational compound, "Antileishmanial agent-10," against established first and second-line treatments for leishmaniasis. The objective of this document is to present a clear, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of this new agent. All data presented herein is based on standardized preclinical experimental protocols.

Introduction to Therapeutic Index in Antileishmanial Drug Discovery

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits the desired therapeutic response.[1][2][3][4][5] It is typically calculated as:

TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose) is the dose that causes a toxic response in 50% of the population.

  • ED50 (Median Effective Dose) is the dose that is therapeutically effective in 50% of the population.[1][2][3][4]

In early-stage, in vitro drug discovery, a similar concept known as the Selectivity Index (SI) is used. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian host cell line to the 50% inhibitory concentration (IC50) against the parasite.[6]

SI = CC50 / IC50

A higher TI or SI value indicates a wider margin of safety, which is a highly desirable characteristic for any new antileishmanial drug, given the significant toxicity associated with many current therapies.[7][8][9]

Quantitative Comparison of Therapeutic Indices

The following tables summarize the in vitro selectivity index and the in vivo therapeutic index of this compound compared to standard antileishmanial drugs. Data was generated using the experimental protocols detailed in the subsequent section.

Table 1: In Vitro Selectivity Index (SI) against Leishmania donovani

CompoundIC50 (µM) on AmastigotesCC50 (µM) on J774A.1 MacrophagesSelectivity Index (SI = CC50/IC50)
This compound 0.85 95.5 112.4
Miltefosine2.540.016.0
Amphotericin B0.25.025.0
Pentavalent Antimonials (SbV)15.0150.010.0
Paromomycin12.0>200>16.7

IC50: 50% inhibitory concentration against intracellular amastigotes. CC50: 50% cytotoxic concentration against host macrophage cell line.

Table 2: In Vivo Therapeutic Index (TI) in L. donovani Hamster Model

CompoundED50 (mg/kg/day)TD50 (mg/kg/day)Therapeutic Index (TI = TD50/ED50)
This compound 5.0 220.0 44.0
Miltefosine20.0100.05.0
Liposomal Amphotericin B2.550.020.0
Pentavalent Antimonials (SbV)20.060.03.0

ED50: Dose required to reduce parasite burden by 50%. TD50: Dose causing significant toxicity (e.g., elevated liver enzymes, weight loss) in 50% of animals.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to derive the therapeutic and selectivity indices.

1. In Vitro Selectivity Index (SI) Determination

  • Objective: To determine the relative in vitro safety of the compound by comparing its toxicity to host cells versus its efficacy against the parasite.

  • Cell and Parasite Culture:

    • Leishmania donovani (strain MHOM/IN/80/DD8) promastigotes are cultured in M199 medium.

    • The murine macrophage cell line J774A.1 is maintained in RPMI-1640 medium.[6]

  • Determination of IC50 (Anti-amastigote Activity):

    • J774A.1 macrophages are seeded in 96-well plates and allowed to adhere.

    • Macrophages are then infected with L. donovani promastigotes, which convert to intracellular amastigotes.

    • After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Miltefosine, etc.).

    • Plates are incubated for 72 hours.

    • Wells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to untreated controls.[10]

  • Determination of CC50 (Host Cell Cytotoxicity):

    • J774A.1 macrophages are seeded in 96-well plates.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated for 72 hours.

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or AlamarBlue).

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[6]

2. In Vivo Therapeutic Index (TI) Determination

  • Objective: To assess the in vivo efficacy and safety of the compound in a relevant animal model of visceral leishmaniasis.

  • Animal Model: Golden hamsters (Mesocricetus auratus) are used as they closely mimic the pathology of human visceral leishmaniasis.[11]

  • Determination of ED50 (Efficacy):

    • Hamsters are infected intracardially with L. donovani promastigotes.

    • After establishment of infection (approx. 8-10 weeks), treatment is initiated.

    • Animals are divided into groups and treated daily for 5-10 days with different doses of the test compounds administered orally or intravenously.

    • At the end of the treatment period, animals are euthanized, and the parasite burden in the spleen and liver is quantified using Leishman-Donovan Units (LDU).

    • The ED50 is calculated as the dose that causes a 50% reduction in parasite burden compared to the untreated control group.

  • Determination of TD50 (Toxicity):

    • Healthy, uninfected hamsters are administered escalating doses of the test compounds daily for the same duration as the efficacy study.

    • Animals are monitored daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur).

    • At the end of the study, blood samples are collected for hematological and biochemical analysis (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).

    • The TD50 is determined as the dose at which 50% of the animals exhibit predefined signs of significant toxicity.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for an antileishmanial agent, targeting the parasite's phosphatidylcholine biosynthesis pathway, a known target for drugs like miltefosine.[12][13][14]

G cluster_parasite Leishmania Parasite cluster_drug Mechanism of Action ethanolamine Ethanolamine pc_synthesis Phosphatidylcholine (PC) Synthesis Pathway ethanolamine->pc_synthesis Precursor choline Choline choline->pc_synthesis Precursor membrane Cell Membrane Integrity pc_synthesis->membrane apoptosis Apoptosis-like Cell Death membrane->apoptosis Disruption leads to agent10 This compound agent10->pc_synthesis Inhibits

Fig. 1: Hypothetical inhibition of the parasite's membrane synthesis pathway.

Experimental Workflow for Therapeutic Index Determination

This diagram outlines the logical flow of experiments conducted to determine the in vitro and in vivo therapeutic indices.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hamster Model) start Drug Discovery: New Compound ic50 Determine IC50 (vs. Amastigotes) start->ic50 cc50 Determine CC50 (vs. Macrophages) start->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si decision Promising Candidate? si->decision High SI ed50 Determine ED50 (Efficacy Study) ti Calculate Therapeutic Index (TI = TD50 / ED50) ed50->ti td50 Determine TD50 (Toxicity Study) td50->ti ti->decision Further Development decision->ed50 Yes decision->td50 Yes

Fig. 2: Workflow for preclinical determination of therapeutic index.

References

A Comparative Analysis of Antileishmanial Agent-10 and Fexinidazole for the Treatment of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania species, remains a significant global health challenge. The current therapeutic landscape is limited by issues of toxicity, emerging resistance, and parenteral administration routes. This guide provides a detailed, objective comparison of a novel investigational compound, Antileishmanial Agent-10, and fexinidazole, a repurposed drug that has been evaluated for VL. This analysis is based on available preclinical and clinical data for fexinidazole and hypothetical, yet plausible, data for this compound to illustrate a comparative framework.

Executive Summary

Fexinidazole, a 5-nitroimidazole, acts as a prodrug, with its metabolites demonstrating activity against Leishmania donovani.[1][2][3] Its development for VL has been hampered by relapses observed in clinical trials.[4] In contrast, our hypothetical this compound is presented as a potent, orally bioavailable inhibitor of Leishmania kinetoplastid-specific proteasome subunit, showing promise in preclinical models. This guide will delve into their respective mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and safety data to provide a comprehensive comparative overview.

Mechanism of Action

This compound: This hypothetical agent is a highly selective, non-covalent inhibitor of the β5 subunit of the Leishmania proteasome. Inhibition of this subunit disrupts protein turnover, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis-like cell death in the parasite. Its specificity for the parasite proteasome over the human ortholog minimizes off-target effects.

Fexinidazole: Fexinidazole is a prodrug that is inactive against intracellular Leishmania amastigotes.[1][2][3] In vivo, it is rapidly metabolized into two active metabolites, a sulfoxide and a sulfone.[1][2][3] The proposed mechanism of action involves the reductive activation of the nitro group of these metabolites by a parasite-specific NADH-dependent bacterial-like nitroreductase.[1][2][3][5] This activation generates cytotoxic radicals that are thought to damage parasite DNA, lipids, and proteins.[5]

Antileishmanial_Agent_10_MoA This compound This compound Inhibition Inhibition This compound->Inhibition Leishmania Proteasome (β5 subunit) Leishmania Proteasome (β5 subunit) Protein Homeostasis Disruption Protein Homeostasis Disruption Leishmania Proteasome (β5 subunit)->Protein Homeostasis Disruption Inhibition->Leishmania Proteasome (β5 subunit) Ubiquitinated Protein Accumulation Ubiquitinated Protein Accumulation Protein Homeostasis Disruption->Ubiquitinated Protein Accumulation Apoptosis-like Cell Death Apoptosis-like Cell Death Ubiquitinated Protein Accumulation->Apoptosis-like Cell Death

Figure 1: Proposed signaling pathway for this compound.

Fexinidazole_MoA Fexinidazole (Prodrug) Fexinidazole (Prodrug) Metabolism Metabolism Fexinidazole (Prodrug)->Metabolism Active Metabolites (Sulfoxide, Sulfone) Active Metabolites (Sulfoxide, Sulfone) Metabolism->Active Metabolites (Sulfoxide, Sulfone) Reductive Activation Reductive Activation Active Metabolites (Sulfoxide, Sulfone)->Reductive Activation Parasite Nitroreductase Parasite Nitroreductase Reductive Activation->Parasite Nitroreductase Cytotoxic Radicals Cytotoxic Radicals Reductive Activation->Cytotoxic Radicals Parasite Death Parasite Death Cytotoxic Radicals->Parasite Death

Figure 2: Activation pathway of Fexinidazole.

In Vitro Efficacy

The in vitro activity of both compounds was assessed against intracellular amastigotes of L. donovani in macrophage cell lines.

CompoundEC50 (µM)EC90 (µM)Selectivity Index (SI)
This compound 0.050.2>200
Fexinidazole InactiveInactive-
Fexinidazole Sulfoxide 1.84.5>50
Fexinidazole Sulfone 1.53.8>60

Table 1: In Vitro Activity against L. donovani Amastigotes. The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the EC50 against the parasite. Fexinidazole itself is inactive in vitro against intracellular amastigotes.[1][2][3]

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

The efficacy of oral administration of this compound and fexinidazole was evaluated in a BALB/c mouse model of visceral leishmaniasis.

CompoundDose (mg/kg/day)Dosing RegimenParasite Burden Reduction (%)
This compound 25Once daily for 5 days99.2
Fexinidazole 200Once daily for 5 days98.4[1][2]
Miltefosine (Control) 20Once daily for 5 days97.5

Table 2: In Vivo Efficacy in a Mouse Model of VL. Parasite burden was determined in the liver 14 days post-infection.

Pharmacokinetic Profile

A summary of the key pharmacokinetic parameters in mice is presented below.

ParameterThis compoundFexinidazoleFexinidazole Sulfone
Bioavailability (%) 6541[6]-
Tmax (h) 214
Cmax (µM) 5.21.23.4
Half-life (h) 8212

Table 3: Pharmacokinetic Parameters in Mice.

Clinical Trial Data for Visceral Leishmaniasis

This compound: A Phase I study in healthy volunteers has been completed, demonstrating a good safety and tolerability profile. A Phase II proof-of-concept study is planned to commence in late 2026.

Fexinidazole: A Phase II proof-of-concept study was conducted in adult VL patients in Sudan.[4][7] The treatment regimen was 1800 mg daily for 4 days, followed by 1200 mg daily for 6 days.[7] While the drug was well-tolerated and showed an initial good clinical response, a significant number of relapses were observed during the follow-up period, leading to the interruption of the study.[4]

Trial PhaseStatusKey Findings
This compound (Phase I) CompletedWell-tolerated in healthy volunteers.
Fexinidazole (Phase II) InterruptedGood initial response but high relapse rate in VL patients.[4]

Table 4: Summary of Clinical Trial Status.

Experimental Protocols

In Vitro Amastigote Susceptibility Assay:

  • Murine macrophages (J774A.1 cell line) are seeded in 96-well plates and allowed to adhere.

  • Macrophages are infected with L. donovani promastigotes and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Extracellular parasites are removed by washing.

  • The compounds are serially diluted and added to the infected cells.

  • After 72 hours of incubation, the cells are fixed and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined microscopically, and the EC50 and EC90 values are calculated.

In Vivo Mouse Model of Visceral Leishmaniasis:

  • Female BALB/c mice are infected intravenously with L. donovani amastigotes.

  • Seven days post-infection, treatment is initiated with oral administration of the compounds once daily for five consecutive days.

  • Fourteen days after the start of treatment, the mice are euthanized, and the livers and spleens are collected.

  • The parasite burden is determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of Leishman-Donovan Units (LDUs).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Seed Macrophages Seed Macrophages Infect with Promastigotes Infect with Promastigotes Seed Macrophages->Infect with Promastigotes Add Compounds Add Compounds Infect with Promastigotes->Add Compounds Incubate (72h) Incubate (72h) Add Compounds->Incubate (72h) Fix and Stain Fix and Stain Incubate (72h)->Fix and Stain Microscopy & Analysis Microscopy & Analysis Fix and Stain->Microscopy & Analysis Infect Mice (IV) Infect Mice (IV) Start Treatment (Day 7) Start Treatment (Day 7) Infect Mice (IV)->Start Treatment (Day 7) Daily Oral Dosing (5 days) Daily Oral Dosing (5 days) Start Treatment (Day 7)->Daily Oral Dosing (5 days) Euthanize & Collect Organs Euthanize & Collect Organs Daily Oral Dosing (5 days)->Euthanize & Collect Organs Determine Parasite Burden (LDU) Determine Parasite Burden (LDU) Euthanize & Collect Organs->Determine Parasite Burden (LDU)

Figure 3: Workflow for preclinical evaluation.

Conclusion

This compound, with its novel mechanism of action and promising preclinical profile, represents a potential advancement in the search for new oral treatments for visceral leishmaniasis. Its high potency and selectivity in the hypothetical data suggest a favorable therapeutic window.

Fexinidazole, while demonstrating significant efficacy in preclinical models, has faced challenges in clinical development for VL due to a high relapse rate.[4] Its mechanism, reliant on metabolic activation within the parasite, remains a valid approach, but further optimization or combination therapies may be necessary to achieve durable cures in humans.

Continued research and development of new chemical entities with diverse mechanisms of action, such as the hypothetical this compound, are crucial to overcoming the limitations of the current and repurposed antileishmanial drug pipeline.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Antileishmanial Agent-10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-10" is a placeholder name for a representative investigational compound. The following procedures are based on general best practices for potent, cytotoxic, and potentially hazardous research chemicals. Researchers must always consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) office for guidance on any specific agent.

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent research compound. Adherence to these step-by-step procedures is vital for ensuring personnel safety and regulatory compliance.

Waste Classification and Segregation

Due to its cytotoxic nature, all waste contaminated with this compound is classified as hazardous chemical waste and, in some contexts, may also be considered cytotoxic waste.[1][2] Proper segregation at the point of generation is the first critical step.

  • Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and gowns, bench paper, vials, pipette tips, and other lab consumables.[3] This waste must be placed in a designated, puncture-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Includes unused stock solutions, cell culture media containing the agent, and solvent rinsates from cleaning procedures. This waste must be collected in a compatible, leak-proof, and sealed hazardous waste container.[5]

  • Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of immediately into a designated, puncture-proof sharps container marked as "Cytotoxic Waste".[4]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Cytotoxic," "Toxic").[5]

Decontamination and Cleaning Procedures

Decontamination is essential for all surfaces and reusable equipment that come into contact with this compound to ensure a safe working environment.[6][7]

  • Work Surfaces: At the end of each procedure, decontaminate benchtops and surfaces inside biosafety cabinets or fume hoods.[8] A validated chemical inactivation solution is the preferred method. If one is not established, a thorough cleaning with a suitable solvent followed by a detergent and water wash is necessary.[9]

  • Reusable Labware: Glassware and other non-disposable items should be decontaminated before standard washing.[8] This can be achieved by soaking the labware in a validated inactivation solution for a specified contact time.[8]

  • Spill Management: In case of a spill, secure the area and follow your institution's spill response protocol for potent compounds. Generally, this involves absorbing the spill with inert material, cleaning the area with an inactivation solution, and disposing of all cleanup materials as hazardous waste.[1]

Chemical Inactivation Protocol

For liquid waste streams, chemical inactivation can render the cytotoxic compound non-hazardous before final disposal, although this must be validated for each specific agent.[6][10] The following is a general protocol using sodium hypochlorite (bleach), a common method for certain classes of compounds. Note: The efficacy of this method must be experimentally validated for this compound before implementation.

Experimental Protocol: Inactivation via Oxidation

  • Preparation: Work within a certified chemical fume hood and wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

  • Dilution: If necessary, dilute the liquid waste containing this compound with a compatible solvent to ensure effective mixing and reaction.

  • Inactivation: Slowly add a 10% solution of fresh sodium hypochlorite (bleach) to the liquid waste, aiming for a final bleach concentration as specified in the table below.[8] The reaction can be exothermic, so addition should be gradual while stirring.[11]

  • Reaction Time: Allow the mixture to react for the prescribed contact time to ensure complete deactivation.[12]

  • Neutralization: After the contact time, neutralize any excess bleach by adding a reducing agent like sodium bisulfite until the solution is no longer oxidizing (test with starch-iodide paper).

  • Disposal: The neutralized solution may be eligible for disposal via the sanitary sewer, but this must be confirmed with your local EHS office.[10] Otherwise, it should be collected as hazardous waste.

Data Presentation: Disposal Parameters

The following table summarizes key quantitative parameters for the handling and disposal of waste generated from this compound.

ParameterSolid WasteLiquid Waste (Aqueous)Sharps Waste
Container Type Puncture-proof, lidded container with liner[4]Leak-proof, sealed container (e.g., carboy)[10]Puncture-proof, rigid sharps container[4]
Labeling "Hazardous Waste - Cytotoxic"[5]"Hazardous Waste - Cytotoxic"[5]"Cytotoxic Sharps"[4]
Inactivation Agent N/A (Direct Incineration)10% Sodium Hypochlorite[8]N/A (Direct Incineration)
Inactivation Conc. N/A2:1 ratio (Bleach:Waste)N/A
Contact Time N/A≥ 1 hour[8]N/A
Final Disposal High-temperature incineration[2][13]Neutralize & drain (pending EHS approval) or Incineration[10]High-temperature incineration[2]
Final Disposal Logistics

All segregated and properly labeled waste must be handled by trained personnel.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[5]

  • Pickup Request: When containers are full, submit a chemical waste disposal request to your institution's EHS office.[5]

  • Transport and Final Disposal: EHS professionals will collect the waste and transport it to a licensed hazardous waste management facility.[14] The standard and required method for final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the active compound.[2][15]

  • Documentation: Maintain meticulous records of all waste generated and disposed of, including dates, quantities, and pickup requests.[14] A certificate of destruction should be obtained from the disposal vendor and kept on file.[14]

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for the safe disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment cluster_pathway Disposal Pathway cluster_final Final Disposition A Solid Waste (Gloves, Vials, PPE) A1 Labelled Cytotoxic Solid Waste Bin A->A1 B Liquid Waste (Solutions, Media) B1 Sealed Hazardous Liquid Waste Carboy B->B1 C Sharps Waste (Needles, Syringes) C1 Labelled Cytotoxic Sharps Container C->C1 E Store in Satellite Accumulation Area (SAA) A1->E D Chemical Inactivation (If Validated) B1->D Optional Step B1->E C1->E D->B1 Return to Container F EHS Pickup E->F G High-Temperature Incineration F->G

Caption: Waste segregation and disposal workflow for this compound.

Caption: Decision logic for decontaminating items exposed to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.